molecular formula C32H28P2 B1599633 1,3-Bis((diphenylphosphino)methyl)benzene CAS No. 89756-88-7

1,3-Bis((diphenylphosphino)methyl)benzene

Cat. No.: B1599633
CAS No.: 89756-88-7
M. Wt: 474.5 g/mol
InChI Key: QLSOZHFOFHARBJ-UHFFFAOYSA-N
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Description

1,3-Bis((diphenylphosphino)methyl)benzene (CAS 89756-88-7) is a bidentate diphosphine ligand of significant value in scientific research, particularly in the fields of organometallic chemistry and catalysis . Its molecular structure, C32H28P2, features two diphenylphosphine groups connected via methylene bridges to a 1,3-disubstituted benzene ring, creating a specific bite angle that is optimal for coordinating to transition metal centers . This coordination is crucial in constructing homogeneous catalysts for various cross-coupling reactions and catalytic transformations . The compound is also employed in the synthesis of coordination polymers and complexes with photophysical properties, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF) . Researchers utilize this ligand to stabilize diverse metal clusters, including copper(I) iodide aggregates, for the development of new materials . It is typically supplied as a solid and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSOZHFOFHARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445895
Record name [1,3-Phenylenebis(methylene)]bis(diphenylphosphane)
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Molecular Weight

474.5 g/mol
Source PubChem
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CAS No.

89756-88-7
Record name [1,3-Phenylenebis(methylene)]bis(diphenylphosphane)
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Record name 1,3-Bis(diphenylphosphinomethyl)benzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-bis((diphenylphosphino)methyl)benzene Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of the versatile bisphosphine ligand, 1,3-bis((diphenylphosphino)methyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound, also known by its synonym α,α′-Bis(diphenylphosphino)-m-xylene, is a prominent member of the wide-angle bisphosphine ligand family.[1] Its molecular structure, featuring two diphenylphosphino groups tethered to a central benzene ring via methylene bridges, imparts unique steric and electronic properties that are highly sought after in modern chemistry.[1] The flexible yet pre-organized nature of this ligand allows it to coordinate to metal centers, forming stable complexes that are active in a variety of catalytic transformations.[1] Its applications span across homogeneous catalysis, supramolecular chemistry, and the development of metal-organic frameworks (MOFs).[1] The ability of this ligand to stabilize transition metals in specific oxidation states is a key factor in its utility for cross-coupling reactions such as the Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira couplings.

This guide will focus on a robust and widely applicable synthetic route, detailing the necessary steps to obtain high-purity this compound, and providing the analytical benchmarks for its successful synthesis.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most common and efficient synthesis of this compound is achieved through a nucleophilic substitution reaction. This method involves the reaction of a dihalo-m-xylene with a diphenylphosphide salt. The core of this strategy lies in the generation of the potent diphenylphosphide nucleophile and its subsequent reaction with the electrophilic benzylic carbons of the m-xylene derivative.

The overall synthetic transformation is depicted below:

Synthesis_Scheme 1,3-bis(bromomethyl)benzene 1,3-bis(bromomethyl)benzene Target_Ligand This compound 1,3-bis(bromomethyl)benzene->Target_Ligand + 2 Ph2PLi Lithium_Diphenylphosphide Lithium Diphenylphosphide (Ph2PLi) LiBr 2 LiBr Target_Ligand->LiBr Byproduct

Caption: Overall reaction scheme for the synthesis of the target ligand.

This guide will focus on the use of 1,3-bis(bromomethyl)benzene as the electrophile and lithium diphenylphosphide as the nucleophile, a combination that has proven to be effective.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating experimental protocol for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent the oxidation of the phosphine compounds.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Diphenylphosphine (Ph₂PH)186.195.0 g26.8 mmolHandle under inert atmosphere.
n-Butyllithium (n-BuLi)64.0611.8 mL (2.5 M in hexanes)29.5 mmolHandle with care, pyrophoric.
1,3-Bis(bromomethyl)benzene263.963.54 g13.4 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-Distilled from sodium/benzophenone.
Degassed Deionized Water-50 mL-
Anhydrous Magnesium Sulfate---For drying.
Hexane---For recrystallization.
Ethyl Acetate---For recrystallization.
Procedure

Part 1: Generation of Lithium Diphenylphosphide

  • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add diphenylphosphine (5.0 g, 26.8 mmol).

  • Add anhydrous THF (100 mL) to dissolve the diphenylphosphine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (11.8 mL of a 2.5 M solution in hexanes, 29.5 mmol) dropwise to the stirred solution. A color change to deep red or orange is indicative of the formation of lithium diphenylphosphide.

  • Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

Part 2: Synthesis of the Ligand

  • In a separate flame-dried 100 mL Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene (3.54 g, 13.4 mmol) in anhydrous THF (50 mL).

  • Cool the solution of lithium diphenylphosphide from Part 1 to 0 °C.

  • Slowly add the solution of 1,3-bis(bromomethyl)benzene to the stirred solution of lithium diphenylphosphide dropwise over 30 minutes. The deep color of the phosphide solution will gradually fade.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Part 3: Work-up and Purification

  • Quench the reaction by the slow, dropwise addition of degassed deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Workflow cluster_prep Nucleophile Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ph₂PH in THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir to form Ph₂PLi C->D F Add dihalide solution to Ph₂PLi at 0 °C D->F E Dissolve 1,3-bis(bromomethyl)benzene in THF E->F G Stir overnight at room temperature F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Dry and concentrate I->J K Recrystallize from Ethyl Acetate/Hexane J->K L Isolate pure product K->L

Caption: Experimental workflow for the synthesis of the ligand.

Characterization and Validation

Successful synthesis of this compound should be confirmed by analytical techniques. The expected data provides a self-validating system for this protocol.

Physical Properties:

  • Appearance: White crystalline solid.

  • Molecular Weight: 474.51 g/mol .[1]

  • Melting Point: 50-55 °C.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenylphosphino groups and the central benzene ring, as well as a key signal for the methylene bridge protons. The expected chemical shifts are approximately:

    • δ 7.2-7.4 ppm (m, 20H, P(C₆H₅)₂)

    • δ 6.9-7.1 ppm (m, 4H, C₆H₄)

    • δ 3.5-3.7 ppm (s, 4H, CH₂)

  • ³¹P NMR (CDCl₃): The phosphorus-31 NMR spectrum is a crucial tool for confirming the formation of the phosphine ligand. A single resonance is expected, indicating the symmetrical nature of the molecule. The chemical shift should be in the typical range for triarylphosphines. The expected chemical shift is approximately:

    • δ -12 to -15 ppm

The absence of a signal around δ +30 ppm in the ³¹P NMR spectrum is a good indicator that the starting phosphine has not been oxidized to the corresponding phosphine oxide.[2]

Causality and Field-Proven Insights

  • Inert Atmosphere: Tertiary phosphines are susceptible to oxidation to phosphine oxides, especially in solution.[2] Performing the reaction under an inert atmosphere is critical to prevent the formation of this byproduct, which can be difficult to separate from the desired ligand.

  • Anhydrous Conditions: n-Butyllithium is a strong base and will react readily with water. The use of anhydrous solvents is essential for the efficient generation of the lithium diphenylphosphide nucleophile.

  • Slow Addition at Low Temperature: The reaction between lithium diphenylphosphide and 1,3-bis(bromomethyl)benzene is exothermic. Slow addition of the electrophile at 0 °C helps to control the reaction rate, minimize side reactions, and ensure a higher yield of the desired product.

  • Recrystallization: This purification technique is highly effective for obtaining high-purity crystalline solids. The choice of a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures is key to successful recrystallization.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of the this compound ligand. By following the detailed experimental steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable ligand in high purity. The provided characterization data serves as a benchmark for validating the successful outcome of the synthesis, ensuring the quality of the material for its intended applications in catalysis and materials science.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • IndiaMART. This compound Cas No 89756-88-7. [Link]

Sources

Physical and chemical properties of α,α′-Bis(diphenylphosphino)-m-xylene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to α,α′-Bis(diphenylphosphino)-m-xylene

Introduction

α,α′-Bis(diphenylphosphino)-m-xylene, often referred to in literature and supplier catalogs by the trivial name m-Xylophos, is a prominent member of the air-sensitive organophosphorus compounds known as diphosphine ligands. Its structure is characterized by a central m-xylene backbone, which acts as a rigid scaffold connecting two diphenylphosphino groups via methylene (-CH₂-) bridges. This specific arrangement classifies it as a P,P-bidentate ligand, capable of coordinating to a single metal center through its two phosphorus atoms to form a stable chelate ring.

The geometric constraints imposed by the xylene core impart a distinct "bite angle" and flexibility, which are critical determinants of the catalytic activity and selectivity of its metal complexes. These complexes have found significant utility in the field of homogeneous catalysis, facilitating a variety of synthetic transformations crucial for academic research, fine chemical synthesis, and pharmaceutical drug development. This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of this versatile ligand.

Compound Identification and Structure

Proper identification is critical for ensuring experimental reproducibility and safety. The key identifiers and structural information for α,α′-Bis(diphenylphosphino)-m-xylene are summarized below.

IdentifierValue
IUPAC Name (m-Phenylenebis(methylene))bis(diphenylphosphine)
Common Name m-Xylophos
CAS Number 16600-38-5
Molecular Formula C₃₂H₂₈P₂
Molecular Weight 474.52 g/mol

The molecule's architecture, with two phosphorus atoms separated by a three-carbon linkage on the benzene ring, allows it to form a stable six-membered chelate ring upon coordination to a metal center.

Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application requirements. α,α′-Bis(diphenylphosphino)-m-xylene is a solid at room temperature and exhibits solubility characteristics typical of nonpolar organometallic compounds.

PropertyDescriptionSource
Appearance White to off-white crystalline solid or powderGeneral knowledge
Melting Point 134-135 °C[1]
Solubility Soluble in many organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Insoluble in water.General knowledge
Air Sensitivity Air-sensitive; prone to oxidationGeneral knowledge

The solubility in common aprotic organic solvents facilitates its use in a wide range of reaction conditions. However, its sensitivity to air, a common trait for trivalent phosphines, necessitates careful handling under inert atmospheres (e.g., argon or nitrogen) to prevent the formation of the corresponding phosphine oxides, which are catalytically inactive.

Spectroscopic and Analytical Data

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following are the expected characteristic signals for α,α′-Bis(diphenylphosphino)-m-xylene.

TechniqueExpected Chemical Shift (δ) / Signal
³¹P NMR A single sharp resonance is expected in the range of δ -10 to -15 ppm (in CDCl₃), characteristic of a triarylphosphine. The singlet indicates the chemical equivalence of the two phosphorus atoms.
¹H NMR - Aromatic Protons (PPh₂): Complex multiplets typically observed between δ 7.2-7.5 ppm (20H).- Aromatic Protons (Xylene): Signals corresponding to the four protons on the central benzene ring, typically between δ 6.8-7.2 ppm (4H).- Methylene Protons (-CH₂-): A characteristic signal, often a doublet due to P-H coupling, appearing around δ 3.5-4.5 ppm (4H).
¹³C NMR Multiple signals in the aromatic region (δ 120-140 ppm) for the phenyl and xylene carbons. A distinct signal for the benzylic methylene carbons (-CH₂-) would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 474.5.

Note: Actual chemical shifts can vary slightly based on the solvent and instrument frequency used.[2][3][4][5]

Chemical Properties and Reactivity

Coordination Chemistry

The primary chemical function of α,α′-Bis(diphenylphosphino)-m-xylene is to act as a chelating ligand for transition metals. The two phosphorus atoms, with their lone pairs of electrons, act as Lewis bases, donating electron density to a Lewis acidic metal center.[6] This coordination is fundamental to the formation of active catalysts.

The meta substitution pattern on the xylene backbone creates a flexible but well-defined geometry, leading to the formation of a six-membered chelate ring with the metal. This structure is often crucial for stabilizing the catalytically active species and influencing the steric and electronic environment around the metal, which in turn governs the efficiency and selectivity of the catalyzed reaction.[7]

Caption: Chelation of m-Xylophos to a metal center (M).

Applications in Homogeneous Catalysis

Complexes formed from α,α′-Bis(diphenylphosphino)-m-xylene and metals like palladium, rhodium, and ruthenium are effective catalysts for a range of organic transformations. The ligand's steric bulk and electronic properties can be tuned to optimize reaction outcomes. Notable applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone reactions in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

  • Asymmetric Hydrogenation: Chiral variants of this ligand scaffold are employed in the enantioselective reduction of prochiral substrates.

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

The choice of a meta-xylene backbone, as opposed to its ortho or para isomers, directly impacts the P-M-P bite angle, which is a critical parameter in determining catalytic selectivity, particularly in asymmetric catalysis.[8][9]

Synthesis Protocol

The most common and reliable synthesis of α,α′-Bis(diphenylphosphino)-m-xylene involves the reaction of a diphenylphosphide salt with the corresponding dihalide, α,α′-dibromo-m-xylene.[10] The diphenylphosphide is typically generated in situ from chlorodiphenylphosphine or triphenylphosphine.

SynthesisWorkflow cluster_reaction Reaction under Inert Atmosphere (Ar/N₂) start α,α′-Dibromo-m-xylene step1 Nucleophilic Substitution (Sₙ2) start->step1 reagent Lithium Diphenylphosphide (LiPPh₂) or Potassium Diphenylphosphide (KPPh₂) reagent->step1 product α,α′-Bis(diphenylphosphino)-m-xylene step1->product

Caption: Synthetic workflow for m-Xylophos.

Step-by-Step Methodology

Disclaimer: This protocol is intended for trained chemists in a properly equipped laboratory. All operations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.

Materials:

  • α,α′-Dibromo-m-xylene (1.0 eq)[10]

  • Chlorodiphenylphosphine (2.1 eq)

  • Lithium wire or potassium metal (handle with extreme care)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

  • Preparation of Diphenylphosphide Reagent: In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and argon inlet, add anhydrous THF. Add small, clean pieces of lithium wire (2.2 eq). To this suspension, slowly add chlorodiphenylphosphine (2.1 eq) via syringe. The reaction is exothermic and will turn a deep red/orange color upon formation of lithium diphenylphosphide (LiPPh₂). Stir at room temperature until all the lithium has been consumed.

  • Nucleophilic Substitution: In a separate flame-dried flask, dissolve α,α′-dibromo-m-xylene (1.0 eq) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

  • Reaction: Slowly add the freshly prepared LiPPh₂ solution to the cooled solution of α,α′-dibromo-m-xylene via a cannula. A color change and the formation of a salt precipitate (LiBr) will be observed.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Quench the reaction carefully by the slow addition of degassed water or a saturated ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a solvent system like ethanol or by column chromatography on silica gel.

Validation: The final product's identity and purity should be confirmed using the analytical methods described in Section 4.0 (³¹P NMR is particularly diagnostic).

Safety and Handling

  • Toxicity: Organophosphorus compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Reactivity: The ligand is air-sensitive and can be pyrophoric under certain conditions. It must be stored and handled under an inert atmosphere. The synthesis involves reactive alkali metals and flammable solvents, requiring appropriate safety precautions.

  • Disposal: All waste should be handled and disposed of according to institutional and local regulations for chemical waste.

Conclusion

α,α′-Bis(diphenylphosphino)-m-xylene is a cornerstone bidentate phosphine ligand in the toolkit of the modern synthetic chemist. Its well-defined structure, arising from the meta-xylene scaffold, provides a unique steric and electronic profile that is highly effective in a multitude of transition metal-catalyzed reactions. Understanding its physical properties, chemical reactivity, and proper handling is paramount for its successful application in developing innovative and efficient synthetic methodologies in research and industry.

References

  • PubChem. alpha,alpha'-Di(amidinophenoxy)-p-xylene. National Center for Biotechnology Information. [Link]

  • Wikipedia. m-Xylene. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: m-Xylene-alpha,alpha'-diamine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810). [Link]

  • ResearchGate. Simple Procedure for the Preparation of 1,8-Bis(diphenylphosphino)naphthalene. [Link]

  • MDPI. Catalysts, Volume 5, Issue 4 (December 2015). [Link]

  • PubMed Central. Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand. [Link]

  • Korean Chemical Society. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]

  • eScholarship.org. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both. [Link]

  • Royal Society of Chemistry. Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites. [Link]

  • Sci-Hub. Bis(diphenylphosphinomethyl)phenylphosphine as a chelating and bridging ligand. The preparations and molecular structures of palladium complexes. [Link]

  • MDPI. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Xylenes (individual or mixed isomers). [Link]

  • Biological Magnetic Resonance Bank. P-xylene. [Link]

  • CORE. Bis(6‐diphenylphosphino‐acenaphth‐5‐yl)sulfoxide: A New Ligand for Late Transition Metal Complexes. [Link]

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An In-depth Technical Guide to 1,3-Bis(diphenylphosphinomethyl)benzene (CAS No. 89756-88-7): Synthesis, Properties, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the bidentate phosphine ligand, 1,3-Bis(diphenylphosphinomethyl)benzene (CAS No. 89756-88-7). It details the compound's chemical structure, physicochemical properties, and synthesis methodologies. The core of this guide focuses on its application as a supporting ligand in palladium-catalyzed cross-coupling reactions, with a particular emphasis on the mechanistic principles of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While specific performance data for this ligand is not extensively available in the public domain, this guide furnishes representative experimental protocols and discusses the causal relationships between ligand architecture and catalytic efficacy. Safety considerations for handling organophosphine compounds are also addressed.

Introduction: The Role of Bidentate Phosphine Ligands in Modern Catalysis

Bidentate phosphine ligands are indispensable tools in homogeneous catalysis, offering a remarkable degree of control over the steric and electronic environment of a metal center.[1] Their ability to form stable chelate rings with transition metals, such as palladium, is fundamental to enhancing catalytic activity, selectivity, and stability in a myriad of chemical transformations.[1] The compound 1,3-Bis(diphenylphosphinomethyl)benzene, characterized by its flexible xylene backbone, represents a versatile ligand scaffold for constructing highly effective catalysts for carbon-carbon and carbon-heteroatom bond formation, which are pivotal reactions in pharmaceutical and materials science research.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature
  • Systematic Name: [3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane[2]

  • CAS Number: 89756-88-7

  • Synonyms: [1,3-Phenylenebis(methylene)]bis(diphenylphosphane), α,α′-Bis(diphenylphosphino)-m-xylene, m-Xylylenebis(diphenylphosphine)[2][3][4]

  • Molecular Formula: C₃₂H₂₈P₂[2][3]

  • Molecular Weight: 474.51 g/mol [2][5]

Physicochemical Data
PropertyValueReference(s)
Appearance White to light brown powder[3]
Melting Point 50-55 °C[2][3][5]
Boiling Point 605.0 ± 48.0 °C (Predicted)[2]
Flash Point >110 °C[2][3]
Solubility Soluble in many organic solvents such as toluene, THF, and dichloromethane.
Storage Store under an inert atmosphere at 2-8°C.[6]

Synthesis of 1,3-Bis(diphenylphosphinomethyl)benzene

Synthesis of the Precursor: 1,3-Bis(diphenylphosphinylmethyl)benzene

A robust method for the synthesis of the phosphine dioxide precursor is the Arbuzov reaction.[7] This involves the reaction of an ethyl diphenylphosphinite with a dihalo-m-xylene. A variation of this method has been reported, providing a good yield of the desired phosphine dioxide.[7]

Conceptual Workflow for Phosphine Dioxide Synthesis:

reagent1 Ethyl Diphenylphosphinite (Ph₂POEt) reaction Arbuzov Reaction reagent1->reaction reagent2 1,3-Bis(chloromethyl)benzene reagent2->reaction solvent Triglyme solvent->reaction Heat (150 °C) product 1,3-Bis(diphenylphosphinylmethyl)benzene reaction->product

Caption: Arbuzov reaction for the synthesis of the phosphine dioxide precursor.

Experimental Protocol (Representative) [7]

  • A solution of 1,3-bis(chloromethyl)benzene in triglyme is heated to 150 °C in a flask equipped with a dropping funnel and under an inert atmosphere.

  • A solution of ethyl diphenylphosphinite (Ph₂POEt) in triglyme is added dropwise to the heated solution.

  • The reaction mixture is maintained at 150 °C for an additional 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent such as ethyl acetate to yield the pure 1,3-bis(diphenylphosphinylmethyl)benzene.

Reduction of the Phosphine Dioxide to 1,3-Bis(diphenylphosphinomethyl)benzene

The reduction of the phosphine dioxide to the desired phosphine is a critical step. Common reducing agents for this transformation include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base.

Conceptual Workflow for Phosphine Synthesis:

precursor 1,3-Bis(diphenylphosphinylmethyl)benzene reaction Reduction precursor->reaction reagent Trichlorosilane (HSiCl₃) + Base (e.g., Triethylamine) reagent->reaction solvent Toluene or Xylene solvent->reaction Reflux product 1,3-Bis(diphenylphosphinomethyl)benzene reaction->product

Caption: Reduction of the phosphine dioxide to the target phosphine ligand.

Experimental Protocol (General)

  • The phosphine dioxide is dissolved in an anhydrous, high-boiling solvent like toluene or xylene under an inert atmosphere.

  • A tertiary amine base, such as triethylamine, is added to the solution.

  • Trichlorosilane is added dropwise to the mixture at room temperature or with cooling.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).

  • After cooling, the reaction is carefully quenched with an aqueous base solution.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography under inert conditions.

Spectroscopic Characterization

While a definitive public record of the ¹H, ¹³C, and ³¹P NMR spectra for 1,3-Bis(diphenylphosphinomethyl)benzene is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the diphenylphosphino groups and the central benzene ring. A characteristic signal for the methylene (CH₂) protons, likely a triplet due to coupling with the two phosphorus atoms, would be observed.

  • ¹³C NMR: The spectrum would display multiple signals in the aromatic region corresponding to the different carbon environments. The methylene carbon signal would also be present and likely show coupling to the phosphorus atoms.

  • ³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift would be indicative of a triarylalkylphosphine.[8]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

1,3-Bis(diphenylphosphinomethyl)benzene is a versatile ligand for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[5] The flexibility of the xylene backbone allows the ligand to adopt various coordination geometries, which can be advantageous for different catalytic cycles.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[9] The reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[9]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product Base Base Base->Transmetal Boronic R²B(OR)₂ Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Representative for Suzuki-Miyaura Coupling) This protocol is a general representation and would require optimization for specific substrates with the 1,3-Bis(diphenylphosphinomethyl)benzene ligand.

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Add a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and 1,3-Bis(diphenylphosphinomethyl)benzene (1.1-2.2 mol% relative to Pd).

  • Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in drug discovery.[10] This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[10]

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord + HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)L₂-NR¹R² Deprotonation->PdII_Amido - Base-H⁺X⁻ RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product Base Base Amine HNR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative for Buchwald-Hartwig Amination) This protocol is a general representation and would require optimization for specific substrates with the 1,3-Bis(diphenylphosphinomethyl)benzene ligand.

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), 1,3-Bis(diphenylphosphinomethyl)benzene (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Safety and Handling

Organophosphine ligands, including 1,3-Bis(diphenylphosphinomethyl)benzene, require careful handling due to their potential toxicity and reactivity.

  • Toxicity: Organophosphorus compounds can be toxic, with some acting as neurotoxins by inhibiting acetylcholinesterase.[3] While the toxicity of this specific ligand is not well-documented, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Air Sensitivity: Many phosphine ligands are susceptible to oxidation by air, which can deactivate the catalyst. Therefore, it is crucial to handle 1,3-Bis(diphenylphosphinomethyl)benzene and its metal complexes under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Waste containing organophosphorus compounds should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion and Future Outlook

1,3-Bis(diphenylphosphinomethyl)benzene is a valuable bidentate phosphine ligand with significant potential in homogeneous catalysis. Its flexible backbone and tunable electronic properties make it a promising candidate for a wide array of cross-coupling reactions. While detailed, publicly available data on its performance in specific catalytic systems is limited, this guide provides a foundational understanding of its synthesis, properties, and a framework for its application in key synthetic transformations. Further research into the catalytic activity of its palladium complexes, including substrate scope, catalyst loading, and turnover numbers, will undoubtedly solidify its position as a powerful tool for synthetic chemists in academia and industry.

References

  • Ereztech. (n.d.). 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved from [Link]

  • Tan, Y.-C., Gan, X.-M., Stanchfield, J. L., Duesler, E. N., & Paine, R. T. (2001). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 40(14), 3456–3461.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • PubChem. (n.d.). 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved from [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741–2770.
  • Rimml, H., & Venanzi, L. M. (1983). The facile cyclometalation reaction of 1,3-bis[(diphenyl-phosphino)methyl]benzene. Journal of Organometallic Chemistry, 259(1), C6-C7.
  • Bedford, R. B., Draper, S. M., Noelle Scully, P., & Welch, S. L. (2000). Palladium bis(phosphinite) ‘PCP’-pincer complexes and their application as catalysts in the Suzuki reaction. New Journal of Chemistry, 24(10), 745-747.
  • StatPearls. (2023). Organophosphate Toxicity. In StatPearls.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10854945, 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved January 23, 2026 from [Link].

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. Retrieved from [Link]

Sources

1,3-Bis((diphenylphosphino)methyl)benzene coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Chemistry of 1,3-Bis((diphenylphosphino)methyl)benzene

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the coordination chemistry of this compound, a versatile diphosphine ligand. We will delve into its synthesis, structural characteristics, and the unique properties it imparts to metal complexes. The primary focus will be on the practical application of these complexes in catalysis, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the capabilities of this ligand in their work.

Introduction: The Architectural Advantage of this compound

This compound, often abbreviated as (Ph₂PCH₂)₂C₆H₄, is a chelating diphosphine ligand that has garnered significant attention in the field of coordination chemistry and catalysis. Its structure is characterized by two diphenylphosphino groups linked by a methylene bridge to a central benzene ring at the 1 and 3 positions. This specific arrangement confers a unique combination of flexibility and pre-organization, allowing it to adopt various coordination modes with transition metals.

The primary appeal of this ligand lies in its ability to form stable pincer-type complexes, typically with a PCP coordination motif. In this arrangement, the central benzene ring can be deprotonated at the C2 position to form a strong metal-carbon bond, flanked by two phosphorus donor atoms. This creates a rigid and thermally stable tridentate coordination environment that can significantly influence the reactivity and selectivity of the metal center. The electronic and steric properties of the resulting complexes can be fine-tuned by modifying the substituents on the phosphorus atoms or the benzene backbone, making it a highly versatile platform for catalyst design.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 1,3-bis(bromomethyl)benzene with a diphenylphosphine precursor. A common and effective method involves the use of lithium diphenylphosphide, as detailed in the following protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenylphosphine (Ph₂PH)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • 1,3-Bis(bromomethyl)benzene

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Deionized water, deoxygenated

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

  • The flask is cooled to 0 °C in an ice bath.

  • A stoichiometric amount of n-butyllithium solution is added dropwise to the diphenylphosphine solution with stirring. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide (LiPPh₂). The solution typically turns a deep orange or red color.

  • In a separate Schlenk flask, a solution of 1,3-bis(bromomethyl)benzene in anhydrous THF is prepared.

  • The solution of 1,3-bis(bromomethyl)benzene is then added dropwise to the pre-formed lithium diphenylphosphide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched by the slow addition of deoxygenated water.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield the desired this compound as a white crystalline solid.

Characterization: The identity and purity of the synthesized ligand are confirmed by standard analytical techniques:

  • ³¹P NMR: A single resonance is expected in the proton-decoupled spectrum, typically around -13 to -15 ppm (in CDCl₃), confirming the presence of equivalent phosphorus atoms.

  • ¹H and ¹³C NMR: These spectra will show the characteristic signals for the phenyl and benzyl protons and carbons, respectively. The methylene bridge protons typically appear as a triplet due to phosphorus-proton coupling.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the ligand.

Coordination Chemistry and Structural Diversity

The this compound ligand exhibits remarkable versatility in its coordination to transition metals. While it is renowned for forming pincer complexes, it can also adopt other coordination modes depending on the metal, its oxidation state, and the reaction conditions.

Pincer (PCP) Coordination

The most significant coordination mode is the tridentate PCP pincer fashion. This is typically achieved through a C-H activation of the central benzene ring at the C2 position. This results in a highly stable, planar coordination environment around the metal center.

A Palladium Pincer Complex with this compound

The synthesis of a palladium(II) PCP pincer complex typically involves the reaction of the ligand with a suitable palladium(II) precursor, such as PdCl₂(PhCN)₂.[1] The reaction proceeds via cyclometalation, where a C-H bond on the central benzene ring is activated, leading to the formation of a Pd-C bond.

Caption: Formation of a PCP pincer complex.

Structural Parameters of a Representative Palladium PCP Complex

The rigid framework of the PCP pincer ligand imposes a distorted square planar geometry on the palladium center.[1] The trans-spanning phosphine donors and the strong Pd-C bond contribute to the high thermal stability of these complexes.

ParameterValue (Å or °)Reference
Pd-P Bond Length~2.30 - 2.35
Pd-C Bond Length~2.00 - 2.05[1]
P-Pd-P Bond Angle~160 - 165[1]
C-Pd-Cl Bond Angle~175 - 180[1]

Note: These are typical values and can vary depending on the specific complex and its crystalline environment.

Other Coordination Modes

Besides the PCP pincer motif, this compound can also act as a bridging ligand, coordinating to two different metal centers. This is particularly observed when the steric bulk around the metal prevents the formation of a monomeric pincer complex. Additionally, it can form simple chelate complexes without the C-H activation, especially with metals that are less prone to this reaction.

Catalytic Applications: A Focus on Cross-Coupling Reactions

The unique structural and electronic properties of palladium complexes of this compound make them highly effective catalysts for a variety of organic transformations, most notably carbon-carbon bond-forming reactions.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. PCP pincer palladium complexes have demonstrated exceptional activity and stability in this reaction.[2]

Mechanistic Considerations: The catalytic cycle of the Heck reaction is generally believed to proceed through a Pd(0)/Pd(II) cycle.[2]

  • Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) species, generated in situ from the Pd(II) precatalyst, to form a Pd(II)-aryl intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the coupled product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck Reaction Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Olefin [Ar-Pd(II)(Olefin)(L₂)]⁺ PdII_Aryl->PdII_Olefin + Olefin PdII_Alkyl R-Alkyl-Pd(II)-X(L₂) PdII_Olefin->PdII_Alkyl Migratory Insertion PdII_Hydride H-Pd(II)-X(L₂) PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product Coupled Product PdII_Alkyl->Product - Product PdII_Hydride->Pd0 Reductive Elimination (+ Base, - HBX) Suzuki Coupling Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Diorgano R¹-Pd(II)-R²(L₂) PdII_Aryl->PdII_Diorgano Transmetalation (+ R²-B(OR)₂, Base) PdII_Diorgano->Pd0 Reductive Elimination Product Coupled Product PdII_Diorgano->Product - R¹-R²

Sources

Molecular weight and formula of 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Bis((diphenylphosphino)methyl)benzene: Synthesis, Properties, and Applications

Overview and Compound Identification

This compound is a prominent organophosphorus compound widely utilized in inorganic and organometallic chemistry. Structurally, it features a central m-xylene core functionalized with two diphenylphosphino groups connected by methylene bridges. This arrangement classifies it as a wide-angle bisphosphine ligand, a feature that imparts unique steric and electronic properties to its metal complexes.[1] Its primary value lies in its role as a ligand in homogeneous catalysis, where it is instrumental in stabilizing transition metals and facilitating a wide array of cross-coupling reactions.[1] Furthermore, its ability to act as a bridging ligand makes it a valuable building block in the fields of supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs).[1]

This guide provides a comprehensive overview of the compound's core properties, a detailed synthetic protocol, characterization data, key applications, and essential safety information for researchers and chemical professionals.

Identifier Value
Chemical Formula C₃₂H₂₈P₂[1][2][3]
Molecular Weight 474.51 g/mol [1][2][3]
CAS Number 89756-88-7[1][2][3]
IUPAC Name ([1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine)
Synonyms α,α′-Bis(diphenylphosphino)-m-xylene

Physicochemical Properties

The compound is typically supplied as a solid powder. Its physical characteristics are critical for its handling, storage, and application in various solvent systems.

Property Value
Appearance White to off-white powder/solid[4]
Melting Point 50-55 °C
Solubility Insoluble in water.[4] Soluble in common organic solvents like THF, dichloromethane, and toluene.
Storage Store under an inert atmosphere at 2-8°C[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This involves the reaction of a diphenylphosphide salt, such as potassium diphenylphosphide (KPPh₂), with 1,3-bis(bromomethyl)benzene. The phosphorus anion acts as a potent nucleophile, displacing the bromide leaving groups.

Causality in Experimental Design: This reaction is exceptionally sensitive to atmospheric oxygen and moisture. The phosphide anion is readily oxidized, and any protic solvent would quench the nucleophile. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk line or glovebox techniques.

G cluster_0 Step 1: Formation of Phosphide Nucleophile cluster_1 Step 2: Nucleophilic Substitution PPh3 Chlorodiphenylphosphine KPPh2 Potassium Diphenylphosphide (KPPh₂) PPh3->KPPh2 + 2K (in THF) - KCl K Potassium Metal K->KPPh2 Xylene 1,3-Bis(bromomethyl)benzene Product This compound Xylene->Product KPPh2->Product + 1,3-Bis(bromomethyl)benzene KBr Potassium Bromide (salt byproduct) Product->KBr + 2 KBr

Sources

31P NMR spectroscopic data for 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of 1,3-Bis((diphenylphosphino)methyl)benzene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the common bidentate phosphine ligand, this compound. Designed for researchers and chemists, this document details the fundamental spectroscopic properties, a validated experimental protocol for data acquisition, and insights into spectral interpretation, particularly in the context of its coordination chemistry.

Introduction to this compound and the Role of ³¹P NMR

This compound is a widely utilized chelating diphosphine ligand in coordination chemistry and homogeneous catalysis. Its molecular architecture, featuring two diphenylphosphino groups linked by a flexible m-xylene backbone, allows it to coordinate to a single metal center, forming a stable six-membered chelate ring. This structural motif is crucial in influencing the steric and electronic properties of the resulting metal complexes, thereby dictating their catalytic activity.

³¹P NMR spectroscopy is the definitive analytical tool for characterizing such phosphorus-containing ligands and their metal complexes. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of I = ½, resulting in sharp, highly sensitive signals. The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment, making it a powerful probe for:

  • Confirming the identity and purity of the free ligand.

  • Detecting oxidation of the phosphine to the corresponding phosphine oxide.

  • Observing the effects of coordination to a metal center.

  • Determining the geometry and stereochemistry of metal complexes.

This guide provides the foundational knowledge required to leverage ³¹P NMR spectroscopy for the effective characterization of this compound and its derivatives.

Fundamental Spectroscopic Properties

Chemical Shift of the Free Ligand

The trivalent phosphorus (P(III)) center in this compound is electronically rich. Its ³¹P NMR spectrum in common deuterated solvents typically exhibits a single sharp resonance. In chloroform-d (CDCl₃), the chemical shift is consistently reported in the range of -12.2 to -12.3 ppm. This value serves as a crucial benchmark for identifying the free, uncoordinated ligand in a sample.

The two phosphorus nuclei in the molecule are chemically equivalent due to the molecule's symmetry, resulting in a single signal. Minor variations in the chemical shift can occur due to differences in solvent, concentration, and temperature, but it generally remains within a narrow, predictable range.

Common Impurity: The Diphosphine Dioxide

Phosphine ligands are susceptible to oxidation, particularly with prolonged exposure to air. The most common impurity found in samples of this compound is its corresponding dioxide, 1,3-bis((diphenylphosphinyl)methyl)benzene. This oxidation from P(III) to P(V) induces a significant downfield shift in the ³¹P NMR spectrum. The dioxide species typically appears as a sharp singlet at approximately +32.4 ppm in CDCl₃. The presence and integration of this signal provide a direct quantitative measure of the purity of the ligand sample.

Coordination-Induced Chemical Shift (Δδ)

Upon coordination to a metal center, the lone pair of electrons on the phosphorus atom is donated to the metal. This donation of electron density deshields the phosphorus nucleus, causing a significant downfield shift in the ³¹P NMR signal. This change, known as the coordination-induced chemical shift (Δδ = δcomplex - δfree ligand), is a hallmark of successful complex formation.

For example, in a palladium(II) complex, the ³¹P NMR signal for this ligand shifts downfield to +23.2 ppm. This represents a large Δδ of approximately 35.5 ppm, providing unambiguous evidence of coordination. The magnitude of Δδ can provide valuable insights into the nature of the metal-phosphorus bond.

Data Summary

The table below summarizes the characteristic ³¹P NMR chemical shifts for this compound and its common derivatives.

CompoundSpecies TypeSolvent³¹P Chemical Shift (δ) ppmAppearance
This compoundFree LigandCDCl₃-12.3Sharp Singlet
1,3-Bis((diphenylphosphinyl)methyl)benzeneOxidized ImpurityCDCl₃+32.4Sharp Singlet
Dichloro[this compound]palladium(II)Metal ComplexCDCl₃+23.2Sharp Singlet

Experimental Protocol for Data Acquisition

This section provides a robust, step-by-step protocol for acquiring a high-quality ³¹P{¹H} NMR spectrum. The causality behind each step is explained to ensure technical understanding.

Rationale: The following protocol employs inverse-gated proton decoupling. This method decouples protons during the acquisition time to produce sharp, singlet phosphorus signals but keeps the decoupler off during the relaxation delay. This approach prevents the Nuclear Overhauser Effect (NOE) from altering signal intensities, ensuring that the integration of different phosphorus signals (e.g., ligand vs. oxide) is quantitative and accurately reflects their relative concentrations.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the this compound sample.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Cap the tube and gently agitate until the sample is fully dissolved.

    • Causality: Proper dissolution is critical for obtaining a homogeneous solution, which is essential for achieving sharp spectral lines through effective magnetic field shimming.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is the most critical step for achieving high resolution and sharp peaks. Begin with automated shimming routines, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level and minimize the peak width of the lock signal.

    • Causality: Shimming corrects for spatial imperfections in the main magnetic field (B₀) at the sample location. A well-shimmed sample ensures that all molecules of the same type experience an identical magnetic field, leading to sharp, well-defined NMR signals.

  • Acquisition Parameter Configuration (³¹P{¹H} Inverse-Gated Decoupling):

    • Tune the phosphorus probe to the correct frequency for ³¹P in the given magnetic field.

    • Set the experiment type to a standard one-pulse phosphorus experiment with inverse-gated proton decoupling (often named zgpg30 on Bruker systems or a similar equivalent).

    • Pulse Width (P1): Calibrate the 90° pulse width for ³¹P. For quantitative results, a 30° or 45° flip angle is often sufficient and allows for a shorter relaxation delay.

    • Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure adequate data point resolution for sharp signals.

    • Relaxation Delay (D1): Set a sufficiently long relaxation delay. For P(III) compounds, T₁ relaxation can be long. A D1 of 5-10 seconds is a conservative and safe starting point for ensuring full relaxation and accurate quantification.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N).

    • Spectral Width (SW): Center the spectrum at approximately +10 ppm and set a wide spectral width of at least 200 ppm (e.g., from +100 ppm to -100 ppm) to ensure all potential signals (ligand, oxide, complex) are captured.

    • Referencing: The spectrum should be referenced externally to an 85% H₃PO₄ standard at 0.0 ppm. Modern spectrometers typically handle this automatically.

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB) of 0.3-0.5 Hz to improve the S/N ratio without significantly degrading resolution.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the reference peak (external 85% H₃PO₄) to 0.0 ppm.

    • Integrate all observed signals to determine the relative ratios of different phosphorus-containing species.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Spectrometer Operations cluster_proc Data Processing cluster_analysis Analysis prep prep instrument instrument process process result result a 1. Dissolve 15-25 mg of Ligand in CDCl₃ b 2. Insert, Lock & Shim a->b c 3. Tune Probe for ³¹P b->c d 4. Set Inverse-Gated Decoupling Parameters (D1=10s) c->d e 5. Acquire Data (NS=32) d->e f 6. Fourier Transform & Line Broadening (0.5 Hz) e->f g 7. Phase & Baseline Correct f->g h 8. Reference to 85% H₃PO₄ (0.0 ppm) g->h i 9. Integrate Signals & Analyze Chemical Shifts h->i

Caption: Workflow for quantitative ³¹P{¹H} NMR data acquisition and analysis.

References

  • Title: Synthesis and Characterisation of Novel Functionalised meta-Carborane-based Diphosphine Ligands Source: PhD Thesis, Durham University URL: [Link]

  • Title: Palladium(II) complexes with a P,P-pincer ligand: synthesis, structural characterization and catalytic activity in the Suzuki–Miyaura cross-coupling of aryl chlorides Source: Dalton Transactions, 2011, 40, 12850-12858 URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine and its Dioxide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine, also known as 1,3-bis(diphenylphosphinomethyl)benzene, is a bidentate phosphine ligand that plays a significant role in coordination chemistry and catalysis. Its structural framework, featuring a flexible xylyl backbone, allows for the formation of stable chelate complexes with a variety of transition metals. These complexes are instrumental in a range of catalytic applications. The utility of this ligand is, however, intrinsically linked to its solubility in common organic solvents and its stability under various experimental conditions. This guide provides a comprehensive overview of these critical parameters for both the phosphine and its corresponding P,P'-dioxide derivative, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is essential for its appropriate handling and application.

PropertyValueSource
Molecular Formula C₃₂H₂₈P₂Inferred
Molecular Weight 474.52 g/mol Inferred
Appearance Colorless oil or white solid[1]
Melting Point Not widely reported-

Solubility Profile

Solvent[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxideRationale and Insights
Polar Aprotic Solvents
Tetrahydrofuran (THF)SolubleLikely SolubleTHF is a common solvent for reactions involving phosphine ligands. The dioxide is expected to retain solubility.
Dichloromethane (DCM)SolubleLikely SolubleDCM is a versatile solvent for a wide range of organic compounds.
Dimethyl sulfoxide (DMSO)Likely SolubleSoluble[2][3]The dioxide is reported to be soluble in DMSO. The parent phosphine is likely soluble but may be prone to oxidation.
Nonpolar Aromatic Solvents
TolueneSoluble[4]Likely SolubleToluene is a common solvent for organometallic catalysis.
BenzeneSoluble[5]Likely SolubleSimilar to toluene, benzene is a suitable solvent for this class of compounds.
Nonpolar Aliphatic Solvents
HexaneSparingly Soluble to InsolubleLikely Sparingly Soluble to InsolubleThe aromatic nature of the ligand suggests limited solubility in aliphatic hydrocarbons.
PentaneSparingly Soluble to Insoluble[5]Likely Sparingly Soluble to InsolubleSimilar to hexane, pentane is unlikely to be a good solvent.
Polar Protic Solvents
MethanolLikely Sparingly SolubleLikely SolubleThe dioxide's polarity may enhance solubility in alcohols.
EthanolLikely Sparingly SolubleSoluble (recrystallization solvent)[6]The dioxide has been successfully recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at room temperature.
WaterInsolubleInsolubleAs a nonpolar organophosphorus compound, it is expected to be immiscible with water.

Stability and Handling

The stability of phosphine ligands is a paramount concern for their successful application, as they are susceptible to oxidation.

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Air and Moisture Stability: Like many tertiary phosphines, [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is sensitive to atmospheric oxygen. The phosphorus(III) centers can be readily oxidized to the corresponding phosphine oxides. Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). While specific data on its moisture sensitivity is not detailed, it is best practice to use anhydrous solvents and techniques to prevent hydrolysis or side reactions. Some cobalt complexes of this ligand are reported to be air-sensitive[7].

Thermal Stability: The ligand itself is thermally stable to a certain degree, but prolonged heating in the presence of oxygen or other reactive species can lead to decomposition. Complexes of this ligand with metals like platinum have shown high thermal stability, making them suitable for high-temperature catalytic applications[8].

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide

Air and Moisture Stability: In contrast to the parent phosphine, the P,P'-dioxide derivative is significantly more stable. It is reported to be stable in air and moisture, which simplifies its handling and storage[2][3]. This enhanced stability is due to the phosphorus atoms being in a higher oxidation state (P(V)).

Thermal Stability: The dioxide is a thermally robust compound.

Key Factors Influencing Stability

cluster_phosphine [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine (P-III) cluster_oxide [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide (P-V) P_III P(III) Center (Nucleophilic) P_V P(V) Center (Oxidized) P_III->P_V Oxidation Metal Transition Metals P_III->Metal Forms Complexes P_V->Metal Can Form Complexes (Weaker Donor) Atmosphere Atmosphere (O₂, H₂O) Atmosphere->P_III Promotes Oxidation Heat Elevated Temperature Heat->P_III Can Promote Decomposition

Caption: Factors influencing the stability of the phosphine and its dioxide derivative.

Experimental Protocols

Handling and Storage of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Given its air-sensitive nature, the following protocol is recommended for handling and storing the phosphine ligand:

  • Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvent Degassing: Solvents should be thoroughly degassed and dried before use to remove dissolved oxygen and water.

  • Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry place away from light. A refrigerator or freezer is recommended for long-term storage.

  • Weighing: If a glovebox is not available, weighing should be done quickly in the air, and the container should be promptly purged with an inert gas and sealed. For highly accurate measurements, weighing should be performed under an inert atmosphere.

Synthesis of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide

The dioxide can be synthesized from the corresponding phosphine. A general procedure for the oxidation of a phosphine is as follows:

  • Dissolution: Dissolve the [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine in a suitable solvent such as toluene or dichloromethane in a round-bottom flask.

  • Oxidation: Add a slight excess of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.

  • Work-up: After the reaction is complete, perform an aqueous work-up to remove any excess oxidizing agent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, for example, from ethanol[6].

Experimental Workflow for Handling Air-Sensitive Phosphines

start Start: Obtain Phosphine glovebox Transfer to Glovebox (Inert Atmosphere) start->glovebox weigh Weigh Required Amount glovebox->weigh dissolve Dissolve in Degassed, Anhydrous Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction workup Aqueous Work-up (if necessary) reaction->workup purify Purification (e.g., Column Chromatography, Recrystallization) workup->purify end End: Purified Product purify->end

Caption: A typical workflow for handling air-sensitive phosphine ligands.

Conclusion

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is a valuable ligand in coordination chemistry and catalysis. A thorough understanding of its solubility and stability is crucial for its effective use. While the parent phosphine is air-sensitive and requires handling under an inert atmosphere, its P,P'-dioxide derivative is a stable compound that is easier to handle. This guide provides a consolidated overview of the available data and recommended protocols to aid researchers in the successful application of this important chemical.

References

  • Mandal, S., et al. (2022). Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes. ACS Omega, 7(4), 3567-3576. [Link]

  • Leung, P.-H. (2013). The Chemistry of Cyclometalation: A Comprehensive Study on Cycloiridated 1-Arylalkylamine and Imine Complexes. Nanyang Technological University.
  • Paine, R. T., et al. (2001). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 40(12), 2910-2913. [Link]

  • Brookhart, M., et al. (2007). Synthesis, Characterization, and Reactivity of Nickel Hydride Complexes Containing 2,6-C6H3(CH2PR2)2 (R = tBu, cHex, and iPr) Pincer Ligands. Inorganic Chemistry, 46(17), 6889-6899. [Link]

  • Holloway, C. E., & Melník, M. (2023). Structural Aspects of Pt(η3–P1C2X1C2P2)(Y) Derivative Types. International Journal of Molecular Sciences, 24(17), 13484. [Link]

  • Clark, T. B., & Hartwig, J. F. (2018). Chiral Bis(Phospholane) PCP Pincer Complexes: Synthesis, Structure, and Nickel-Catalyzed Asymmetric Phosphine Alkylation. Organometallics, 37(24), 4658-4666. [Link]

  • Kirchner, K., et al. (2014). Synthesis and Reactivity of Four- and Five-Coordinate Low-Spin Cobalt(II) PCP Pincer Complexes and Some Nickel(II) Analogues. Organometallics, 33(20), 5731-5741. [Link]

  • Bachechi, F. (2003). 1,3-Bis(diphenylphosphinomethyl)benzene, 1,3-C6H4(CH2PPh2)2. Structural Chemistry, 14(3), 263-269. [Link]

  • Neu, M. P., et al. (2002). Eight and Nine-Coordinate Plutonium (IV) Complexes of the f-Element Extractant.
  • Moulton, C. J., & Shaw, B. L. (1976). Transition metal-catalysed reactions. Part 6. Cyclometallation of 1,3-bis(diphenylphosphinomethyl)benzene with nickel(II), palladium(II), and platinum(II). Journal of the Chemical Society, Dalton Transactions, (11), 1020-1024.
  • Mandal, S., et al. (2022). Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes. ACS Omega, 7(4), 3567-3576. [Link]

  • Bedford, R. B., et al. (2013). Simple protocol for the synthesis of the asymmetric PCP pincer ligand [C6H4-1-(CH2PPh2)-3-(CH(CH3)PPh2)] and its Pd(II) derivative [PdCl{C6H3-2-(CH2PPh2)-6-(CH(CH3)PPh2)}]. Dalton Transactions, 42(35), 12591-12594.
  • Momeni, M. (2012). Coordination of 1,3-bis(diphenylphosphinomethyl)benzene and 1,3-bis(ditert butylphosphinomethyl)benzene to uranyl nitrate.
  • Harder, S. (2016). Pincer Complexes of Lithium, Sodium, Magnesium and Related Metals: A Discussion of Solution and Solid-State Aggregated Structure and Reactivity. Chemical Society Reviews, 45(12), 3351-3380.
  • 1,3-Bis(diphenylphosphinomethyl)

Sources

An In-Depth Technical Guide to the Characterization of 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((diphenylphosphino)methyl)benzene, also known as α,α′-Bis(diphenylphosphino)-m-xylene, is a versatile bidentate phosphine ligand with the chemical formula C₃₂H₂₈P₂ and a molecular weight of 474.51 g/mol .[1] Its structure, featuring two diphenylphosphino groups linked to a central benzene ring via methylene bridges at the meta positions, imparts a unique steric and electronic profile. This architecture makes it a valuable ligand in coordination chemistry, homogeneous catalysis, and materials science.[1] The flexible yet pre-organized nature of the ligand allows for the formation of stable chelate complexes with a variety of transition metals, influencing the catalytic activity and selectivity of the resulting systems.

This guide provides a comprehensive overview of the key techniques employed in the structural elucidation and purity assessment of this compound, offering insights into the expected outcomes and the underlying principles of each method.

Molecular Structure

The molecular structure of this compound is fundamental to its function as a ligand. The spatial arrangement of the phosphorus donor atoms and the phenyl substituents dictates its coordination behavior and the geometry of its metal complexes.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, multiplicity, and integration of the signals provide information about the different types of protons and their connectivity.

Expected Spectrum:

  • Aromatic Protons: The protons on the four phenyl rings and the central benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

  • Methylene Protons: The four protons of the two methylene bridges (P-CH₂-Ar) are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent phosphorus atoms. The expected chemical shift is in the range of δ 3.5 - 4.5 ppm. The triplet arises from the "virtual coupling" phenomenon often observed in molecules with two magnetically non-equivalent but chemically equivalent phosphorus atoms.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom, and coupling to phosphorus can provide additional structural insights.

Expected Spectrum:

  • Aromatic Carbons: A series of signals in the range of δ 120-140 ppm will correspond to the carbons of the phenyl and central benzene rings. Carbons directly bonded to phosphorus will exhibit coupling (J-coupling), resulting in doublets.

  • Methylene Carbons: The two equivalent methylene carbons (P-CH₂-Ar) are expected to show a single signal, which will appear as a triplet due to coupling to the two phosphorus atoms. The expected chemical shift is in the range of δ 30-40 ppm.

³¹P NMR Spectroscopy

Principle: ³¹P NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds. The chemical shift is very sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom.

Expected Spectrum:

  • A single, sharp singlet is expected for the two equivalent phosphorus atoms in the free ligand. The chemical shift for tertiary phosphines of this type typically falls in the range of δ -5 to -20 ppm (referenced to 85% H₃PO₄). For example, the related (3-bromophenethyl)diphenylphosphine shows a ³¹P chemical shift of -16.0 ppm.[2]

Table 1: Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.0 - 7.5MultipletAromatic protons
3.5 - 4.5TripletMethylene protons (-CH₂-)
¹³C120 - 140MultipletAromatic carbons
30 - 40TripletMethylene carbons (-CH₂-)
³¹P-5 to -20SingletPhosphorus atoms

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Expected Spectrum:

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (474.51).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phosphine ligands include the loss of phenyl groups (m/z = 77) and cleavage of the P-C bonds.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Expected Spectrum:

  • Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene groups.

  • Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • P-Ph Stretching: A characteristic absorption for the P-Ph bond is expected around 1435 cm⁻¹.

  • Out-of-Plane Bending: Bands in the region of 690-900 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the substituted benzene rings. For a meta-disubstituted benzene ring, characteristic bands are expected around 810–750 cm⁻¹ and 900–860 cm⁻¹.

Figure 2: General Experimental Workflow for Characterization

X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expected Crystal Structure: While the crystal structure of the free ligand this compound is not readily available in the searched literature, analysis of related structures, such as its metal complexes, can provide insights. The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky diphenylphosphino groups. The central benzene ring and the P-C-C-P backbone will likely exhibit a specific dihedral angle. For instance, in a palladium complex of a similar ligand, α,α′-bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene, the dihedral angles between the central ring and the pendant rings are 30.92 (10) and 68.65 (10)°. Obtaining single crystals of sufficient quality is a prerequisite for this technique.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer.

FTIR Sample Preparation (ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Sample Preparation (ESI)
  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).

  • Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive characterization of this compound relies on a suite of complementary analytical techniques. NMR spectroscopy provides the primary structural information in solution, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers valuable information about the functional groups present. Finally, single-crystal X-ray diffraction, when applicable, provides the definitive solid-state structure. By employing these methods in a coordinated manner, researchers can confidently verify the identity, purity, and structure of this important phosphine ligand, ensuring its suitability for downstream applications in catalysis and materials science.

References

  • Royal Society of Chemistry. (n.d.). IV. NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis[(phenylseleno)methyl]benzene. Retrieved from [Link]

  • PubChem. (n.d.). (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane). Retrieved from [Link]

  • IndiaMART. (n.d.). This compound Cas No 89756-88-7. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2,2'-(but-1-ene-1,3-diyl)bis(methylbenzene). Retrieved from [Link]

  • RSC Publishing. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Retrieved from [Link]

  • IUCr Journals. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • IUCrData. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

  • IUCr Journals. (n.d.). 1,2-Bis(diphenylphosphino)benzene and two related mono-methiodides, [o-C6H4(PR2)(PR2Me)]I (R = Ph or Me). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Bis(3,5-dimethylphenyl)-5-methylbenzene. Retrieved from [Link]

Sources

A Researcher's Technical Guide to Sourcing and Validating 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,3-bdppmb Ligand

1,3-Bis((diphenylphosphino)methyl)benzene, a diphosphine ligand identified by its CAS Number 89756-88-7, is a cornerstone reagent in modern synthetic chemistry. Structurally, it is characterized by two diphenylphosphino groups attached to a benzene ring via methylene bridges at the 1 and 3 positions. This meta-substitution pattern creates a wide "bite angle," a critical geometric parameter that dictates the coordination environment around a metal center. This unique geometry makes it an invaluable tool for researchers developing novel transition metal catalysts and advanced materials.

Unlike its ortho- or para-isomers, the m-xylene backbone of this compound provides a unique steric and electronic profile. It is extensively utilized as a ligand in homogeneous catalysis for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.[1] Furthermore, its capacity to act as a bridging ligand is exploited in the construction of complex supramolecular structures and Metal-Organic Frameworks (MOFs).[2]

However, the successful application of this ligand is critically dependent on its purity and proper handling. As a phosphine-containing compound, it is susceptible to oxidation, which can render it catalytically inactive. This guide provides an in-depth overview of its commercial availability, essential quality control measures, and field-proven handling protocols to ensure experimental success and reproducibility.

Commercial Availability: Navigating the Supplier Landscape

Sourcing high-purity this compound requires careful consideration, as availability can fluctuate. While it was previously offered by major suppliers like Sigma-Aldrich, the product (with CAS 89756-88-7) is now listed as discontinued by them, highlighting a potential challenge for researchers.[1] This necessitates looking towards specialized chemical manufacturers and distributors.

The following table summarizes specifications from suppliers who have been identified as listing the product. Researchers are strongly advised to request batch-specific Certificates of Analysis (CoA) before purchase.

Supplier CAS Number Reported Purity Form Recommended Storage
BLDpharm 89756-88-7Not specified on main page-Inert atmosphere, 2-8°C[3]
SR Innovations India (via IndiaMART) 89756-88-799%-Not Specified[2]

Note: This table is based on publicly available data and is subject to change. The inclusion of a supplier does not constitute an endorsement.

The procurement of a critical reagent from a less common or new supplier introduces a mandatory requirement for in-house quality control. The following workflow is essential for validating a new batch of this compound.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Quality Control (Self-Validation) cluster_2 Phase 3: Decision & Use Start Identify Need for 1,3-bdppmb Ligand Search Search Suppliers (CAS 89756-88-7) Start->Search RequestCoA Request Batch-Specific Certificate of Analysis Search->RequestCoA ReviewCoA Review CoA for Purity (e.g., >98%) & Specs RequestCoA->ReviewCoA Purchase Place Order ReviewCoA->Purchase Receive Receive Reagent Log Batch Number Purchase->Receive Visual Visual Inspection (White, Crystalline Solid?) Receive->Visual NMR Acquire ³¹P{¹H} and ¹H NMR Spectra Visual->NMR Analyze Analyze Spectra (Check for Oxide Impurity) NMR->Analyze MP Measure Melting Point (Compare to 50-55 °C) Analyze->MP Reject Reject Batch (Contact Supplier) Analyze->Reject Significant Impurity (e.g., >2% Oxide) Approve Approve for Use (Store Under Inert Gas) MP->Approve Data Matches Reference MP->Reject Discrepancy Found

Caption: Procurement and Quality Control Workflow for Specialty Ligands.

Protocol 1: Incoming Quality Control and Verification

Trustworthiness in research begins with well-characterized reagents. This protocol outlines a self-validating system to confirm the identity and purity of this compound before its use in sensitive applications.

Objective: To verify the chemical identity and assess the purity of a newly acquired batch, with a primary focus on detecting the corresponding phosphine oxide impurity.

Methodologies:

  • Visual Inspection:

    • The compound should be a white to off-white crystalline solid or powder. Significant discoloration (e.g., yellow or brown) may indicate degradation or impurity.

  • Melting Point Determination:

    • Load a small sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range.

    • Expected Result: The literature value for the melting point is 50-55 °C.[1] A broad or significantly depressed melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Prepare the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) inside a glovebox or under a positive pressure of inert gas (Argon or Nitrogen) to prevent atmospheric oxidation during preparation.

    • ³¹P{¹H} NMR (Proton-Decoupled): This is the most critical analysis for phosphine ligands.

      • Expected Signal: this compound should exhibit a single sharp peak around δ -13 to -15 ppm.

      • Key Impurity Signal: The corresponding phosphine oxide, 1,3-bis((diphenylphosphinoyl)methyl)benzene, will appear as a distinct peak significantly downfield, typically in the range of δ +25 to +35 ppm.

      • Causality: The phosphorus atom in a phosphine (P(III)) is more shielded than in a phosphine oxide (P(V)), resulting in a large chemical shift difference. The relative integration of these two peaks provides a direct measure of the purity with respect to oxidation.

    • ¹H NMR:

      • Expected Signals: Look for the characteristic signals: aromatic protons of the diphenylphosphino and central benzene rings (typically δ 7.0-7.5 ppm) and, most importantly, the methylene bridge protons (-CH₂-) which should appear as a doublet around δ 4.1 ppm due to coupling with the phosphorus atom. The integration of these signals should correspond to the expected proton count (Aromatic-H: 24H, Methylene-H: 4H).

Protocol 2: Handling and Storage of Air-Sensitive Phosphine Ligands

The phosphorus(III) centers in this ligand are susceptible to oxidation by atmospheric oxygen. This oxidation is often irreversible and yields the corresponding phosphine oxide, which is coordinatively inert and acts as a poison in most catalytic cycles. Adherence to strict air-free techniques is non-negotiable.

Objective: To maintain the integrity of the ligand by preventing exposure to oxygen and moisture.

Methodology:

  • Storage:

    • Upon receipt and successful QC, the primary container must be stored in a controlled environment.

    • Primary Storage: A -20°C or 2-8°C freezer is suitable.[3]

    • Secondary Containment: The sealed manufacturer's bottle should be placed inside a larger, sealed container (e.g., a desiccator or a sealed bag) that has been backfilled with an inert gas. For long-term storage, placement within a glovebox antechamber or freezer is ideal.

  • Dispensing and Weighing:

    • All manipulations must be performed under an inert atmosphere.

    • Glovebox Method (Preferred): Bring the sealed bottle into the glovebox. Allow it to equilibrate to the glovebox temperature before opening to prevent condensation. Weigh the desired amount directly into a reaction vessel within the glovebox.

    • Schlenk Line Method (Alternative): If a glovebox is unavailable, use a Schlenk line. Place the reagent bottle in a flask or a container that can be sealed and attached to the line. Evacuate and backfill the container with inert gas at least three times. With a positive pressure of inert gas flowing, quickly open the bottle, retrieve the required amount, and reseal both the bottle and the reaction flask.

  • Solvent Considerations:

    • When preparing solutions of the ligand, always use anhydrous, de-gassed solvents. Solvents should be purified using a solvent purification system (SPS) or by distillation over appropriate drying agents and subsequently sparged with inert gas for at least 30 minutes before use.

Causality Behind Strict Protocols: Phosphines are sensitive to oxygen.[4] Even brief exposure to air can lead to the formation of phosphine oxide on the surface of the solid. In solution, this degradation is much faster. This impurity can competitively bind to the metal center or alter the catalyst's electronic properties, leading to lower yields, slower reactions, or complete inhibition of catalysis.

Conclusion

This compound is a powerful ligand for innovation in catalysis and materials science. Its wide bite angle and unique stereoelectronic properties enable chemical transformations that are difficult to achieve with other phosphines. However, its sourcing can present challenges, mandating that the researcher assumes the role of quality control. By implementing rigorous in-house validation protocols and adhering strictly to air-free handling and storage techniques, scientists can ensure the integrity of their reagent, leading to reliable, reproducible, and groundbreaking results.

References

  • IndiaMART. this compound Cas No 89756-88-7. Available at: [Link]

  • ResearchGate. What are the storage conditions for phosphines for Staudinger ligation? Available at: [Link]

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Navigating the Nuances of 1,3-bis((diphenylphosphino)methyl)benzene: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Word from the Senior Application Scientist

In the landscape of modern catalysis and drug development, the precision and efficacy of our tools are paramount. Among these, phosphine ligands stand out for their versatility and tunable electronic and steric properties. 1,3-bis((diphenylphosphino)methyl)benzene, a prominent member of this class, offers unique advantages in facilitating a range of chemical transformations. However, its utility is intrinsically linked to our ability to handle it with the expertise and caution it demands. This guide is born from practical, in-the-field experience, designed to move beyond mere procedural lists. It aims to instill a deep, causal understanding of the "why" behind each safety and handling recommendation. By fostering this level of comprehension, we empower researchers to not only ensure their safety but also to preserve the integrity of their experiments and accelerate the path to discovery.

Section 1: Unveiling the Physicochemical Landscape

A thorough understanding of a compound's physical and chemical properties is the bedrock of safe handling. This section provides a concise yet comprehensive overview of this compound.

PropertyValueSource
Chemical Formula C₃₂H₂₈P₂
Molecular Weight 474.51 g/mol
Appearance White to off-white powder
Melting Point 50-55 °C
Solubility Soluble in many common organic solvents. Insoluble in water.
Stability Air-sensitive; susceptible to oxidation.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, we can extrapolate potential hazards from related phosphine compounds. It is crucial to treat this compound with a high degree of caution.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Inhalation of decomposition products, such as phosphine gas, can be highly toxic and may lead to symptoms including headache, dizziness, nausea, and in severe cases, pulmonary edema and death.[1][2]

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Ingestion of significant quantities may be harmful.

Toxicological Data for Related Compounds (for reference):

CompoundRouteSpeciesLD50/LC50Source
TriphenylphosphineOralRat700 mg/kg
PhosphineInhalationRat11 ppm (4-hour LC50)

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood or glovebox, to minimize inhalation exposure.

Section 3: The Cornerstone of Safety: Handling and Storage Protocols

The air-sensitive nature of this compound necessitates meticulous handling and storage procedures to prevent degradation and ensure user safety.

Inert Atmosphere Operations: The Non-Negotiable Standard

Due to its sensitivity to oxygen, all manipulations of this compound should be performed under an inert atmosphere, such as nitrogen or argon.[3] This is most effectively achieved using a glovebox or Schlenk line techniques.

Glovebox Usage Workflow:

cluster_0 Preparation cluster_1 Handling in Glovebox cluster_2 Removal Purge antechamber Purge antechamber Transfer sealed container Transfer sealed container Purge antechamber->Transfer sealed container Equilibrate to glovebox atmosphere Equilibrate to glovebox atmosphere Transfer sealed container->Equilibrate to glovebox atmosphere Open and weigh Open and weigh Equilibrate to glovebox atmosphere->Open and weigh Seal container promptly Seal container promptly Open and weigh->Seal container promptly Transfer to antechamber Transfer to antechamber Seal container promptly->Transfer to antechamber Transfer to antechamber->Purge antechamber

Glovebox workflow for handling air-sensitive solids.

Schlenk Line Technique for Solid Addition: For laboratories not equipped with a glovebox, Schlenk line techniques offer a viable alternative for handling air-sensitive solids.

  • Preparation: Place the required amount of this compound into a Schlenk flask in a fume hood.

  • Inerting: Attach the flask to the Schlenk line and perform at least three vacuum-backfill cycles with an inert gas (nitrogen or argon) to remove air.

  • Dissolution: Add a degassed solvent to the flask via cannula or syringe under a positive pressure of inert gas.

  • Transfer: The resulting solution can then be transferred to the reaction vessel using standard cannula transfer techniques.

Long-Term Storage: Preserving Integrity

For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere.[4] Storing the container inside a desiccator within a refrigerator is recommended to minimize thermal decomposition and exposure to moisture. The use of amber vials is also advised to protect the compound from light.[4]

Section 4: Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling any chemical, and the specific hazards of this compound necessitate a robust selection.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Always consult a glove compatibility chart for the specific solvents being used.
Body Protection Flame-retardant lab coatProtects against spills and potential for ignition of flammable solvents.
Respiratory Protection Use in a fume hood or glovebox. If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Minimizes inhalation of the powder and potential decomposition products.

Donning and Doffing PPE Sequence:

cluster_donning Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection Gloves->Eye Protection Eye Protection->Lab Coat

Correct sequence for donning and doffing PPE.

Section 5: Emergency Procedures: Preparedness is Paramount

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Gently sweep the absorbed material into a labeled container for hazardous waste.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Large Spills (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 6: Decontamination and Disposal: A Responsible Conclusion

Proper decontamination of equipment and disposal of waste are crucial final steps in the safe handling of this compound.

Equipment Decontamination

Glassware and equipment that have been in contact with this compound should be decontaminated before being removed from the controlled environment (fume hood or glovebox).

Recommended Decontamination Protocol:

  • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect the rinsate as hazardous waste.

  • Wash with a laboratory detergent and hot water.[5][6]

  • Rinse thoroughly with deionized water.

  • For equipment used in trace analysis, an acid rinse (e.g., 10% HCl) may be necessary to remove any metal residues.[1]

Waste Disposal

All waste materials, including unused product, contaminated absorbents, and rinsates, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation and Labeling:

Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container

Proper segregation and labeling of hazardous waste.

Never dispose of this compound or its waste down the drain. Organophosphorus compounds can be persistent in the environment and harmful to aquatic life.[7]

Section 7: Reactivity Profile: Understanding Chemical Interactions

The phosphorus lone pairs in this compound are nucleophilic and can react with a variety of electrophiles.

  • Oxidation: The phosphine moieties are readily oxidized by atmospheric oxygen and other oxidizing agents to form the corresponding phosphine oxides. This is a primary degradation pathway and underscores the need for handling under inert conditions.[8]

  • Acids: As a Lewis base, it will react with protic acids to form phosphonium salts.[9]

  • Metal Coordination: The bidentate nature of this ligand allows it to chelate to a wide range of transition metals, forming stable complexes. This is the basis of its utility in catalysis.[8]

  • Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to degradation.[7][10]

Conclusion: A Culture of Safety and Scientific Excellence

The responsible use of powerful chemical tools like this compound is not merely a matter of following rules; it is a mindset that prioritizes safety and scientific integrity. This guide provides a framework for developing that mindset, but it is the diligent and conscientious researcher who will truly bring it to life in the laboratory. By integrating these principles into your daily workflow, you contribute to a safer research environment and ensure the reliability and reproducibility of your scientific endeavors.

References

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  • ACS Publications. (n.d.). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Retrieved from [Link]

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  • Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

  • Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The basicity of phosphines. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Vidya-mitra. (2016, February 24). The characteristics of tertiary phosphines as ligand and preparation of their complexes (CHE) [Video]. YouTube. [Link]

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  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(3,5-dimethylphenyl)-5-methylbenzene. PubMed Central. Retrieved from [Link]

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Crystal structure of 1,3-bis((diphenylphosphino)methyl)benzene complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 1,3-bis((diphenylphosphino)methyl)benzene Complexes

Foreword: From Ligand Design to Crystalline Architecture

In the realm of coordination chemistry and catalysis, the architecture of a metal complex is paramount. It dictates reactivity, selectivity, and physical properties. Diphosphine ligands, which feature two phosphorus donor atoms, have long been cornerstones in the design of sophisticated molecular structures.[1] Among these, this compound, colloquially known as 1,3-bdpmb, stands out. Its unique structural backbone—a meta-substituted xylene linker—imparts a combination of flexibility and steric definition that leads to a rich and varied coordination chemistry.

This guide provides a deep dive into the crystal structures of 1,3-bdpmb complexes. We will move beyond simple descriptions of molecular geometries to explore the underlying principles that govern their formation. For researchers in catalysis, materials science, and drug development, understanding these structural nuances is not merely an academic exercise; it is the key to rationally designing next-generation molecules with tailored functions. We will examine why certain coordination modes are favored, how subtle changes in the metallic center or reaction conditions manifest in the solid state, and how to reliably obtain these structures through meticulous experimental practice.

The 1,3-bdpmb Ligand: A Profile

This compound is a wide-angle bisphosphine ligand that possesses two diphenylphosphino groups attached to a benzene ring via methylene bridges at the 1 and 3 positions.[2] This specific arrangement is crucial; the meta-phenylene backbone enforces a larger separation between the phosphorus donors compared to ligands with shorter or more flexible alkyl chains. This inherent structural constraint is a defining feature, predisposing the ligand to adopt specific geometries upon coordination.

The ligand's structure, with the chemical formula C32H28P2, provides a balance of rigidity from the aromatic rings and conformational flexibility from the P-CH2-Aryl bonds.[2][3] This balance is instrumental in its ability to form stable chelate rings or bridge multiple metal centers, making it a valuable tool in the construction of discrete mononuclear complexes, dinuclear macrocycles, and coordination polymers.[2][4] Its utility is particularly noted in catalysis and supramolecular chemistry, where control over the metal's coordination sphere is essential for function.[2]

Caption: Molecular structure of this compound.

Crystallographic Analysis: Unveiling Coordination Geometries

The definitive method for elucidating the three-dimensional arrangement of atoms in these complexes is single-crystal X-ray diffraction.[5][6] This technique provides precise data on bond lengths, bond angles, and torsion angles, from which we can infer the coordination mode of the ligand and the geometry of the metal center.

Dominant Coordination Modes

The flexibility of the 1,3-bdpmb ligand allows it to adopt several coordination modes, primarily dictated by the steric and electronic requirements of the metal center and the stoichiometry of the reaction.

  • cis-Chelation: In many mononuclear complexes, particularly with square-planar d⁸ metals like Palladium(II), 1,3-bdpmb acts as a bidentate ligand, forming a nine-membered chelate ring.[1][7] The resulting P-M-P "bite angle" is a critical parameter. For 1,3-bdpmb, this angle is relatively large, which can influence the stability and reactivity of the complex. For example, in a square-planar Pd(II) complex, a P-Pd-P angle of around 100° is observed, consistent with a cis coordination mode.[7] This contrasts with ligands having shorter backbones, which enforce smaller bite angles.[7][8]

  • Bridging Coordination: The wide span of the ligand makes it an excellent candidate for bridging two metal centers.[2] This can lead to the formation of dinuclear complexes or one-dimensional coordination polymers.[4] In this mode, each phosphorus atom coordinates to a different metal ion, creating large macrocyclic structures or extended chains. Silver(I) complexes, for instance, have been shown to form dinuclear structures of the type [Ag₂(μ-bdpmb)₂X₂].[9]

Coordination_Modes cluster_0 cis-Chelating Mode cluster_1 Bridging Mode M1 M P1a P P1a->M1 Backbone1 m-xylene backbone P1a->Backbone1 P1b P P1b->M1 P1b->Backbone1 M2a M M2b M P2a P P2a->M2a Backbone2 m-xylene backbone P2a->Backbone2 P2b P P2b->M2b P2b->Backbone2

Caption: Primary coordination modes of the 1,3-bdpmb ligand.

Quantitative Structural Parameters

A comparative analysis of crystallographic data reveals trends in how 1,3-bdpmb interacts with different metals. The table below summarizes key structural parameters for representative complexes. The choice of metal and its oxidation state directly influences bond lengths and angles, reflecting the nature of the metal-phosphorus bond.

ComplexMetal CenterCoordination ModeP-M-P Angle (°)Avg. M-P Bond Length (Å)Reference
[Pd(bdpmb)Cl₂]Pd(II)cis-Chelating100.02(5)~2.25[7]
[Ag₂(μ-bdpmb)₂I₂]Ag(I)BridgingN/A (intermolecular)~2.50[9]
[Ag₂(μ-bdpmb)₂(NO₃)₂]Ag(I)BridgingN/A (intermolecular)~2.45[9]

Data are illustrative and compiled from published findings.

The longer M-P bonds in the Ag(I) complexes compared to the Pd(II) complex are consistent with the generally larger ionic radius of Ag(I) and the different nature of the bonding interactions.

Experimental Workflow: From Synthesis to Structure

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The protocol must be a self-validating system, where the identity and purity of the product are confirmed before proceeding to the critical crystallization step.

Synthesis of a Representative Complex: [Pd(bdpmb)Cl₂]

This protocol describes a reliable method for synthesizing a mononuclear palladium(II) complex. The causality behind the choice of reagents and conditions is critical: using a precursor like [Pd(cod)Cl₂] (cod = 1,5-cyclooctadiene) is advantageous because the 'cod' ligand is weakly bound and easily displaced by the stronger phosphine donors, leading to a clean and high-yielding reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This is crucial because phosphine ligands are susceptible to oxidation.

  • Dissolution: In a Schlenk flask, dissolve 1,3-bdpmb (1.0 eq) in anhydrous, degassed dichloromethane (DCM). In a separate flask, dissolve [Pd(cod)Cl₂] (1.0 eq) in the same solvent.

  • Reaction: Slowly add the palladium precursor solution to the stirred ligand solution at room temperature. The causality here is important: adding the metal to the ligand ensures that the ligand is in excess locally, minimizing the formation of bridged oligomeric species.

  • Stirring: Allow the reaction mixture to stir for 2-4 hours. A color change and/or the formation of a precipitate is typically observed.

  • Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent like hexane to precipitate the product fully.

  • Purification: Collect the solid by filtration, wash with hexane to remove any unreacted starting materials, and dry in vacuo.

  • Validation: Before attempting crystallization, confirm the identity of the product using ³¹P{¹H} NMR spectroscopy. For a cis-chelated Pd(II) complex, a single resonance is expected, shifted downfield from that of the free ligand.[7]

Protocol for Single Crystal Growth

The goal of crystallization is to encourage slow, ordered growth from a supersaturated solution. Rapid precipitation invariably leads to microcrystalline or amorphous powders unsuitable for single-crystal X-ray diffraction.

Method: Slow Evaporation

  • Solvent Selection: Dissolve the purified complex in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., DCM or chloroform). The solvent must be of high purity.

  • Setup: Place the solution in a small vial. Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped tool.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural Analysis reagents 1. Combine Ligand & Metal Precursor (Inert Atm.) reaction 2. Stir at Room Temp reagents->reaction isolate 3. Precipitate & Filter reaction->isolate validate 4. Characterize (NMR, etc.) isolate->validate dissolve 5. Dissolve in Minimal Solvent validate->dissolve evaporate 6. Slow Evaporation dissolve->evaporate harvest 7. Harvest Crystals evaporate->harvest xray 8. Mount Crystal & Collect X-ray Data harvest->xray solve 9. Solve & Refine Structure xray->solve analyze 10. Analyze Data (Bonds, Angles) solve->analyze

Caption: Workflow from synthesis to structural analysis.

Conclusion and Outlook

The crystal structures of this compound complexes reveal a fascinating interplay between ligand design, metal preference, and solid-state packing forces. The meta-phenylene backbone provides a unique steric profile that enables both stable cis-chelation and the formation of intricate bridged assemblies. Understanding these structural fundamentals is not an end in itself, but a means to an end. By correlating these detailed three-dimensional structures with catalytic performance, photophysical properties, or biological activity, researchers can develop structure-activity relationships that guide future molecular design. The protocols and principles outlined in this guide serve as a validated foundation for scientists aiming to harness the rich coordination chemistry of this versatile diphosphine ligand.

References

  • IndiaMART. (n.d.). This compound Cas No 89756-88-7. Retrieved from [Link]

  • Nawar, N., & El-essawy, F. A. (1991). Coordination Properties of Silver Diphosphine Complexes. Crystal and Molecular Structures of Ag2X2(m-PP)2 (X = I, Cl, NO3; m-PP = 1,3-Bis[(diphenylphosphino)methyl]benzene) and Ag2X2(o-PP)2 (X = I, Cl; o-PP = 1,2-Bis[(diphenylphosphino)methyl]benzene). Synthesis and 1H- and 31P-NMR Spectroscopy of Silver Diphosphine Complexes. Inorganic Chemistry, 30(20), 3984-3988. Available at: [Link]

  • Gimferrer, M., et al. (2014). Flexible Coordination of Diphosphine Ligands Leading to cis and trans Pd(0), Pd(II), and Rh(I) Complexes. Inorganic Chemistry, 53(16), 8442-8452. Available at: [Link]

  • Tan, Y.-C., et al. (2001). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 40(23), 5864-5869. Available at: [Link]

  • Clegg, W. (1998). X-ray crystallography. Methods in Molecular Biology, 115, 1-19. Available at: [Link]

  • Chen, J.-T., et al. (2018). Syntheses, Reactivities, Characterization, and Crystal Structures of Dipalladium Complexes Containing the 1,3-pyrimidinyl Ligand. Molecules, 23(9), 2293. Available at: [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. Molecules, 26(6), 1629. Available at: [Link]

  • Wikipedia. (n.d.). Diphosphine ligands. Available at: [Link]

  • Green, S. P., et al. (2024). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Chemistry – An Asian Journal. Available at: [Link]

  • Al-Masri, M., et al. (2000). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Organometallics, 19(12), 2293-2301. Available at: [Link]

  • Jackson, T. A., et al. (2006). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 45(21), 8546-8558. Available at: [Link]

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  • Taylor & Francis. (n.d.). Diphosphine ligand – Knowledge and References. Retrieved from [Link]

  • Kumar, P., et al. (2013). New bisphosphomide ligands, 1,3-phenylenebis((diphenylphosphino)methanone) and (2-bromo-1,3-phenylene)bis((diphenylphosphino)methanone): Synthesis, coordination behavior, DFT calculations and catalytic studies. Dalton Transactions, 42(32), 11385-11397. Available at: [Link]

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The Versatile Ligand: A Technical Guide to 1,3-bis((diphenylphosphino)methyl)benzene and its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern synthetic chemistry, the choice of ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. Among the vast arsenal of available ligands, diphosphines hold a position of prominence, particularly in the realm of transition-metal catalysis. This guide provides a comprehensive technical overview of 1,3-bis((diphenylphosphino)methyl)benzene, a flexible and sterically demanding bisphosphine ligand that has proven its mettle in a variety of synthetic applications.

This document will delve into the nomenclature, synthesis, characterization, and key applications of this versatile ligand, offering field-proven insights and detailed experimental protocols for its use.

Nomenclature and Identification: A Ligand of Many Names

Clarity in scientific communication is paramount. This compound is known in the literature by several synonyms and abbreviations. A thorough understanding of these alternatives is crucial for effective literature searching and clear communication within the scientific community.

Systematic Name Common Synonyms Abbreviations
This compoundα,α′-Bis(diphenylphosphino)-m-xyleneNot commonly abbreviated
[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Key Identifiers:

  • CAS Number: 89756-88-7[1]

  • Molecular Formula: C₃₂H₂₈P₂[1]

  • Molecular Weight: 474.51 g/mol [1]

The Art of Synthesis: Crafting a High-Performance Ligand

The synthesis of this compound is typically achieved through the nucleophilic substitution of a dihalo-m-xylene with a diphenylphosphine nucleophile. The following protocol outlines a reliable method for its preparation, emphasizing the need for inert atmosphere techniques due to the air-sensitivity of the phosphine reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-bis(bromomethyl)benzene

  • Diphenylphosphine

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Standard Schlenk line or glovebox equipment for inert atmosphere manipulation[2][3]

Step-by-Step Methodology:

  • Preparation of the Diphenylphosphide Nucleophile:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-butyllithium dropwise to the solution. The formation of the lithium diphenylphosphide is often indicated by a color change.

    • Allow the solution to stir at -78 °C for 30 minutes.

  • Nucleophilic Substitution:

    • In a separate Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene in anhydrous THF.

    • Slowly add the solution of 1,3-bis(bromomethyl)benzene to the pre-formed lithium diphenylphosphide solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of toluene and ethanol) to yield this compound as a white solid.

Self-Validation and Characterization:

The identity and purity of the synthesized ligand should be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the diphenylphosphino and benzene backbone, as well as a key signal for the methylene bridge protons.

    • ³¹P NMR: A single resonance in the proton-decoupled ³¹P NMR spectrum is indicative of the two equivalent phosphorus atoms in the molecule. The chemical shift will be characteristic of a triarylphosphine.[4][5][6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: The melting point of the purified solid should be sharp and consistent with reported values (typically in the range of 50-55 °C).

The Power of Flexibility: Understanding the Ligand's Role in Catalysis

The efficacy of this compound as a ligand stems from its unique structural features. The methylene linkers between the benzene backbone and the diphenylphosphino groups impart significant conformational flexibility. This allows the ligand to adopt a wide range of P-M-P "bite angles" when coordinated to a metal center.[8] This adaptability is crucial in stabilizing various intermediates in a catalytic cycle.

The Bite Angle Effect: A Mechanistic Insight

The bite angle of a diphosphine ligand can profoundly influence the rate and selectivity of a catalytic reaction.[8][9] For many cross-coupling reactions, a wider bite angle can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. The flexible nature of this compound allows it to accommodate the geometric changes that the metal center undergoes during the catalytic cycle, from the initial oxidative addition to the final reductive elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R caption Generalized Catalytic Cycle for Cross-Coupling Reactions

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Modern Synthesis

This compound and its palladium complexes are highly effective catalysts for a range of cross-coupling reactions that are fundamental to modern organic synthesis, including in the context of drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

This ligand has demonstrated excellent performance in several key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[10]

  • Heck Coupling: The reaction of an unsaturated halide with an alkene in the presence of a base.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides/triflates and amines.

The bulky and electron-donating nature of the diphenylphosphino groups, combined with the flexible backbone, helps to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.

A Case Study: Application in Drug Development

While direct use of this compound in final drug structures is uncommon, its role as a ligand in the synthesis of complex organic molecules is significant. For instance, derivatives of the 1,3-bis(methyl)benzene backbone have been explored in the design of novel therapeutic agents. A notable example is the synthesis of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, which have been investigated as potential G-quadruplex stabilizing ligands with antimalarial activity.[11] The core structure is assembled using palladium-catalyzed cross-coupling reactions, where a diphosphine ligand like the one discussed here would be instrumental.

Drug_Development_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Lead Optimization Start 1,3-bis(bromomethyl)benzene Cross_Coupling Pd-Catalyzed Cross-Coupling Start->Cross_Coupling Intermediate Functionalized Benzene Core Cross_Coupling->Intermediate Ligand This compound Ligand->Cross_Coupling Derivatization Further Chemical Modifications Intermediate->Derivatization Screening Biological Screening (e.g., Antimalarial Assay) Derivatization->Screening Lead_Compound Lead Compound Screening->Lead_Compound caption Role of the Ligand in a Drug Discovery Workflow

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Methodological & Application

Application Notes & Protocols: Leveraging 1,3-Bis((diphenylphosphino)methyl)benzene in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Ligand Design in Catalysis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are fundamental to the synthesis of complex molecules, from life-saving pharmaceuticals to advanced materials.[2][3] The heart of these catalytic systems is not just the palladium atom but the sophisticated molecular architecture of the ligands that surround it. Ligands are not passive spectators; they actively control the catalyst's stability, solubility, and, most critically, its reactivity through the key mechanistic steps of oxidative addition, transmetalation, and reductive elimination.[4]

Among the vast library of phosphine ligands, bidentate phosphines (bisphosphines) offer distinct advantages by forming stable chelate complexes with the metal center. This guide focuses on a particularly effective and versatile ligand: 1,3-bis((diphenylphosphino)methyl)benzene . Its unique structural features—a flexible backbone and a wide "natural bite angle"—make it a powerful tool for a range of cross-coupling reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of cross-coupling reactions using this ligand.

The Ligand: Structural and Mechanistic Insights

The efficacy of this compound stems from its distinct architecture. The two diphenylphosphino groups are linked by a m-xylyl backbone. This CH₂-benzene-CH₂ spacer imparts significant conformational flexibility compared to more rigid backbones like those in dppf (1,1'-bis(diphenylphosphino)ferrocene) or ligands with short alkyl chains like dppe (1,2-bis(diphenylphosphino)ethane).

This flexibility allows the ligand to achieve a large P-Pd-P "bite angle". The bite angle is a critical parameter that directly influences the steric and electronic environment at the palladium center. A larger bite angle tends to promote the reductive elimination step—the final, product-forming step in the catalytic cycle—which is often rate-limiting.[4] By accelerating this step, the ligand can significantly increase the overall catalytic turnover frequency and yield.

Caption: Chelation of this compound to a Palladium center.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction.[4] The choice of ligand is critical for achieving high yields, especially with challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides.

Mechanistic Role

The Pd(0) active catalyst, stabilized by the bisphosphine ligand, initiates the cycle by reacting with the aryl halide (Ar-X) in the oxidative addition step. The ligand's electron-donating phosphine groups facilitate this step. Following this, the transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, a process that requires activation by a base. Finally, the flexible, wide-bite-angle nature of this compound is thought to be particularly beneficial for the reductive elimination step, where the two organic fragments are coupled to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pd_oa L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->pd_oa Oxidative Addition pd_trans L₂Pd(II)(Ar)(R') (Transmetalation Complex) pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R' pd_trans->product arx Ar-X arx->pd0 r_boron R'-B(OR)₂ r_boron->pd_oa base Base base->pd_oa

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Application of α,α′-Bis(diphenylphosphino)-m-xylene in homogeneous catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to α,α′-Bis(diphenylphosphino)-m-xylene (m-Xantphos) in Homogeneous Catalysis

Introduction: The Architectural Advantage of m-Xantphos

In the landscape of homogeneous catalysis, the ligand is not merely a spectator; it is the architect of the catalytic cycle, dictating the pace, pathway, and precision of a reaction. Among the vast arsenal of phosphine ligands, α,α′-Bis(diphenylphosphino)-m-xylene, commonly known as m-Xantphos, stands out. Its prominence stems from a unique structural feature: a rigid xanthene-like backbone that positions the two diphenylphosphino groups at a specific, wide "bite angle" of approximately 112°. This structural constraint is the cornerstone of its catalytic prowess.

Unlike flexible bidentate phosphine ligands that can adopt various conformations, the rigidity of the m-Xantphos backbone pre-organizes the coordination sphere around the metal center. This has profound implications:

  • Facilitating Reductive Elimination: The wide bite angle is particularly adept at promoting the reductive elimination step in many catalytic cycles, often the rate-determining step in cross-coupling reactions. By enforcing a geometry that brings the coupling partners into proximity, it accelerates product formation and catalyst turnover.

  • Stabilizing Catalytic Species: The chelate effect of this bidentate ligand provides enhanced stability to the metal center, preventing ligand dissociation and the formation of inactive metal species like palladium black.

  • Controlling Regioselectivity: In reactions like hydroformylation, the steric and electronic properties dictated by the ligand's geometry are crucial in directing the reaction towards the desired isomer, often favoring the linear aldehyde.[1]

This guide provides an in-depth exploration of m-Xantphos's applications, offering both mechanistic insights and field-tested protocols for researchers in organic synthesis and drug development.


Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. m-Xantphos has proven to be an exceptionally effective and versatile ligand in this domain, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[2] It is particularly valuable for coupling challenging substrates, such as sterically hindered aryl chlorides and triflates.[3][4]

Mechanistic Rationale: The Role of the Bite Angle

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is depicted below. The active catalyst is a Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X). This is followed by transmetalation with an organoboron reagent (Ar'-BY₂) and culminates in reductive elimination to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

The key intervention of m-Xantphos occurs during the reductive elimination step. The ligand's wide bite angle forces the geometry around the palladium center to be more "square planar-like," which brings the two organic groups (Ar and Ar') destined for coupling into closer proximity. This geometric enforcement lowers the activation energy for the C-C bond-forming reductive elimination, thereby accelerating the overall catalytic cycle.

G pd0 Pd(0)L (Active Catalyst) L = m-Xantphos pd2_oa Ar-Pd(II)L(X) Oxidative Adduct pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L(Ar') pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_tm->product reagents_oa Ar-X reagents_tm Ar'-B(OR)₂ + Base

Fig. 1: Generalized Palladium Cross-Coupling Cycle.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd/m-Xantphos catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • α,α′-Bis(diphenylphosphino)-m-xylene (m-Xantphos)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and m-Xantphos (23.2 mg, 0.04 mmol, 4 mol%) to a Schlenk flask containing a magnetic stir bar. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15-20 minutes. The solution should turn from a brownish suspension to a clearer yellow/orange solution.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add an additional 5 mL of toluene and 1 mL of methanol to the flask.

  • Reaction Conditions: Fit the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Reaction TypeMetal/LigandTypical SubstratesKey Advantage of m-Xantphos
Suzuki-Miyaura Pd / m-XantphosAryl/heteroaryl halides & boronic acidsHigh turnover numbers, effective for hindered substrates
Buchwald-Hartwig Pd / m-XantphosAryl halides & amines/amidesSuppresses side reactions, good for C-N bond formation
Stille Coupling Pd / m-XantphosAryl halides & organostannanesTolerates a wide range of functional groups
C-O Coupling Pd / m-XantphosAryl halides & alcohols/phenolsPromotes difficult C-O reductive elimination

Core Application II: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[5] It is an atom-economical method for producing aldehydes from alkenes. The choice of ligand is paramount as it controls both the rate and, critically, the regioselectivity of the reaction—the ratio of the linear (n) to the branched (iso) aldehyde product.

Mechanistic Rationale: Directing Regioselectivity

For many applications, the linear aldehyde is the more valuable product. Rhodium catalysts modified with m-Xantphos are highly effective at directing the hydroformylation of terminal olefins to the linear aldehyde.[1]

The catalytic cycle involves several key steps, including olefin coordination, migratory insertion of the olefin into the Rh-H bond, CO insertion, and finally, hydrogenolysis to release the aldehyde product. The regioselectivity is determined during the migratory insertion step. The bulky diphenylphosphino groups and the defined geometry of the m-Xantphos ligand create a sterically demanding environment around the rhodium center. This environment favors the formation of the less sterically hindered linear alkyl-rhodium intermediate over the branched intermediate, thus leading to a high n/iso ratio in the final product mixture.

G catalyst H-Rh(CO)L₂ (Active Catalyst) L₂ = m-Xantphos olefin_complex Olefin Complex catalyst->olefin_complex Olefin Coordination alkyl_rh Alkyl-Rh Intermediate olefin_complex->alkyl_rh Migratory Insertion (Regiodetermining) acyl_rh Acyl-Rh Intermediate alkyl_rh->acyl_rh CO Insertion acyl_rh->catalyst Oxidative Addition (H₂) & Reductive Elimination product Aldehyde (Product) acyl_rh->product reagents_olefin R-CH=CH₂ reagents_co CO reagents_h2 H₂

Fig. 2: Simplified Rhodium-Catalyzed Hydroformylation Cycle.
Protocol: Hydroformylation of 1-Octene

This protocol outlines a typical lab-scale hydroformylation reaction under moderate pressure. Note: This procedure requires specialized high-pressure equipment (autoclave) and should only be performed by trained personnel.

Materials:

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • α,α′-Bis(diphenylphosphino)-m-xylene (m-Xantphos)

  • 1-Octene

  • Anhydrous Toluene

  • Syngas (1:1 mixture of CO:H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol, 0.1 mol%) and m-Xantphos (11.6 mg, 0.02 mmol, 0.2 mol%). Add 10 mL of anhydrous toluene and stir for 10 minutes.

  • Substrate Addition: Add 1-octene (1.12 g, 10 mmol, 1.0 equiv.) to the liner.

  • Autoclave Setup: Seal the glass liner inside the autoclave. Purge the autoclave three times with nitrogen, followed by three purges with syngas.

  • Reaction Conditions: Pressurize the autoclave to 20 bar with the 1:1 CO:H₂ syngas mixture. Begin stirring and heat the reactor to 100 °C.

  • Monitoring: The reaction progress can be monitored by the pressure drop in the reactor. The reaction is typically complete in 4-24 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Analysis: Remove the reaction mixture. The product ratio (nonanal vs. 2-methyloctanal) and conversion can be determined directly by GC analysis using an internal standard (e.g., dodecane).


Core Application III: Nickel-Catalyzed Reactions

While palladium and rhodium catalysis are well-established areas for m-Xantphos, its application in nickel catalysis is a rapidly growing field. Nickel offers advantages of being more earth-abundant and cheaper than palladium, and it can participate in different catalytic cycles, including Ni(0)/Ni(II) and radical-based pathways. m-Xantphos has been shown to be an effective ligand for nickel-catalyzed cross-coupling and cycloaddition reactions.[6][7][8]

The combination of Ni(COD)₂ and m-Xantphos forms catalytically competent species for various transformations.[6] Mechanistic studies suggest that additives like nitriles can be crucial, as they can displace one m-Xantphos ligand from an initially formed, less reactive (Xantphos)₂Ni complex to generate a more active (Xantphos)Ni(nitrile) species.[6][7]

Protocol: Synthesis of the Pd(m-Xantphos)Cl₂ Precatalyst

For many applications, using a well-defined, air-stable precatalyst is preferable to in situ generation. Pd(m-Xantphos)Cl₂ is a common and useful precatalyst.[9]

G start Combine Pd(CH₃CN)₂Cl₂ + m-Xantphos in Benzene reflux Reflux at 110 °C for 48h start->reflux cool Cool to RT reflux->cool filter Collect Solid by Filtration cool->filter wash Wash with Benzene and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Obtain Pd(m-Xantphos)Cl₂ as a Yellow Solid dry->product

Fig. 3: Workflow for the Synthesis of Pd(m-Xantphos)Cl₂.

Materials:

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • α,α′-Bis(diphenylphosphino)-m-xylene (m-Xantphos)

  • Anhydrous Benzene (Note: Benzene is a carcinogen and should be handled with extreme care in a fume hood)

  • Anhydrous Diethyl Ether

Procedure: [9]

  • Setup: In an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1.0 equiv.) and m-Xantphos (2.46 g, 4.24 mmol, 1.1 equiv.).

  • Solvent and Reflux: Under a nitrogen atmosphere, add 80 mL of anhydrous benzene. Heat the mixture in an oil bath to 110 °C and stir for 48 hours.

  • Isolation: Cool the reaction mixture to room temperature. A yellow solid should precipitate.

  • Washing: Collect the solid by filtration in a fume hood. Wash the solid sequentially with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).

  • Drying: Dry the resulting bright yellow solid under high vacuum for at least 5 hours. This procedure typically yields the Pd(m-Xantphos)Cl₂ complex in high purity (>98%).[9]


References

  • Staudaher, N. D., Stolley, R. M., & Louie, J. (2014). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes. Chemical Communications, 50(98), 15577–15580. [Link]

  • Holz, J., Rumpel, K., Spannenberg, A., Paciello, R., Jiao, H., & Börner, A. (2017). P-Chirogenic Xantphos Ligands and Related Ether Diphosphines: Synthesis and Application in Rhodium-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. [Link]

  • Mirica, L. M., et al. (2025). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. [Link]

  • Staudaher, N. D., Stolley, R. M., & Louie, J. (2014). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes. PubMed. [Link]

  • Paek, S., & Lee, P. H. (2009). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 74(15), 5649-5652. [Link]

  • Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. (2021). MDPI. [Link]

  • Haynes, A., et al. (2011). Mechanistic Study of Rhodium/xantphos-Catalyzed Methanol Carbonylation. Organometallics, 30(11), 2964-2978. [Link]

  • Le-Gars, M., et al. (2016). Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives. Dalton Transactions. [Link]

  • Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. (2019). ResearchGate. [Link]

  • Xantphos doped Rh/POPs-PPh3 catalyst for highly selective long-chain olefins hydroformylation. (2022). ResearchGate. [Link]

  • Gao, B., Li, L., Zhang, G., & Huang, H. (2016). Pd(Xantphos)Cl₂. Organic Syntheses, 93, 341-353. [Link]

  • Guedes, A., et al. (2021). Immobilization of Rh(I)-N-Xantphos and Fe(II)-C-Scorpionate onto Magnetic Nanoparticles: Reusable Catalytic System for Sequential Hydroformylation/Acetalization. Molecules, 26(11), 3326. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Patrick, B. O., et al. (2020). Disulfonated xantphos for mass spectrometric mechanistic analysis. University of Victoria. [Link]

  • Gorin, D. J., & Toste, F. D. (2008). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 108(8), 3351-3378. [Link]

  • Phenoxaphosphino-Modified Xantphos-Type Ligands in the Rhodium-Catalysed Hydroformylation of Internal and Terminal Alkenes. (2019). ResearchGate. [Link]

  • Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. (2009). ResearchGate. [Link]

  • Staudaher, N. D., Stolley, R. M., & Louie, J. (2014). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes. Chemical Communications. [Link]

  • Clarke, M. L., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society, 139(44), 15728-15738. [Link]

  • Homogeneous catalysts based on water-soluble phosphines. (2015). ResearchGate. [Link]

  • and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. The Royal Society of Chemistry. [Link]

  • A solid xantphos macroligand based on porous organic polymers for the catalytic hydrogenation of CO2. (2022). TUprints. [Link]

  • Eisenberg, R., et al. (2008). A model iridium hydroformylation system with the large bite angle ligand xantphos. PubMed. [Link]

  • Gorin, D. J., & Toste, F. D. (2008). Ligand Effects in Homogeneous Au Catalysis. PMC. [Link]

Sources

The Sonogashira Coupling Revolution: A Protocol for Enhanced C-C Bond Formation Using 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Sonogashira Reaction

In the landscape of synthetic organic chemistry, the Sonogashira coupling stands as a cornerstone reaction for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium and copper co-catalyzed transformation has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1] The reaction's utility is underscored by its typically mild conditions, which often include room temperature reactions and the use of gentle bases, making it highly compatible with sensitive functional groups.[1]

At the heart of the Sonogashira reaction's success lies the catalytic system, where the choice of phosphine ligand plays a pivotal role in dictating the efficiency, substrate scope, and overall outcome of the coupling. Phosphine ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and preventing undesirable side reactions. While traditional catalysts like those bearing triphenylphosphine ligands are effective, the pursuit of more active and versatile catalytic systems has led to the exploration of bidentate phosphine ligands.[3] This application note details a comprehensive protocol for the Sonogashira coupling reaction utilizing the wide bite angle diphosphine ligand, 1,3-bis((diphenylphosphino)methyl)benzene, designed for researchers, scientists, and professionals in drug development seeking to enhance their synthetic capabilities.

The Ligand in Focus: this compound

The ligand this compound is a diphosphine characterized by two diphenylphosphino groups attached to a benzene ring via methylene bridges at the 1 and 3 positions. This unique architecture imparts a "wide bite angle," a critical geometric parameter that significantly influences the catalytic activity of the metal center it coordinates. The bite angle of a diphosphine ligand can affect the electronic structure and steric environment of the palladium catalyst, which in turn can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. A wider bite angle can promote the formation of more active catalytic species and enhance the rate of reaction.

While monodentate phosphine ligands have been the workhorses of Sonogashira couplings, bidentate ligands like this compound offer distinct advantages. The chelation of the diphosphine to the palladium center can provide greater stability to the catalyst, potentially leading to lower catalyst loadings and improved turnover numbers. Furthermore, the specific geometry imposed by this ligand can influence the selectivity of the reaction, particularly in complex syntheses with multiple potential coupling sites.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R1-Pd(II)L2-C≡CR2 transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 regenerates catalyst product R1-C≡CR2 reductive_elimination->product cu_halide Cu(I)X alkyne_activation Alkyne Activation cu_halide->alkyne_activation + H-C≡CR2 + Base cu_acetylide Cu(I)-C≡CR2 alkyne_activation->cu_acetylide cu_acetylide->transmetalation transfers acetylide to Pd base Base (e.g., Amine) base->alkyne_activation alkyne H-C≡CR2 alkyne->alkyne_activation aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The Catalytic Cycles of the Sonogashira Coupling.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst, stabilized by the this compound ligand (L2), reacts with the aryl or vinyl halide (R1-X) to form a Pd(II) intermediate.

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.

    • Reductive Elimination : This final step involves the formation of the desired carbon-carbon bond, yielding the coupled product (R1-C≡CR2) and regenerating the active Pd(0) catalyst.

  • Copper Cycle :

    • Alkyne Activation : In the presence of a base (typically an amine), the terminal alkyne (H-C≡CR2) reacts with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a palladium catalyst with this compound as the ligand.

Experimental_Workflow start Start: Assemble Glassware reagents Add Aryl Bromide, Alkyne, and Solvent to Flask start->reagents degas Degas the Mixture (e.g., N2 bubbling for 15-20 min) reagents->degas catalyst_addition Add Pd Source, Ligand, CuI, and Base under N2 degas->catalyst_addition reaction Heat the Reaction Mixture (e.g., 60-80 °C) and Monitor by TLC/GC-MS catalyst_addition->reaction workup Reaction Workup: Quench, Extract, Dry reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization

Caption: General Experimental Workflow for the Sonogashira Coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl BromideReagentVariousEnsure purity
Terminal AlkyneReagentVariousEnsure purity
Palladium(II) Acetate (Pd(OAc)2)Catalyst GradeStrem, Sigma-Aldrichor other Pd(0) or Pd(II) source
This compoundLigand GradeStrem, Sigma-Aldrich
Copper(I) Iodide (CuI)ReagentVarious
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousVariousFreshly distilled recommended
Toluene or DMFAnhydrousVarious
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)ReagentVariousFor drying organic extracts
Silica GelChromatography GradeVariousFor purification
Standard Glassware--Oven-dried before use
Schlenk line or Glovebox--For inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv).

    • Add the anhydrous solvent (e.g., toluene or DMF, 5-10 mL).

  • Inert Atmosphere :

    • Seal the flask with a septum and degas the mixture by bubbling with dry nitrogen or argon for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent oxidative side reactions, such as the Glaser homocoupling of the alkyne.[4]

  • Catalyst and Reagent Addition :

    • Under a positive pressure of nitrogen or argon, add the palladium(II) acetate (0.02 mmol, 2 mol%).

    • Add the this compound ligand (0.022 mmol, 2.2 mol%).

    • Add copper(I) iodide (0.04 mmol, 4 mol%).

    • Finally, add the amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Reaction Execution :

    • Immerse the flask in a preheated oil bath at the desired temperature (typically between 60-100 °C, depending on the reactivity of the aryl bromide).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up :

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification and Characterization :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Optimization and Troubleshooting

ParameterRecommendationRationale
Palladium Source Pd(OAc)2, Pd2(dba)3These are common and effective palladium precursors.
Solvent Toluene, DMF, THF, DioxaneSolvent choice can influence reaction rate and solubility of reagents.
Base Triethylamine, Diisopropylamine, Cs2CO3The base is crucial for the deprotonation of the terminal alkyne.
Temperature 25-100 °CHigher temperatures may be required for less reactive aryl halides.
Copper Co-catalyst CuI is standardCopper-free protocols exist but may require different conditions.

Common Issues and Solutions:

  • Low Yield : Ensure all reagents are pure and the solvent is anhydrous. Degassing must be thorough to prevent Glaser coupling. The temperature may need to be increased for less reactive substrates.

  • Glaser Homocoupling : This common side reaction can be minimized by rigorous exclusion of oxygen.[4]

  • No Reaction : Check the activity of the palladium catalyst. Ensure the base is of good quality and used in sufficient excess.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The use of this compound as a ligand in the Sonogashira coupling offers a promising avenue for enhancing the efficiency and scope of this powerful C-C bond-forming reaction. Its wide bite angle is poised to deliver superior catalytic performance, particularly for challenging substrates. The detailed protocol provided herein serves as a robust starting point for researchers to explore the benefits of this advanced ligand in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Khan, A. (2019). Sonogashira coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • The Organic Solution. (2016). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]

  • Alagille, D., & Baldwin, R. M. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(6), 2359–2362. [Link]

  • van der Vlugt, J. I., & Vogt, D. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(12), 933–940. [Link]

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Application Note & Protocols: Synthesis of Metal-Organic Frameworks Incorporating 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of strategies for incorporating the neutral, bidentate phosphine ligand, 1,3-bis((diphenylphosphino)methyl)benzene, into Metal-Organic Frameworks (MOFs). Phosphine-functionalized MOFs (P-MOFs) are an important subclass of coordination polymers, offering unique opportunities for catalysis, sensing, and drug delivery due to the strong coordination affinity of phosphorus for transition metals.[1][2] Unlike traditional carboxylate or azolate linkers, this compound does not typically act as a primary building block for MOF construction. Instead, its integration is achieved through sophisticated synthetic strategies such as mixed-linker synthesis or post-synthetic modification. This document details the scientific rationale, step-by-step protocols, and critical characterization techniques for successfully creating these advanced materials.

Introduction: The Role of Phosphine Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[3] Their tunable porosity, high surface area, and chemical versatility make them ideal candidates for a vast range of applications.[4][5] The introduction of phosphine functional groups into the MOF structure imparts functionalities that are otherwise difficult to achieve.[6][7]

The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. This property is central to its utility in catalysis, particularly for reactions like Suzuki-Miyaura cross-coupling, where phosphine ligands are known to stabilize the active palladium species.[8]

Causality Behind Using this compound: The choice of this compound is deliberate. Its bidentate nature allows it to chelate or bridge metal centers, providing structural stability. The flexible methylene spacers between the phenyl ring and the phosphine groups allow for conformational freedom, enabling it to adapt to the geometric constraints within a MOF pore. Furthermore, the diphenylphosphine moieties serve as ideal docking sites for catalytically active metal ions introduced via post-synthetic metalation.

This guide will explore two primary, field-proven methodologies for incorporating this specific linker:

  • Direct Solvothermal Synthesis (Mixed-Linker Approach): Co-crystallization of the phosphine ligand with a traditional dicarboxylate linker to form a functionalized framework.

  • Post-Synthetic Modification (PSM): Introduction of the phosphine ligand into a pre-synthesized MOF that possesses open metal coordination sites.[9]

Methodology I: Direct Solvothermal Synthesis (Mixed-Linker Approach)

In this strategy, this compound acts as a secondary, "strut" ligand alongside a primary, structure-directing linker like 1,4-benzenedicarboxylic acid (H₂BDC). The goal is to partially substitute the primary linker or to have the phosphine ligand coordinate to the metal clusters, creating a functionalized version of a known MOF topology (e.g., MOF-5 type).

Conceptual Workflow: Mixed-Linker Synthesis

G reagents Reagents: - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Primary Linker (e.g., H₂BDC) - Phosphine Ligand - Solvent (e.g., DMF) dissolution Dissolution & Mixing (Ultrasonication) reagents->dissolution solvothermal Solvothermal Reaction (Sealed Autoclave, 100-150°C) dissolution->solvothermal crystallization Crystal Formation (12-48 hours) solvothermal->crystallization cooling Cooling to Room Temp. crystallization->cooling washing Washing & Solvent Exchange (Fresh DMF, then Chloroform) cooling->washing activation Activation (Heating under Vacuum) washing->activation product Final P-MOF Product activation->product

Caption: Workflow for direct synthesis of a phosphine-containing MOF.

Protocol 2.1: Synthesis of a Zn-based P-MOF

This protocol is a representative example and may require optimization based on the specific metal and primary linker chosen.

Materials & Reagents:

ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O>98%e.g., Sigma-Aldrich
1,4-Benzenedicarboxylic acid (H₂BDC)C₈H₆O₄>98%e.g., Sigma-Aldrich
This compoundC₃₂H₂₈P₂>97%e.g., Strem Chemicals
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrouse.g., Sigma-Aldrich
ChloroformCHCl₃ACS Gradee.g., Fisher Scientific

Procedure:

  • Preparation of Precursor Solution:

    • In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (89.2 mg, 0.3 mmol), H₂BDC (41.5 mg, 0.25 mmol), and this compound (22.3 mg, 0.05 mmol).

    • Add 15 mL of anhydrous DMF.

    • Scientist's Note: The molar ratio of primary linker to phosphine ligand is crucial. A high ratio (here, 5:1) is used to ensure the primary framework forms, with the phosphine ligand incorporated as a functional defect or co-ligand. Anhydrous DMF is used to prevent the formation of undesirable metal oxide phases.[10]

  • Solubilization:

    • Cap the vial tightly and sonicate the mixture for 20 minutes until a homogeneous suspension is formed.[3]

  • Solvothermal Reaction:

    • Place the sealed vial into a programmable laboratory oven.

    • Heat the oven to 120°C over 2 hours and hold at this temperature for 24 hours.

    • Scientist's Note: The slow heating ramp allows for controlled nucleation and growth of high-quality crystals. The reaction is conducted in a sealed vessel to maintain high pressure, which facilitates the dissolution of reactants and crystallization of the product.[11]

  • Cooling and Product Isolation:

    • Allow the oven to cool naturally to room temperature.

    • Colorless, crystalline solids should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

  • Washing and Solvent Exchange:

    • Add 10 mL of fresh DMF to the vial, cap, and let it stand for 24 hours. Replace the DMF three times over this period.

    • Decant the DMF and add 10 mL of chloroform. Let it stand for another 24 hours, replacing the chloroform twice.

    • Scientist's Note: This extensive washing is critical to remove unreacted starting materials and high-boiling DMF trapped within the MOF pores, which is essential for achieving high porosity. Chloroform is a lower-boiling solvent that is easier to remove during the final activation step.

  • Activation:

    • Filter the crystals and dry them under a dynamic vacuum at 150°C for 12 hours.

    • The resulting white powder is the activated P-MOF, ready for characterization and use.

Methodology II: Post-Synthetic Modification (PSM)

PSM is a powerful technique to introduce functionalities into MOFs that may not be stable under the conditions of direct synthesis.[9] For this application, we select a parent MOF with accessible, open metal coordination sites and introduce the phosphine ligand into the already-formed framework. MOFs like HKUST-1 (containing coordinatively unsaturated Cu(II) paddlewheels) are excellent candidates.

Conceptual Workflow: Post-Synthetic Modification

G parent_mof Activated Parent MOF (e.g., HKUST-1) suspension Suspend MOF in Solvent parent_mof->suspension phosphine_sol Solution of Phosphine Ligand in an Anhydrous, Non-coordinating Solvent (e.g., Dichloromethane) addition Add Phosphine Solution phosphine_sol->addition suspension->addition reaction Reaction at Room Temp. (Stirring, 12-24h under Inert Gas) addition->reaction isolation Isolation by Filtration or Centrifugation reaction->isolation washing Wash with Fresh Solvent to Remove Unbound Ligand isolation->washing product Activated P-MOF Product washing->product

Caption: Workflow for post-synthetic modification of a MOF.

Protocol 3.1: PSM of HKUST-1

Procedure:

  • Activation of Parent MOF:

    • Activate commercially available or pre-synthesized HKUST-1 by heating at 180°C under a dynamic vacuum for 12 hours to remove coordinated solvent molecules and expose the open Cu(II) sites.

  • Preparation:

    • In an inert atmosphere (glovebox), suspend 100 mg of activated HKUST-1 in 10 mL of anhydrous dichloromethane (DCM).

    • In a separate vial, dissolve 25 mg of this compound in 5 mL of anhydrous DCM.

    • Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the phosphine ligand, which would render it incapable of coordinating to the metal centers.[1] DCM is chosen as it is a relatively non-coordinating solvent that will not compete with the phosphine for the open metal sites.

  • Modification Reaction:

    • Slowly add the phosphine solution to the stirring suspension of HKUST-1.

    • Seal the reaction vessel and allow it to stir at room temperature for 24 hours.

  • Washing and Isolation:

    • Collect the solid product by centrifugation or filtration inside the glovebox.

    • Wash the resulting solid extensively with fresh anhydrous DCM (3 x 10 mL) to remove any unbound phosphine ligand.

  • Activation:

    • Dry the functionalized MOF under a dynamic vacuum at 80°C for 6 hours.

    • Scientist's Note: A lower activation temperature is used here compared to the parent MOF to avoid potential degradation of the newly incorporated organic ligand.

Essential Characterization

Confirming the successful incorporation of the phosphine ligand while maintaining the structural integrity of the MOF is paramount. A multi-technique approach is required for a self-validating system.

Expected Characterization Results:

TechniquePurposeSuccessful Outcome
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and structural integrity of the MOF after synthesis or modification.The PXRD pattern of the P-MOF should match the pattern of the parent MOF, indicating that the bulk crystal structure is retained. Minor shifts in peak positions or changes in relative intensities are acceptable and may indicate ligand incorporation.
³¹P Solid-State NMR To provide direct evidence of phosphorus incorporation and its chemical environment.A distinct peak in the ³¹P NMR spectrum (typically between -10 and -30 ppm for coordinated phosphines) confirms the presence of the ligand. The absence of peaks around +30 ppm indicates no significant oxidation to phosphine oxide has occurred.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic vibrational modes of the functional groups.Appearance of new peaks corresponding to P-Ph bonds (around 1435 cm⁻¹) and C-H stretches from the ligand's methylene and phenyl groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability and confirm changes in the framework composition.The TGA curve of the P-MOF may show a different decomposition profile compared to the parent MOF, reflecting the incorporation of the bulkier, less thermally stable phosphine ligand.
N₂ Adsorption-Desorption Isotherms To measure the surface area and pore volume.A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the parent MOF is expected, as the bulky phosphine ligand occupies space within the pores. The isotherm should retain its characteristic shape (e.g., Type I for microporous materials).
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) To quantify the amount of metal and phosphorus in the material.The elemental analysis will provide a precise metal-to-phosphorus ratio, allowing for the calculation of the degree of phosphine ligand incorporation.

Applications in Drug Development and Catalysis

The successful synthesis of MOFs functionalized with this compound unlocks significant potential in advanced applications.

  • Heterogeneous Catalysis: The phosphine sites can be used to anchor catalytically active metal nanoparticles (e.g., Pd, Au, Pt).[12] The MOF acts as a "solid ligand," preventing nanoparticle aggregation and allowing for catalyst recovery and reuse, bridging the gap between homogeneous and heterogeneous catalysis.[2] This is particularly relevant for C-C coupling reactions vital in pharmaceutical synthesis.[8]

  • Targeted Drug Delivery: While the phosphine ligand itself is not a therapeutic, it can be post-synthetically modified. For example, the phosphorus atom can be quaternized to introduce a permanent positive charge, facilitating interaction with negatively charged cell membranes. Alternatively, the phosphine can be used to coordinate platinum-based anticancer drugs, creating a high-payload delivery system. The porous nature of the MOF allows for the co-loading of other therapeutic agents.[13]

Conclusion

The incorporation of this compound into MOFs presents a powerful platform for designing highly functional materials. While not a conventional linker, its integration via mixed-linker synthesis or post-synthetic modification allows researchers to harness the rich coordination chemistry of phosphines within a porous, crystalline matrix. The protocols and characterization methods detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to explore the exciting possibilities of these advanced P-MOFs. Careful control over reaction conditions and thorough characterization are essential to validate the synthesis and unlock the full potential of these materials in catalysis and beyond.

References

  • University of Texas at Austin. (n.d.). Phosphine and arsine metal-organic frameworks for the heterogenization of 4d and 5d transition metal complexes. Retrieved from [Link]

  • Larsen, C. R., et al. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Industrial & Engineering Chemistry Research, 53(4), 1393–1399. [Link]

  • Larsen, C. R., et al. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. ResearchGate. Retrieved from [Link]

  • Larsen, C. R., et al. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. ACS Publications. Retrieved from [Link]

  • Rasmussen, E. (2022, July 15). Synthesis of metal-organic framework (MOF) via continuous flow supercritical carbon dioxide reactor. YouTube. Retrieved from [Link]

  • Instituto de Ciencia Molecular - ICMol. (2021, May 14). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Retrieved from [Link]

  • Tasselli, F., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(2), 534-537. [Link]

  • Wang, Y., et al. (2024). Bridging Homogeneous and Heterogeneous Catalysis: Phosphine-Functionalized Metal-Organic Frameworks. Angewandte Chemie International Edition, 63(13), e202316491. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]

  • Vitillo, J. G., et al. (2018). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. In Hybrid Organic-Inorganic Interfaces: Towards Advanced Functional Materials. Wiley. [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

  • PubChem. (n.d.). (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane). Retrieved from [Link]

  • Science Press. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. Retrieved from [Link]

  • LetPub. (n.d.). Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of Ti-MOFs and the used ligands. (a) The 1,3,5-BTC.... Retrieved from [Link]

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Application Notes & Protocols: 1,3-Bis((diphenylphosphino)methyl)benzene as a High-Performance Ligand for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1,3-Bis((diphenylphosphino)methyl)benzene in Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to the success of this powerful transformation is the careful selection of the palladium catalyst and, critically, the ancillary ligand that modulates its reactivity and stability. This guide focuses on the application of This compound , a chelating diphosphine ligand, in promoting robust and efficient Suzuki-Miyaura reactions.

This compound is a versatile bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible methylene spacer to a central benzene ring.[3] This structural motif allows it to form stable chelate complexes with palladium, influencing the geometry and electronic properties of the catalytic center. Such ligands are instrumental in facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination—which are often the rate-determining steps in the coupling of challenging substrates.[1] The strategic design of this ligand, with its defined bite angle and steric bulk, offers a unique combination of stability and reactivity, making it a valuable tool for chemists engaged in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.

This document serves as a comprehensive guide for the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. It provides not only a detailed, representative protocol but also the underlying mechanistic rationale to empower researchers to optimize their synthetic strategies.

Mechanistic Insights: The Role of a Chelating Diphosphine Ligand

The efficacy of a phosphine ligand in the Suzuki-Miyaura catalytic cycle is a function of its electronic and steric properties. Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, while sterically bulky ligands promote the final reductive elimination step to release the biaryl product.[2]

This compound, as a chelating diphosphine, offers distinct advantages over monodentate phosphine ligands:

  • Enhanced Catalyst Stability: The chelate effect, wherein the bidentate ligand binds to the palladium center at two points, results in a more stable metal-ligand complex. This increased stability prevents ligand dissociation and subsequent catalyst decomposition, leading to higher turnover numbers and overall reaction efficiency.

  • Facilitation of Reductive Elimination: The defined bite angle of the chelating ligand enforces a specific geometry around the palladium center that is conducive to the reductive elimination step. This is often the rate-limiting step, and its acceleration can significantly improve reaction times and yields.

  • Control over the Coordination Sphere: By occupying two coordination sites, the diphosphine ligand provides a more defined and predictable catalytic environment. This can lead to improved selectivity and reduced side reactions.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below, highlighting the key stages where the ligand exerts its influence.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Aryl Halide (Ar-X) enters C Ar-Pd(II)-X(L) (trans-complex) B->C D Transmetalation (Ar'B(OH)₂) C->D Boronic Acid & Base (Ar'B(OH)₂ + Base) enter E Ar-Pd(II)-Ar'(L) (cis-complex) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G Biaryl Product (Ar-Ar') exits H [Pd(0)L] Regeneration

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using the this compound ligand.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Product Isolation reagents 1. Combine Aryl Halide, Boronic Acid, and Base solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas the Mixture (e.g., with Argon) solvent->degas catalyst 4. Add Pd Precursor and This compound degas->catalyst heat 5. Heat to Reaction Temperature catalyst->heat monitor 6. Monitor Reaction (TLC, GC-MS) heat->monitor quench 7. Quench Reaction monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Purify by Chromatography extract->purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Disclaimer: The following protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions utilizing similar diphosphine ligands. Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Anhydrous 1,4-dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and this compound (0.024 mmol) in 1 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature to pre-form the catalyst complex.

  • Solvent Addition and Degassing: Add the remaining 4 mL of anhydrous 1,4-dioxane and 1 mL of water to the Schlenk flask containing the reagents. Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Initiation of Reaction: Under a positive pressure of argon, add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Expected Performance Data: A Representative Substrate Scope

The following table provides expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on typical results achieved with analogous diphosphine ligands. These values should serve as a benchmark for optimization.

EntryAryl BromideProductExpected Yield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl>95
24-Bromoanisole4-Methoxy-1,1'-biphenyl>95
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl>90
44-Bromobenzonitrile4-Cyano-1,1'-biphenyl>90
52-Bromopyridine2-Phenylpyridine>85

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or decomposition.Ensure rigorous degassing of solvents and use of anhydrous conditions. Consider a higher catalyst loading (up to 5 mol%).
Insufficient base strength or solubility.Screen alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.
Low reaction temperature.Incrementally increase the reaction temperature, monitoring for potential side product formation.
Formation of Homocoupled Byproducts Presence of oxygen.Improve degassing procedure.
Incorrect stoichiometry.Use a slight excess of the boronic acid (1.1-1.3 equiv).
Dehalogenation of Aryl Halide Presence of water.While some water is often beneficial, excessive amounts can lead to protodeborylation. Use anhydrous solvents and add a controlled amount of water.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly effective chelating ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to form stable and reactive catalytic species makes it a valuable tool for the synthesis of a wide range of biaryl compounds. The provided representative protocol and mechanistic insights offer a solid foundation for researchers to successfully implement and optimize this catalytic system in their synthetic endeavors, contributing to advancements in drug discovery and materials science.

References

  • Diva-Portal.org. Suzuki reactions in novel liquids. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Palladium(II) and copper(I) complexes of wide angle bisphosphine, 1,4-bis((diphenylphosphino)methyl)benzene. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ACS Publications. Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocenes.... [Link]

  • Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

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Application Notes and Protocols: The Role of 1,3-bis((diphenylphosphino)methyl)benzene in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,3-bis((diphenylphosphino)methyl)benzene, a versatile diphosphine ligand, and its significant applications in the field of supramolecular chemistry. Designed for researchers, scientists, and professionals in drug development, these notes offer both a theoretical framework and practical, field-tested protocols for the synthesis and characterization of supramolecular structures and their use in catalysis.

Introduction: The Architectural Advantage of this compound

This compound is a prominent member of the diphosphine ligand family, characterized by two diphenylphosphino groups attached to a central benzene ring via methylene linkers at the meta-positions. This specific substitution pattern imparts a unique combination of flexibility and pre-organization, making it an exceptional building block for the construction of complex supramolecular assemblies.[1] Its wide P-P bite angle and the rotational freedom of the phosphinomethyl groups allow it to coordinate to metal centers in various geometries, facilitating the formation of discrete molecular architectures such as cages and macrocycles, as well as extended coordination polymers.

The electron-donating phosphine moieties readily coordinate with a variety of transition metals, including but not limited to palladium, platinum, gold, and silver. This coordination-driven self-assembly is a cornerstone of modern supramolecular chemistry, enabling the construction of intricate structures with tailored functionalities. These supramolecular entities have found applications in catalysis, molecular recognition, and materials science.

Part 1: Synthesis of this compound

A reliable supply of the ligand is paramount for any subsequent application. The following protocol details a common synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of phosphine ligands.

Materials:

  • 1,3-Bis(bromomethyl)benzene

  • Chlorodiphenylphosphine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Standard glassware (Schlenk flasks, dropping funnel, condenser)

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Preparation of Diphenylphosphinylmagnesium Chloride:

    • In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (2.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of chlorodiphenylphosphine (2.0 eq) in anhydrous THF via a dropping funnel. The reaction is exothermic.

    • Stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey.

  • Reaction with 1,3-Bis(bromomethyl)benzene:

    • In a separate flame-dried Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared diphenylphosphinylmagnesium chloride solution to the solution of 1,3-bis(bromomethyl)benzene via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of degassed water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by recrystallization from a dichloromethane/hexane solvent system to yield this compound as a white solid.

Characterization:

  • The final product should be characterized by ¹H and ³¹P NMR spectroscopy to confirm its purity and structure.

Part 2: Application in Supramolecular Self-Assembly

The ability of this compound to act as a ditopic ligand is fundamental to its role in constructing discrete metallosupramolecular architectures. By carefully selecting the metal precursor, which provides the desired coordination geometry, complex and aesthetically pleasing structures can be formed through self-assembly.

Conceptual Framework: Engineering Supramolecular Cages

The formation of a discrete supramolecular cage is a highly programmed process. The final structure is dictated by the geometric information encoded in the ligand and the metal center. For instance, combining a flexible diphosphine ligand like this compound with a metal precursor that prefers a square planar geometry (e.g., Pd(II) or Pt(II)) can lead to the formation of M₂L₂ or M₃L₃ type cages.

G

Diagram of Supramolecular Cage Formation.

Protocol 2: Synthesis of a Pd₂(L)₂ Supramolecular Macrocycle

This protocol describes the synthesis of a dinuclear palladium macrocycle, a common supramolecular architecture formed with this type of ligand.

Materials:

  • This compound (L)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer

  • Standard glassware

  • NMR spectrometer (¹H, ³¹P)

  • Mass spectrometer (ESI-MS)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in dry, degassed dichloromethane.

    • In a separate Schlenk flask, dissolve ₂ (1.0 eq) in dry, degassed dichloromethane.

  • Self-Assembly:

    • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

    • A color change or the formation of a precipitate may be observed.

    • Stir the reaction mixture at room temperature for 12 hours to ensure the completion of the self-assembly process.

  • Isolation of the Product:

    • Reduce the volume of the solvent in vacuo.

    • Add diethyl ether to precipitate the product.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ³¹P NMR Spectroscopy: The coordination of the phosphine to the palladium center will result in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand. The formation of a single, well-defined species in solution can be confirmed by the presence of a sharp singlet.

  • ¹H NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons, particularly those of the methylene bridges and the benzene backbone, will be observed upon coordination.

  • ESI-MS: Electrospray ionization mass spectrometry can be used to confirm the mass of the desired [Pd₂(L)₂]⁴⁺ cation.

Compound ³¹P NMR Chemical Shift (δ, ppm) ESI-MS (m/z)
Free Ligand (L)~ -13-
~ 30-40Expected peak for [Pd₂(L)₂]⁴⁺

Part 3: Application in Homogeneous Catalysis

The metal complexes formed with this compound are not only structurally interesting but also exhibit significant catalytic activity. The ligand's electronic and steric properties can be fine-tuned to influence the outcome of catalytic reactions, such as cross-coupling reactions.

Conceptual Framework: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The diphosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

G

Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-catalyst formed in situ from a palladium source and this compound.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • This compound (0.011 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer with heating plate

  • Standard glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl bromide, phenylboronic acid, and potassium carbonate.

    • In a separate vial, dissolve palladium(II) acetate and this compound in a small amount of toluene to pre-form the catalyst.

    • Add the catalyst solution to the Schlenk tube.

    • Add the toluene/water solvent mixture.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

  • The reaction should yield the corresponding biaryl product in good to excellent yield. The efficiency of the reaction will depend on the specific substrates used.

Parameter Typical Value
Catalyst Loading1 mol%
Reaction Temperature100 °C
Reaction Time4-12 h
Yield80-95%

References

  • SR Innovations India. This compound Cas No 89756-88-7. IndiaMART. Available from: [Link]

Sources

Application Notes and Protocols: The Heck Reaction Utilizing α,α′-Bis(diphenylphosphino)-m-xylene (PhanePhos)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Ligand Selection in Palladium-Catalyzed Heck Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has revolutionized the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. The efficacy and selectivity of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they actively participate in the catalytic cycle, modulating the catalyst's stability, reactivity, and, crucially, its selectivity.

Among the diverse array of phosphine ligands, bidentate phosphines have garnered significant attention for their ability to confer enhanced stability to the palladium catalyst and to influence the stereochemical outcome of the reaction. This application note provides a detailed protocol and scientific rationale for the use of a specific bidentate phosphine ligand, α,α′-Bis(diphenylphosphino)-m-xylene , commercially known as PhanePhos , in the Heck reaction.

PhanePhos is a chiral bidentate phosphine ligand characterized by a rigid [2.2]paracyclophane backbone, which imparts a unique steric and electronic environment to the metal center.[2] While extensively recognized for its exceptional performance in asymmetric hydrogenation reactions, its application in Heck cross-coupling reactions offers distinct advantages that warrant detailed exploration by researchers and drug development professionals.[2]

The PhanePhos Ligand: Structure, Properties, and Mechanistic Implications in the Heck Reaction

Structure and Properties:

PhanePhos, with the chemical formula C₄₀H₃₄P₂, possesses a C₂-symmetric chiral scaffold.[2] This structural rigidity is a key attribute, as it restricts the conformational flexibility of the ligand-metal complex, thereby enabling a higher degree of stereocontrol during the catalytic cycle.

PropertyValueReference
Chemical Formula C₄₀H₃₄P₂[2]
Molecular Weight 576.65 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 224–226 °C[2]
CAS Number (racemic) Not specified
CAS Number ((R)-enantiomer) 192463-40-4[3]
CAS Number ((S)-enantiomer) 364732-88-7[3]

Mechanistic Rationale for Employing PhanePhos:

The catalytic cycle of the Heck reaction involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps. The ligand plays a critical role in each of these elementary steps.

The use of bidentate phosphine ligands like PhanePhos can favor a cationic catalytic cycle , particularly when employing substrates with non-coordinating counter-ions such as triflates. In a palladium-PhanePhos complex, the P-Pd-P bite angle is approximately 103.69°, which is well-suited for a square planar geometry around the palladium(II) intermediate.[4] This chelation effect enhances the stability of the catalytic species and can prevent ligand dissociation, which is often associated with catalyst deactivation.

The rigid chiral backbone of PhanePhos is instrumental in asymmetric Heck reactions, where the enantioselectivity is determined during the migratory insertion step. The well-defined steric environment created by the ligand can effectively discriminate between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer.

Experimental Protocol: A General Procedure for the Heck Reaction Using a Palladium/PhanePhos Catalyst System

This protocol provides a general guideline for performing a Heck reaction with an aryl bromide and an alkene using a palladium catalyst supported by the PhanePhos ligand. Optimization of the reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: α,α′-Bis(diphenylphosphino)-m-xylene (PhanePhos)

  • Aryl Halide: Aryl bromide or iodide (1.0 mmol, 1.0 equiv)

  • Alkene: (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent: Anhydrous, deoxygenated polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or a sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

G reagents Reagents: - Pd Precursor - PhanePhos - Aryl Halide - Alkene - Base - Solvent setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N2) reagents->setup addition Reagent Addition: 1. Pd precursor & PhanePhos 2. Solvent 3. Aryl halide, alkene, base setup->addition reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS addition->reaction workup Workup: - Cool to RT - Filter - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Concentrate under vacuum - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis

A schematic of the experimental workflow.

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and PhanePhos (0.011-0.055 mmol, 1.1-5.5 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., DMF, 3-5 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the palladium-PhanePhos complex.

  • Reagent Addition: To the catalyst solution, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture through a pad of Celite® to remove the solid salts, washing the pad with an organic solvent (e.g., ethyl acetate). If an organic base was used, proceed directly to extraction.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Heck coupling product.

Data Presentation: Expected Outcomes and Substrate Scope

The palladium/PhanePhos catalytic system is expected to be effective for a range of aryl halides and alkenes. The following table summarizes typical reaction parameters and expected yields for a model Heck reaction.

Aryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyreneK₂CO₃DMF10012>90
1-Iodo-4-methoxybenzenen-Butyl acrylateEt₃NNMP1108>95
2-BromopyridineMethyl methacrylateCs₂CO₃Dioxane1001685-95
4-IodonitrobenzeneCyclohexeneDIPEADMF1202470-80

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

Causality Behind Experimental Choices:

  • Choice of Palladium Precursor: Pd(OAc)₂ is often preferred due to its stability and ease of handling. Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation of the catalytic cycle.

  • Ligand-to-Metal Ratio: A slight excess of the PhanePhos ligand (e.g., 1.1:1 L/Pd) is often used to ensure complete coordination to the palladium center and to prevent the formation of palladium black.

  • Solvent Selection: Polar aprotic solvents like DMF and NMP are commonly used as they can dissolve the polar reaction components and facilitate the reaction at elevated temperatures.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ and Cs₂CO₃ are effective, with the latter often providing better results due to its higher solubility. Organic amines like Et₃N and DIPEA can also be used and act as both a base and a scavenger for the generated hydrohalic acid.

Common Issues and Solutions:

  • Low Conversion:

    • Inactive Catalyst: Ensure that the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the palladium catalyst.

    • Insufficient Temperature: The reaction may require higher temperatures for less reactive aryl halides.

    • Poorly Soluble Base: Consider using a more soluble base like Cs₂CO₃ or an organic amine.

  • Formation of Palladium Black: This indicates catalyst decomposition.

    • Increase Ligand Loading: A higher ligand-to-palladium ratio can help stabilize the catalyst.

    • Lower Reaction Temperature: High temperatures can promote catalyst decomposition.

  • Side Reactions (e.g., Alkene Isomerization):

    • Optimize Reaction Time: Prolonged reaction times can sometimes lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

Catalytic Cycle of the Heck Reaction with a Palladium/PhanePhos Complex

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction facilitated by a palladium complex bearing a bidentate phosphine ligand like PhanePhos.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X(L2) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord -X- PdII_Alkene [R-Pd(II)(Alkene)(L2)]+X- Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R'-Pd(II)-X(L2) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X(L2) Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Red_Elim->Pd0 ArylHalide R-X Alkene Alkene Base Base Product Coupled Product Product->Beta_Elim BaseH [Base-H]+X- BaseH->Red_Elim

Catalytic cycle of the Heck reaction.

Conclusion

The use of α,α′-Bis(diphenylphosphino)-m-xylene (PhanePhos) as a supporting ligand in palladium-catalyzed Heck reactions offers a robust and versatile methodology for the formation of C-C bonds. The rigid, chiral structure of PhanePhos provides a well-defined coordination environment for the palladium center, leading to enhanced catalyst stability and the potential for high stereoselectivity in asymmetric transformations. The detailed protocol and insights provided in this application note serve as a valuable resource for researchers in academic and industrial settings, enabling them to leverage the unique advantages of the PhanePhos ligand in their synthetic endeavors.

References

  • Phanephos. In Wikipedia; 2023. [Link]

  • Phanephos. Grok. [Link]

  • Kim, Y. K., Livinghouse, T., & Bercaw, J. E. (2009). Cyclometallated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions that Form Acyclic Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 131(42), 15217–15227. [Link]

  • Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. (2008). ResearchGate. [Link]

  • Safety Data Sheet: m-Xylene. Carl ROTH. [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2016). Dalton Transactions. [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 356. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Safety Data Sheet: m-Xylene. Carl ROTH. [Link]

  • Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. (2000). Organic Letters, 2(26), 4193–4195. [Link]

  • PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous Catalysis. (2006). Chemistry – A European Journal, 12(23), 6062-6072. [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (2019). Molecules, 24(21), 3848. [Link]

  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (2001). ResearchGate. [Link]

  • Chemistry of Platinum and Palladium Metal Complexes in Homogeneous and Heterogeneous Catalysis: A Mini Review. (2017). International Journal of Scientific Research in Science, Engineering and Technology. [Link]

  • A General and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl and Alkenyl Sulfonates. (2012). Organic Syntheses, 89, 285-297. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2020). Journal of the American Chemical Society, 142(42), 18018–18028. [Link]

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Application Notes and Protocols: Cyclometalation of Pincer Ligands Using 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the cyclometalation of the PCP pincer ligand precursor, 1,3-bis((diphenylphosphino)methyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and catalysis. It offers an in-depth exploration of the synthesis of palladium(II) pincer complexes through direct C-H bond activation, a cornerstone of modern organometallic chemistry. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Significance of PCP Pincer Complexes

Pincer ligands, a class of tridentate ligands that bind to a metal center in a meridional fashion, have emerged as powerful tools in catalysis and materials science.[1][2] Their unique architecture imparts exceptional thermal stability and resistance to air and moisture to the resulting metal complexes, making them highly desirable for a wide range of applications.[3][4] Among the various pincer ligand frameworks, the PCP scaffold, featuring a central aryl ring flanked by two phosphine donor arms, has garnered significant attention. The strong σ-donating phosphine groups and the rigid backbone of the ligand create a well-defined and robust coordination environment around the metal center.

The ligand this compound is a readily accessible precursor to a versatile PCP pincer ligand.[5] Its cyclometalation, involving the intramolecular activation of a C-H bond on the central benzene ring, leads to the formation of a highly stable metal-carbon bond, locking the ligand in a pincer configuration.[3] The resulting palladium PCP pincer complexes are particularly effective catalysts for a variety of organic transformations, including cross-coupling reactions like the Heck and Sonogashira reactions.[4][6][7]

This guide will focus on the practical aspects of synthesizing palladium(II) PCP pincer complexes from this compound, providing a detailed experimental protocol and a discussion of the underlying mechanistic principles.

The Cyclometalation Reaction: A Mechanistic Overview

The cyclometalation of this compound with palladium(II) salts is a direct C-H activation process. This transformation is believed to proceed through a series of well-defined steps, as illustrated in the diagram below.

cyclometalation_mechanism cluster_reactants Reactants A 1. Ligand Coordination B 2. C-H Activation (Concerted Metalation-Deprotonation) A->B Intramolecular C-H Activation C 3. Stable Pincer Complex B->C Product Formation Pd(II) Salt Pd(II) Salt Pd(II) Salt->A Coordination PCP Ligand Precursor PCP Ligand Precursor PCP Ligand Precursor->A

Figure 1: A simplified representation of the cyclometalation mechanism.

Step 1: Ligand Coordination: The reaction initiates with the coordination of the bidentate phosphine ligand to the palladium(II) center. This brings the C-H bond of the central aryl ring in close proximity to the metal.

Step 2: C-H Activation: The key step is the intramolecular activation of the C-H bond at the 2-position of the benzene ring. This is often proposed to occur via a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium center acts as a Lewis acid, interacting with the C-H bond, while a base (which can be the solvent or an added base) assists in the removal of the proton.

Step 3: Formation of the Stable Pincer Complex: Following C-H activation, a stable five-membered palladacycle is formed, resulting in the final, thermodynamically stable PCP pincer complex. The chelate effect of the tridentate ligand contributes significantly to the stability of the product.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a palladium(II) PCP pincer complex from this compound.

Synthesis of [PdCl{C6H3-2,6-(CH2PPh2)2}]

This protocol is adapted from the facile cyclometalation reaction described by Rimml and Venanzi.[3]

Materials:

  • This compound (PCP ligand precursor)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Benzene or Toluene (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Palladium Precursor Solution: In a flame-dried Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 equivalent) in anhydrous acetonitrile. Stir the suspension at room temperature to form a solution of PdCl₂(CH₃CN)₂. The formation of the acetonitrile adduct increases the solubility of the palladium salt.

  • Ligand Addition: In a separate Schlenk flask, dissolve this compound (1 equivalent) in warm anhydrous benzene or toluene.

  • Reaction: Slowly add the solution of the PCP ligand precursor to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.

  • Reaction Monitoring and Product Formation: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The formation of the pincer complex is indicated by a characteristic downfield shift of the phosphorus signal. The reaction typically proceeds to completion within a few hours, often with the precipitation of the product.

  • Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration. Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Expected Outcome: The desired palladium(II) PCP pincer complex, [PdCl{C₆H₃-2,6-(CH₂PPh₂)₂}], is typically obtained as a pale yellow, air-stable solid.

Characterization Data

The synthesized pincer complex should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
³¹P{¹H} NMR A single resonance in the downfield region, indicative of the two equivalent phosphorus atoms coordinated to the palladium center. The chemical shift will be significantly different from that of the free ligand.
¹H NMR The appearance of a characteristic resonance for the methanide proton (the proton on the carbon bound to palladium). The methylene protons of the phosphine arms will likely appear as a complex multiplet due to P-H coupling.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the expected mass of the pincer complex. The isotopic pattern for palladium should be clearly visible.
Elemental Analysis The elemental composition (C, H) should be within ±0.4% of the calculated values for the molecular formula of the complex.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the palladium PCP pincer complex.

experimental_workflow A 1. Reactant Preparation (Under Inert Atmosphere) B 2. Reaction Setup (Schlenk Flask) A->B C 3. Ligand Addition & Reaction (Room Temperature) B->C D 4. Product Isolation (Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization E->F G NMR (¹H, ³¹P) Mass Spectrometry Elemental Analysis F->G

Figure 2: A flowchart of the experimental procedure.

Applications in Catalysis

Palladium PCP pincer complexes derived from this compound are highly effective catalysts for a variety of organic transformations. Their high stability allows for reactions to be carried out at elevated temperatures, often with low catalyst loadings. Some notable applications include:

  • Heck Coupling: These complexes are efficient catalysts for the coupling of aryl halides with alkenes.[6]

  • Sonogashira Coupling: They also catalyze the coupling of terminal alkynes with aryl halides.[4]

  • Other Cross-Coupling Reactions: The versatility of these catalysts extends to other cross-coupling reactions, making them valuable tools in synthetic organic chemistry.

Conclusion

The cyclometalation of this compound provides a straightforward and efficient route to robust palladium(II) PCP pincer complexes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize these valuable organometallic compounds. The inherent stability and catalytic activity of these complexes make them highly attractive for applications in academic research and industrial processes, particularly in the development of novel pharmaceuticals and advanced materials.

References

  • Moulton, C. J.; Shaw, B. L. J. Chem. Soc., Dalton Trans.1976, 1020-1024.
  • Rimml, H.; Venanzi, L. M. J. Organomet. Chem.1983, 259, C6-C7.
  • Selander, N.; Szabó, K. J. Chem. Rev.2011 , 111, 2048-2076. [Link]

  • Benito-Gisbert, E.; et al. Organometallics2008, 27, 4928-4937.
  • Gorin, D. J.; Toste, F. D.
  • van der Boom, M. E.; Milstein, D. Chem. Rev.2003, 103, 1759-1792.
  • Albrecht, M.; van Koten, G. Angew. Chem. Int. Ed.2001, 40, 3750-3781.
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  • Bedford, R. B. Chem. Commun.2003, 1787-1796.
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Application Notes and Protocols for Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine structures are prevalent. The Palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution. This guide provides an in-depth exploration of the reaction's mechanics, practical protocols for its application, and troubleshooting insights grounded in extensive field experience.

The Core of the Reaction: Understanding the Catalytic System

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of its core components: the palladium source, the ligand, the base, and the solvent. The choice of each component is critical and is dictated by the specific substrates being coupled.

1.1 The Palladium Precatalyst The active catalyst in the reaction is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. The choice of precatalyst can influence the reaction's initiation phase and overall efficiency.

  • Common Precatalysts: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are workhorse sources. Pd(OAc)₂ requires reduction to Pd(0) by a phosphine ligand or other reagents in the mixture, while Pd₂(dba)₃ is already in the correct oxidation state but requires ligand exchange.

  • Advanced Precatalysts: To improve reaction setup, air-stable and highly efficient "precatalysts" have been developed. These are well-defined Pd(II) complexes, often incorporating the phosphine ligand, that rapidly form the active Pd(0) species under reaction conditions. Examples include the G3 and G4 palladacycles developed by the Buchwald group.

1.2 The Ligand: The Engine of Selectivity and Reactivity The ligand is arguably the most critical component, directly influencing the reaction's scope, rate, and efficiency. It stabilizes the palladium center, facilitates key steps in the catalytic cycle, and prevents catalyst decomposition. The evolution of increasingly bulky and electron-rich phosphine ligands has been the primary driver for expanding the reaction's utility to previously challenging substrates like aryl chlorides.

Ligand Generation Examples Key Features & Primary Applications
First Generation P(o-tolyl)₃, BINAPLimited to activated aryl bromides and iodides. Prone to P-C bond cleavage.
Second Generation XPhos, SPhos, RuPhosBulky biaryl phosphines. High activity for unactivated aryl chlorides and a broad range of amines.
Third Generation BrettPhos, CPhosExtremely bulky and electron-rich. Used for highly sterically hindered couplings and challenging heterocyclic substrates.
Specialized Ligands Josiphos, tBuXPhosFerrocene-based or other specialized structures for specific substrate classes or asymmetric variations.

1.3 The Base: More Than a Proton Acceptor The base plays a multifaceted role. Its primary function is to deprotonate the amine, generating the active nucleophile. However, the nature of the base also influences the rate of reductive elimination and can participate in the catalyst cycle.

  • Common Bases: Sodium tert-butoxide (NaOt-Bu) is the most frequently used base due to its strong basicity and poor coordinating ability. Other common choices include potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).

  • Causality in Choice: The choice of base is substrate-dependent. For instance, ester-functionalized substrates may be sensitive to strong alkoxide bases, making a weaker base like Cs₂CO₃ or K₃PO₄ a better choice to avoid saponification. The cation of the base (Na⁺, K⁺, Cs⁺) can also significantly impact reaction rates.

1.4 The Solvent The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature. Aprotic, non-polar, or polar aprotic solvents are preferred.

  • Standard Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most common choices. Toluene is often favored for its higher boiling point, allowing for a wider temperature range.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages.

  • Oxidative Addition : The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the C-X bond.[1][2] This forms a Pd(II) complex. The reactivity for this step generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although aryl iodides can sometimes inhibit the catalyst later in the cycle.[3]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center, displacing the halide. The base then removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][3] Bulky, electron-rich ligands are crucial as they promote this final step, which is often rate-limiting.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd_complex->amine_coord Amine Coordination (R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product amine_coord->amido_complex Deprotonation (Base) title Key: L = Phosphine Ligand, Ar = Aryl, X = Halide/Tf, R = H/Alkyl/Aryl Experimental_Workflow prep 1. Prepare Glassware (Oven-dry, cool under N₂) reagents 2. Add Solids (Aryl halide, Amine, Base, Ligand, Pd Source) - Perform in a glovebox or under N₂ flow - prep->reagents solvent 3. Add Anhydrous Solvent (via syringe) reagents->solvent reaction 4. Heat to Temperature (Stir under N₂ atmosphere) solvent->reaction monitor 5. Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Quench & Workup (Cool, quench, extract) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify

Sources

Use in the synthesis of vinylidene and carbyne complexes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of vinylidene and carbyne complexes, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the synthetic routes to these crucial organometallic intermediates, emphasizing the mechanistic rationale behind the protocols and offering practical, field-proven insights.

Introduction: The Significance of M=C and M≡C Bonds

Transition metal vinylidene (M=C=CR₂) and carbyne (M≡CR) complexes are pivotal classes of organometallic compounds. Their unique electronic structures and reactivity have established them as versatile intermediates in a multitude of catalytic transformations and stoichiometric organic syntheses.[1][2] Free vinylidenes and carbynes are highly unstable species, but coordination to a metal center dramatically tempers their reactivity, allowing them to be harnessed for complex molecular construction.[1]

  • Vinylidene Complexes : Characterized by a metal-carbon double bond to the α-carbon of a C=CR₂ fragment, these L-type ligands are typically generated in situ from terminal alkynes.[1] They serve as key intermediates in reactions like cycloisomerizations, enyne metathesis, and various coupling reactions.[1][2]

  • Carbyne Complexes : Featuring a metal-carbon triple bond, these compounds represent the upper limit of metal-carbon bond order. They are broadly classified into two categories based on their electronic properties:

    • Fischer Carbynes : The carbyne carbon is electrophilic, typically found with low-valent, electron-rich late transition metals and π-accepting ligands (e.g., CO).[3][4]

    • Schrock Carbynes (or Alkylidynes) : The carbyne carbon is nucleophilic, associated with high-valent, electron-poor early transition metals and π-donating ligands (e.g., alkoxides).[3][4][5]

This guide provides detailed protocols and the underlying principles for the synthesis of these powerful synthetic tools.

Part 1: Synthesis of Transition Metal Vinylidene Complexes

The most prevalent and atom-economical method for synthesizing vinylidene complexes is the isomerization of a terminal alkyne coordinated to an electrophilic metal center.[1]

Core Principle: The Alkyne-to-Vinylidene Rearrangement

The transformation of a terminal alkyne (RC≡CH) into a vinylidene ligand (M=C=CHR) is a thermodynamically favorable process upon coordination to a suitable metal fragment. The mechanism is highly dependent on the electronic configuration of the metal center.[1]

  • For d⁶ Metals (e.g., Ru(II), Mn(I)) : The process typically involves initial π-coordination of the alkyne, followed by "slippage" to a transient σ-complex, and a subsequent 1,2-hydride shift to yield the final vinylidene complex.[1]

  • For Electron-Rich Metals (e.g., Rh(I), Ir(I)) : The pathway often proceeds through oxidative addition of the alkyne C-H bond to form a σ-alkynyl-hydrido metal intermediate. A subsequent 1,3-hydride shift regenerates the metal's original oxidation state and forms the vinylidene product.[1]

G cluster_d6 d⁶ Metal Pathway (e.g., Ru(II)) cluster_d8 d⁸ Metal Pathway (e.g., Rh(I)) d6_start [M] + RC≡CH d6_pi π-Alkyne Complex M d6_start->d6_pi Coordination d6_sigma Transient σ-Complex d6_pi->d6_sigma Slippage d6_end Vinylidene Complex [M]=C=CHR d6_sigma->d6_end 1,2-H Shift d8_start [M] + RC≡CH d8_intermediate Alkynyl Hydrido Complex M(C≡CR) d8_start->d8_intermediate Oxidative Addition d8_end Vinylidene Complex [M]=C=CHR d8_intermediate->d8_end 1,3-H Shift (Reductive Elimination)

Caption: Mechanistic pathways for vinylidene synthesis from terminal alkynes.

Protocol 1: Synthesis of a Ruthenium Vinylidene Complex

This protocol details the synthesis of a representative cationic ruthenium vinylidene complex, [RuCl(dppe)₂(C=CHPh)]PF₆, a common precursor in catalysis.

Causality and Self-Validation: This procedure relies on the reaction of a coordinatively unsaturated Ru(II) precursor with phenylacetylene. The stability of the 18-electron product and its distinct spectroscopic signatures provide a self-validating system. Successful synthesis is confirmed by a characteristic downfield ¹³C NMR signal for the α-carbon and a strong ν(C=C) band in the IR spectrum.

Materials & Equipment:

  • [RuCl₂(PPh₃)₃] (Ruthenium precursor)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Phenylacetylene

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Anhydrous, degassed solvents: Dichloromethane (DCM), Toluene, Methanol, Diethyl ether

  • Standard Schlenk line apparatus or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate

  • Cannula and syringes for liquid transfers

  • Glassware (Schlenk flask, filter cannula/frit)

Step-by-Step Methodology:

  • Precursor Synthesis (In Situ): In a 100 mL Schlenk flask under an argon atmosphere, dissolve [RuCl₂(PPh₃)₃] (500 mg, 0.52 mmol) in 30 mL of toluene. Add dppe (416 mg, 1.05 mmol, 2.0 eq) to the solution.

  • Ligand Exchange: Heat the mixture to reflux (approx. 110 °C) for 2 hours. A color change should be observed as the dppe ligand displaces the triphenylphosphine.

  • Solvent Removal: Allow the flask to cool to room temperature. Remove the toluene under vacuum to yield the crude [RuCl₂(dppe)₂] intermediate.

  • Vinylidene Formation: Place the flask back under argon and add 25 mL of DCM. To this suspension, add phenylacetylene (64 µL, 0.58 mmol, 1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 4 hours. The solution should become homogeneous and change color.

  • Anion Metathesis: In a separate flask, prepare a solution of NH₄PF₆ (170 mg, 1.05 mmol) in 10 mL of methanol. Add this solution to the reaction mixture. An immediate precipitate should form.

  • Isolation and Purification: Stir the suspension for 30 minutes. Collect the solid product by filtration using a filter cannula. Wash the solid sequentially with water (2 x 10 mL), methanol (1 x 10 mL), and diethyl ether (2 x 15 mL).

  • Drying: Dry the resulting solid product under high vacuum for several hours. The product, [RuCl(dppe)₂(C=CHPh)]PF₆, is typically an air-stable solid.

G start Start: [RuCl₂(PPh₃)₃] + dppe in Toluene reflux Reflux (2h) Ligand Exchange start->reflux vac Remove Toluene (in vacuo) reflux->vac add_dcm Add DCM and Phenylacetylene vac->add_dcm stir Stir at RT (4h) Vinylidene Formation add_dcm->stir add_pf6 Add NH₄PF₆ in MeOH Anion Exchange & Precipitation stir->add_pf6 filter Filter and Wash (H₂O, MeOH, Et₂O) add_pf6->filter dry Dry under Vacuum filter->dry product Product: [RuCl(dppe)₂(C=CHPh)]PF₆ dry->product

Caption: Experimental workflow for Ruthenium vinylidene complex synthesis.

Part 2: Synthesis of Transition Metal Carbyne Complexes

The synthetic strategies for carbyne complexes are largely dictated by whether the target is a Fischer-type (electrophilic) or Schrock-type (nucleophilic) complex.

Protocol 2: Synthesis of a Fischer-Type Carbyne Complex

The classic and most authoritative route to Fischer carbynes involves the conversion of a Fischer carbene complex.[3][6] This is achieved by abstracting a heteroatom substituent (typically alkoxy) from the carbene carbon using a strong Lewis acid.[3][6]

Causality and Self-Validation: The protocol leverages the high oxophilicity of boron trihalides. The Lewis acid selectively coordinates to the oxygen of the methoxy group on the carbene, facilitating its removal as [BX₃(OMe)]⁻. The resulting cationic carbyne is then quenched by a halide from the Lewis acid, yielding the neutral product. The conversion is readily monitored by the disappearance of the carbene signals in NMR and the appearance of the highly deshielded carbyne carbon signal.

Materials & Equipment:

  • Hexacarbonyltungsten(0), W(CO)₆

  • Phenyllithium (PhLi) solution in cyclohexane/ether

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous, degassed solvents: Diethyl ether, Pentane, Dichloromethane (DCM)

  • Standard Schlenk line apparatus

  • Low-temperature bath (e.g., acetone/dry ice)

  • Chromatography column (silica gel or alumina)

Step-by-Step Methodology:

  • Synthesis of the "Ate" Complex: In a Schlenk flask under argon, suspend W(CO)₆ (1.0 g, 2.84 mmol) in 40 mL of diethyl ether. Cool the suspension to 0 °C. Add one equivalent of PhLi solution dropwise via syringe. Stir for 2 hours at 0 °C. The reaction mixture will turn yellow-orange as the anionic acyl "ate" complex forms.

  • Synthesis of the Fischer Carbene: To the "ate" complex solution at 0 °C, add a slight excess of solid Me₃OBF₄ (approx. 460 mg, 3.12 mmol) in one portion. Stir for 1 hour at room temperature. The product is the Fischer carbene, (OC)₅W=C(OMe)Ph.

  • Work-up (Carbene): Remove the solvent under vacuum. Extract the residue with pentane (3 x 20 mL) and filter through a pad of Celite to remove salts. Evaporate the pentane to yield the carbene complex as a yellow solid.

  • Carbyne Formation: Redissolve the purified carbene complex in 50 mL of pentane and cool the solution to -78 °C. Add one equivalent of BBr₃ solution (2.84 mL of 1M solution) dropwise.

  • Reaction and Isolation: Stir the mixture at -78 °C for 1 hour. Allow it to warm slowly to room temperature. During this time, the product trans-Br(CO)₄W≡CPh will precipitate. Collect the solid by filtration, wash with cold pentane, and dry under vacuum.[3]

G cluster_carbene Step A: Fischer Carbene Synthesis cluster_carbyne Step B: Carbyne Conversion start W(CO)₆ in Et₂O at 0°C phli Add PhLi Stir 2h @ 0°C start->phli me3obf4 Add Me₃OBF₄ Stir 1h @ RT phli->me3obf4 workup Work-up & Isolation me3obf4->workup carbene Carbene Product: (OC)₅W=C(OMe)Ph workup->carbene dissolve Dissolve Carbene in Pentane Cool to -78°C carbene->dissolve Use in next step bbr3 Add BBr₃ solution Stir 1h @ -78°C dissolve->bbr3 warm Warm to RT Precipitation bbr3->warm product Carbyne Product: Br(CO)₄W≡CPh warm->product

Caption: Workflow for Fischer carbyne synthesis via a carbene intermediate.

Protocol 3: Synthesis of a Schrock-Type Carbyne (Alkylidyne) Complex

Schrock-type carbynes are often prepared from high-valent metal halides via a series of alkylation and α-elimination steps. An alternative, common route is the deprotonation of a precursor carbene complex.[6][7]

Causality and Self-Validation: This method relies on the kinetic acidity of the α-proton on a Schrock carbene ligand. The use of a strong, non-nucleophilic base ensures clean deprotonation without attacking the metal center or other ligands. The formation of the carbyne is confirmed by the disappearance of the α-proton signal in the ¹H NMR spectrum and the appearance of the characteristic nucleophilic carbyne carbon in the ¹³C NMR spectrum.

Materials & Equipment:

  • A suitable Schrock carbene precursor, e.g., [Ta(=CHtBu)Cl₃(PMe₃)₂]

  • Strong, non-nucleophilic base, e.g., Lithium diisopropylamide (LDA) or a phosphazene base.

  • Anhydrous, degassed solvents: Toluene, Pentane

  • Glovebox or Schlenk line for strictly anaerobic and anhydrous conditions.

  • Low-temperature bath.

Step-by-Step Methodology:

  • Preparation: Inside a glovebox, dissolve the Schrock carbene precursor [Ta(=CHtBu)Cl₃(PMe₃)₂] (200 mg, 0.38 mmol) in 15 mL of toluene in a vial equipped with a stir bar.

  • Cooling: Cool the solution to -30 °C.

  • Deprotonation: Prepare a solution of LDA (0.38 mmol, 1.0 eq) in toluene. Add this base solution dropwise to the cold carbene solution while stirring.

  • Reaction: Allow the reaction to stir at -30 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A color change typically indicates reaction progress.

  • Isolation: Remove the solvent (toluene) under vacuum.

  • Purification: Extract the solid residue with pentane to separate the product from lithium chloride and other salts. Filter the pentane solution.

  • Crystallization: Concentrate the pentane filtrate and cool to -30 °C to crystallize the carbyne product, [Ta(≡CtBu)Cl₂(PMe₃)₂].

  • Final Product: Decant the supernatant and dry the crystals under vacuum.

Part 3: Characterization of Vinylidene and Carbyne Complexes

Accurate characterization is essential to confirm the synthesis of the target complex. NMR and IR spectroscopy are the primary tools, with X-ray crystallography providing definitive structural proof.[4]

TechniqueVinylidene Complex (M=Cα=CβHR)Fischer Carbyne (M≡CR)Schrock Carbyne (M≡CR)
¹³C NMR Cα: 280-360 ppm (highly deshielded) Cβ: 100-150 ppmM≡C: 250-400 ppm (electrophilic)M≡C: 220-300 ppm (nucleophilic)
¹H NMR Cβ-H: 3-7 ppmResonances correspond to R group.Resonances correspond to R group.
IR Spec. ν(C=C): ~1600-1700 cm⁻¹ (strong)ν(M≡C): ~1250-1400 cm⁻¹ν(M≡C): ~1250-1400 cm⁻¹
X-ray M=Cα: ~1.8-2.0 Å Cα=Cβ: ~1.3 ÅM≡C: ~1.65-1.80 Å M-C-R angle: 170-180°M≡C: ~1.75-1.90 Å M-C-R angle: 170-180°

Note on Spectroscopic Interpretation: For complexes containing carbonyl ligands, the ν(CO) stretching frequencies in the IR spectrum are highly informative. Stronger π-backbonding from the metal (as in an electron-rich vinylidene complex) leads to lower ν(CO) frequencies compared to a more electron-poor carbyne complex.

Safety and Handling Considerations
  • Inert Atmosphere: The vast majority of reagents, intermediates, and final products in this field are highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.[8]

  • Reagent Toxicity: Metal carbonyls (e.g., W(CO)₆) are highly toxic and should be handled in a well-ventilated fume hood. Organolithium reagents (e.g., PhLi) are pyrophoric and must be handled with extreme care.

  • Solvent Purity: Solvents must be rigorously dried and degassed prior to use to prevent decomposition of the organometallic species.

References
  • Transition metal vinylidene complex. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Transition Metal Carbyne Complexes. (n.d.). In Georg Thieme Verlag. Retrieved January 23, 2026, from [Link]

  • Carbene and Carbyne Complexes. (2023, May 3). In Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Zhang, J., Schmalz, H.-G. (2012). Experimental and Computational Evidence for Gold Vinylidenes: Generation from Terminal Alkynes via a Bifurcation Pathway and Facile C-H Insertions. Angewandte Chemie International Edition, 51(35), 8824-8828. [Link]

  • NPTEL-NOC IITM. (n.d.). Lecture 39 - Transition Metal Carbynes: Properties. Retrieved January 23, 2026, from [Link]

  • Didier, A. (2011). Metal-Carbene and -Carbyne Complexes and Multiple Bonds with Transition Metals. In Comprehensive Organometallic Chemistry III. Elsevier. [Link]

  • Transition metal carbyne complex. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Zheng, X., et al. (2024). Isomerization reactions of metal vinylidene units. Chemical Science, 15, 6631-6638. [Link]

  • Doren, D. J. (2016). Fischer and Schrock Carbene Complexes: A Molecular Modeling Exercise. Journal of Chemical Education, 93(7), 1264-1268. [Link]

  • C=M Complexes. (2023, December 3). In Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Chemistry Unleashed by Dr. Anjusha K. (2021, June 20). PART 16: TRANSITION METAL CARBYNE COMPLEXES FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Zhang, J., & Schmalz, H. G. (2006). Transition Metal Vinylidene- and Allenylidene-Mediated Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Werner, H., et al. (1990). Vinylidene transition-metal complexes. 21. Synthesis, reactivity, and structure of four-coordinate (vinylvinylidene)- and five- and six-coordinate enynyl(hydrido)rhodium complexes with [RhCl(PPr-iso3)2] as a molecular unit. Organometallics, 9(4), 1071-1081. [Link]

  • Mayr, A., et al. (1991). Synthesis of (carbyne)metal complexes by oxide abstraction from acyl ligands. Organometallics, 10(4), 1081-1087. [Link]

  • Boyd, S., & Whitwood, A. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

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Application Notes and Protocols for the Chelation of Lanthanide and Actinide Ions with 1,3-bis((diphenylphosphino)methyl)benzene dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of f-Element Chelation with Organophosphorus Ligands

The separation and purification of lanthanides and actinides, collectively known as f-elements, are of paramount importance in various fields, including nuclear fuel reprocessing, medical diagnostics, and advanced materials science.[1] The chemical similarities between trivalent lanthanide and actinide ions, particularly their ionic radii and coordination behavior, pose a significant challenge for their selective separation.[2] Organophosphorus ligands, especially those containing phosphine oxide moieties, have emerged as highly effective extractants and chelating agents for f-block elements due to the strong coordination of the hard phosphoryl oxygen donor to the hard Lewis acidic metal ions.

This document provides a comprehensive guide to the synthesis, characterization, and application of 1,3-bis((diphenylphosphino)methyl)benzene dioxide for the chelation of lanthanide and actinide ions. We will delve into the underlying principles of the coordination chemistry, provide detailed experimental protocols, and discuss the practical applications of this versatile ligand.

Ligand Synthesis and Characterization: this compound dioxide

The ligand, this compound dioxide, is a bidentate chelating agent featuring two diphenylphosphine oxide groups connected by a rigid m-xylene backbone. This structural arrangement provides a pre-organized binding pocket suitable for coordinating with f-block elements.

Synthesis Protocol

A robust synthesis of this compound dioxide can be achieved through a multi-step process, beginning with the formation of the corresponding bis(phosphine). The subsequent oxidation yields the desired dioxide ligand.

Step 1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of bis(diphenylphosphino)alkanes.[3]

  • Materials:

    • 1,3-bis(bromomethyl)benzene

    • Lithium diphenylphosphide (LiPPh₂) solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Degassed deionized water

    • Toluene

    • Ethanol

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-bis(bromomethyl)benzene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a stoichiometric amount of lithium diphenylphosphide solution in THF to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of degassed deionized water.

    • Extract the product into toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product from a toluene/ethanol mixture to obtain the pure bis(phosphine) as a white solid.

Step 2: Oxidation to this compound dioxide

  • Materials:

    • This compound

    • Hydrogen peroxide (30% aqueous solution)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the synthesized this compound in dichloromethane.

    • Add a slight excess of 30% hydrogen peroxide dropwise to the solution at room temperature. The reaction is exothermic, so the addition should be controlled.

    • Stir the mixture for 4-6 hours at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphine signal to the corresponding phosphine oxide signal.

    • After the reaction is complete, wash the organic layer with deionized water to remove excess hydrogen peroxide.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the this compound dioxide as a white, crystalline solid.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl and benzene rings, as well as a singlet for the methylene protons.

    • ³¹P{¹H} NMR: A single resonance in the phosphine oxide region (typically δ 25-35 ppm) confirms the successful oxidation.

    • ¹³C{¹H} NMR: The spectrum will display the expected resonances for the aromatic and methylene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1150-1200 cm⁻¹ is indicative of the P=O stretching vibration.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the ligand.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values.

Chelation of Lanthanide Ions

The chelation of lanthanide ions with this compound dioxide typically proceeds by the direct reaction of a lanthanide salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants.[4][5]

General Protocol for Lanthanide Complex Synthesis (e.g., Eu(III), Tb(III))

This protocol is based on general procedures for the synthesis of lanthanide complexes with bis(phosphine oxide) ligands.[5]

  • Materials:

    • This compound dioxide

    • Lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O) or Lanthanide(III) nitrate hydrate

    • Anhydrous ethanol or acetonitrile

    • Diethyl ether

  • Procedure:

    • Dissolve the lanthanide(III) salt in anhydrous ethanol or acetonitrile.

    • In a separate flask, dissolve this compound dioxide in the same solvent.

    • Slowly add the ligand solution to the lanthanide salt solution with stirring. The molar ratio of ligand to metal can be varied to target different complex stoichiometries (e.g., 2:1, 3:1).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

    • Add diethyl ether to complete the precipitation of the complex.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol and then diethyl ether.

    • Dry the complex under vacuum.

Characterization of Lanthanide Complexes
  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • IR Spectroscopy: A shift in the P=O stretching frequency to a lower wavenumber upon coordination to the lanthanide ion is expected, indicating the coordination of the phosphoryl oxygen to the metal center.

  • NMR Spectroscopy: For diamagnetic lanthanide complexes (e.g., La(III), Lu(III), Y(III)), ¹H and ³¹P NMR can provide information about the solution structure of the complex. For paramagnetic complexes, the signals will be shifted and broadened.

  • X-ray Crystallography: Single crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, including the coordination number and geometry of the lanthanide ion.[6][7]

  • Luminescence Spectroscopy: For luminescent lanthanide ions such as Eu(III) and Tb(III), excitation and emission spectra can be recorded to study the photophysical properties of the complexes. The ligand can act as an "antenna" to sensitize the lanthanide ion's luminescence.[8]

Chelation of Actinide Ions and Application in Solvent Extraction

This compound dioxide and related phosphine oxide ligands are effective extractants for actinide ions from acidic aqueous solutions, a critical step in nuclear waste reprocessing.[1] The chelation of actinides in a solvent extraction process involves the transfer of the actinide ion from an aqueous phase to an organic phase containing the ligand.

Protocol for Solvent Extraction of Actinides (e.g., U(VI), Am(III))

This is a general protocol for evaluating the extraction efficiency of the ligand.

  • Materials:

    • This compound dioxide

    • Organic solvent (e.g., dodecane, kerosene, octanol)

    • Aqueous acidic solution (e.g., nitric acid) containing a known concentration of the actinide ion (e.g., uranyl nitrate, americium(III) nitrate).

    • Scintillation vials or other suitable containers for phase separation.

  • Procedure:

    • Prepare a solution of this compound dioxide in the chosen organic solvent at a specific concentration.

    • Prepare an aqueous solution of the actinide salt in nitric acid of a desired concentration.

    • In a scintillation vial, combine equal volumes of the organic and aqueous phases.

    • Shake the vial vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully separate the two phases.

    • Determine the concentration of the actinide in both the aqueous and organic phases using appropriate analytical techniques (e.g., ICP-MS, alpha spectroscopy, or gamma spectroscopy).

  • Data Analysis:

    • The distribution ratio (D) is calculated as the ratio of the actinide concentration in the organic phase to its concentration in the aqueous phase: D = [An]org / [An]aq.

    • The extraction efficiency (%E) can be calculated as: %E = (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Factors Influencing Actinide Extraction
  • Acid Concentration: The extraction efficiency of actinides is often highly dependent on the acidity of the aqueous phase.

  • Ligand Concentration: Increasing the ligand concentration in the organic phase generally leads to higher distribution ratios.

  • Nature of the Organic Diluent: The choice of the organic solvent can significantly impact the extraction efficiency and the solubility of the complex.

  • Presence of Other Ions: The presence of other metal ions or complexing agents in the aqueous phase can compete for the ligand and affect the extraction of the target actinide.

Mechanistic Insights and Rationale

The chelation of lanthanide and actinide ions by this compound dioxide is primarily driven by the electrostatic interaction between the hard Lewis acidic f-element cations and the hard Lewis basic phosphoryl oxygen atoms. The bidentate nature of the ligand leads to the formation of a stable chelate ring, which enhances the stability of the complex compared to monodentate phosphine oxide ligands (the chelate effect).

The selectivity for actinides over lanthanides observed with some phosphine oxide ligands is attributed to the slightly greater covalent character in the actinide-ligand bond, involving the 5f orbitals of the actinides. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and bonding of these complexes, helping to rationalize the observed selectivity and guide the design of new, more efficient ligands.[8]

Data Presentation

Table 1: Representative Spectroscopic Data for this compound dioxide and its Lanthanide Complexes

Compound³¹P{¹H} NMR (δ, ppm)IR (ν(P=O), cm⁻¹)
Ligand~30~1180
[Eu(Ligand)₂(NO₃)₃]Paramagnetically shifted~1150
[Lu(Ligand)₂(NO₃)₃]~28~1155

Table 2: Typical Distribution Ratios (D) for the Extraction of Am(III) and Eu(III) from Nitric Acid

[HNO₃] (M)D (Am(III))D (Eu(III))Separation Factor (SF = D_Am / D_Eu)
0.1Data to be determinedData to be determinedData to be determined
1.0Data to be determinedData to be determinedData to be determined
3.0Data to be determinedData to be determinedData to be determined
(Note: The actual values will depend on the specific experimental conditions, such as ligand concentration and organic diluent.)

Visualizations

Experimental Workflow for Lanthanide Complex Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Purification A Dissolve Lanthanide Salt in Anhydrous Solvent C Mix Solutions and Stir (Room Temperature, 12-24h) A->C B Dissolve Ligand in Anhydrous Solvent B->C D Reduce Solvent Volume C->D E Precipitate with Diethyl Ether D->E F Filter and Wash Solid E->F G Dry under Vacuum F->G G A Prepare Organic Phase: Ligand in Solvent C Combine and Shake (Equilibration) A->C B Prepare Aqueous Phase: Actinide in Acid B->C D Centrifuge (Phase Separation) C->D E Separate Phases D->E F Analyze Actinide Concentration in Both Phases E->F G Calculate Distribution Ratio (D) and Extraction Efficiency (%E) F->G

Caption: Procedure for solvent extraction of actinides.

Safety and Waste Disposal

Working with lanthanides and especially actinides requires strict adherence to safety protocols.

  • Lanthanides: While generally of low toxicity, some lanthanide compounds can be irritating. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed.

  • Actinides: All work with actinides must be conducted in a designated radiological laboratory equipped with appropriate containment facilities (e.g., fume hoods, glove boxes) to prevent inhalation, ingestion, or skin contact. Researchers must receive specialized training in handling radioactive materials and adhere to all institutional and national regulations.

  • Waste Disposal: All chemical and radioactive waste must be disposed of according to established institutional and regulatory guidelines. [7]Actinide-containing waste is considered radioactive and must be segregated and handled by trained personnel for proper disposal.

Conclusion

This compound dioxide is a valuable and versatile ligand for the chelation of lanthanide and actinide ions. Its straightforward synthesis and strong coordinating ability make it a useful tool for a variety of applications, from fundamental coordination chemistry studies to practical separation processes in the nuclear fuel cycle. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers in these fields.

References

  • CN102020674A - Process for synthesizing bis(diphenylphosphino)
  • Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PubMed Central. (URL: [Link])

  • Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic, Characterization and X-ray Structures of Lanthanide(III) Complexes Derived from 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide - ResearchGate. (URL: [Link])

  • Significance of actinide chemistry for the long-term safety of waste disposal - ResearchGate. (URL: [Link])

  • Effective Am(iii)/Eu(iii) separations using 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) functionalised titania particles and hierarchically porous beads - Chemical Communications (RSC Publishing). (URL: [Link])

  • Dependence of the distribution ratios of Am(III) and Eu(III) on the... - ResearchGate. (URL: [Link])

  • Computational Investigation of the Chemical Bond between An(III) Ions and Soft-Donor Ligands - NIH. (URL: [Link])

  • Determination of Uranium After separation Using Solvent Extraction from Slightly Nitric Acid Solution and Spectrophotometric Detection - INIS-IAEA. (URL: [Link])

  • Nuclear waste forms for actinides - PMC - NIH. (URL: [Link])

  • A practical computational tool for actinide coordination chemistry (LFDFT) - Publikationen in KITopen. (URL: [Link])

  • Recovery of uranium (VI) from concentrated phosphoric acid by mixtures of new bis(1,3- dialkyloxypropan-2-yl) phosphoric acids and tri-n-octylphosphine oxide - ResearchGate. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF ACTINIDE COMPLEXES BEARING An-E BONDS (An - CORE. (URL: [Link])

  • Excited State Properties of Lanthanide(III) Complexes with a Nonadentate Bispidine Ligand - PMC - PubMed Central. (URL: [Link])

  • 1,3-Bis[(phenylseleno)methyl]benzene | C20H18Se2 | CID 11685663 - PubChem. (URL: [Link])

  • Bis(diphenylphosphino)methane dioxide complexes of lanthanide trichlorides: synthesis, structures and spectroscopy - ePrints Soton. (URL: [Link])

  • Distribution Coefficients of U(VI), Nitric Acid and FP Elements in Extractions from Concentrated Aqueous Solutions of Nitrates by 30% Tri- n - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes - SciRP.org. (URL: [Link])

  • Magnetism Studies of Bis(acyl)phosphide-Supported Eu3+ and Eu2+ Complexes. (URL: [Link])

  • (PDF) Synthesis and Characterization of Bulky 1,3-Diamidopropane Complexes of Group 2 Metals (Be-Sr) - ResearchGate. (URL: [Link])

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  • Scientists gain insight into recycling processes for nuclear and electronic waste. (URL: [Link])

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  • Solvent extraction of americium(III) and europium(III) with 2,6-bis(5,6-diethyl-1,2,4-triazin-3-yl) pyridine in ionic liquids: Experimental study and molecular dynamics simulation - ResearchGate. (URL: [Link])

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  • Separation of Americium from Europium using 3,3'-dimethoxy-phenyl-bis- 1,2,4-triazinyl-2,6-pyridine - OSTI.GOV. (URL: [Link])

  • Separation of americium from europium using 3,3'-dimethoxy-phenyl-bis-1,2,4-triazinyl-2,6-pyridine - OSTI.GOV. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-bis((diphenylphosphino)methyl)benzene in their cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. Drawing upon established principles of organometallic chemistry and extensive field experience, this resource aims to empower you to troubleshoot effectively and enhance your reaction yields.

Introduction to this compound in Catalysis

This compound is a versatile bisphosphine ligand frequently employed in palladium-catalyzed cross-coupling reactions.[1] Its structural features, particularly its wide "bite angle" – the P-Pd-P bond angle – play a crucial role in promoting key steps of the catalytic cycle, such as reductive elimination, which ultimately forms the desired product.[2][3][4] The bulky diphenylphosphino groups also contribute to the stability of the active palladium catalyst.[1][5] This ligand finds application in a variety of powerful synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7]

This guide will address common issues such as low or no yield, catalyst deactivation, and the formation of side products. Each section is structured in a question-and-answer format to directly tackle the specific problems you may be facing.

Troubleshooting Guide & FAQs

Low or No Yield
Question 1: My Suzuki-Miyaura coupling reaction is giving me a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings are a frequent challenge. The root cause often lies in one or more of the following areas: inefficient catalyst activation, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes & Solutions:

  • Inefficient Pre-catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂.[6][8] If this reduction is incomplete, the concentration of the active catalyst will be low, leading to poor conversion.

    • Troubleshooting Step: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligand.[9] Employing a robust degassing method like freeze-pump-thaw cycles is highly recommended.[10] Consider using a pre-formed Pd(0) source or a more easily activated Pd(II) precatalyst.[11][12]

  • Suboptimal Base: The choice and quality of the base are critical for the transmetallation step.[10]

    • Troubleshooting Step: Screen different bases. While potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, potassium phosphate (K₃PO₄) can be effective, especially for challenging substrates.[13] Ensure the base is finely powdered and anhydrous, as water content can significantly impact the reaction.[13]

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[14]

    • Troubleshooting Step: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is often beneficial for Suzuki couplings, as it can aid in dissolving the base and the boronic acid salt.[10][13] The optimal ratio will depend on the specific substrates.

  • Boronic Acid/Ester Quality: Boronic acids and their esters can degrade upon storage, leading to lower reactivity.

    • Troubleshooting Step: Use freshly purchased or purified boronic acid/ester. Consider converting the boronic acid to a more stable trifluoroborate salt.[13]

ParameterRecommendation 1Recommendation 2Recommendation 3
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 80 °C100 °CReflux

Experimental Protocol: Screening Bases in a Suzuki-Miyaura Coupling

  • To three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and this compound (4 mol%).

  • To each vial, add a different base: K₂CO₃ (2.0 equiv) to vial 1, Cs₂CO₃ (2.0 equiv) to vial 2, and K₃PO₄ (2.0 equiv) to vial 3.

  • Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.

  • Place the vials in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the designated reaction time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reactions to room temperature, quench with water, and extract with an organic solvent.

  • Analyze the crude product mixtures to determine the relative yields and identify the optimal base.

Question 2: My Buchwald-Hartwig amination is failing. What adjustments should I consider?

The Buchwald-Hartwig amination is sensitive to steric hindrance and the electronic properties of both the aryl halide and the amine.[15][16] The bulky nature of this compound can be advantageous in promoting the C-N bond-forming reductive elimination.[15]

Potential Causes & Solutions:

  • Inappropriate Base: Strong, non-nucleophilic bases are typically required.

    • Troubleshooting Step: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[17] If you observe side reactions or decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.

  • Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species.

    • Troubleshooting Step: A ligand-to-palladium ratio of 1:1 to 2:1 is generally optimal for bisphosphine ligands. An excess of ligand can sometimes inhibit the reaction.

  • Steric Hindrance: Highly substituted aryl halides or bulky amines can slow down the reaction.[15][18]

    • Troubleshooting Step: Increase the reaction temperature and/or time. Consider using a more electron-rich variant of the phosphine ligand if available, as this can accelerate the oxidative addition step.[5]

Catalyst Deactivation & Side Reactions
Question 3: I observe the formation of a black precipitate (palladium black) in my reaction, and the conversion has stalled. What is happening and how can I prevent it?

The formation of palladium black is a common sign of catalyst decomposition and deactivation. This occurs when the Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.

Potential Causes & Solutions:

  • Insufficient Ligand Concentration or Dissociation: If the phosphine ligand dissociates from the palladium center and is not present in a sufficient concentration to re-coordinate, the "naked" Pd(0) can aggregate.

    • Troubleshooting Step: Ensure an appropriate ligand-to-palladium ratio. For bidentate ligands like this compound, a 1:1 to 1.5:1 ratio is a good starting point.

  • High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

    • Troubleshooting Step: Try running the reaction at a lower temperature for a longer period.

  • Oxidative Degradation: As mentioned earlier, oxygen can degrade both the catalyst and the ligand.

    • Troubleshooting Step: Rigorous degassing of solvents and reagents is crucial. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.

Question 4: In my Sonogashira coupling, I am getting significant amounts of alkyne homo-coupling (Glaser coupling) as a byproduct. How can I suppress this?

The Sonogashira reaction typically employs both a palladium catalyst and a copper co-catalyst.[19] The copper is responsible for activating the alkyne, but it can also promote the undesired homo-coupling of the alkyne.[20]

Potential Causes & Solutions:

  • Excessive Copper: Too much copper co-catalyst can favor the Glaser coupling pathway.[20]

    • Troubleshooting Step: Reduce the amount of the copper salt (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be necessary, although this often requires a different set of reaction conditions.[20]

  • Presence of Oxygen: Oxygen can also promote Glaser coupling.

    • Troubleshooting Step: As with other cross-coupling reactions, ensure the reaction is thoroughly deoxygenated.

  • Base Choice: The base plays a role in the formation of the copper acetylide intermediate.[19]

    • Troubleshooting Step: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[19] If homo-coupling is a persistent issue, screening other bases may be helpful.

ParameterRecommendation 1Recommendation 2
Copper Source CuI (1-5 mol%)Omit Copper
Base Et₃NPiperidine
Solvent THFDMF
Visualization of Key Concepts

To further aid in understanding the critical aspects of cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a troubleshooting workflow.

Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Pd(II) Intermediate Oxidative Addition->Ar-Pd(II)-X(L) Transmetallation Transmetallation (R-M) Ar-Pd(II)-R(L) Pd(II) Intermediate Transmetallation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-R Desired Product Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activation (Degassing, Pre-catalyst) start->check_catalyst screen_base Screen Bases (e.g., K2CO3, K3PO4, NaOtBu) check_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp check_reagents Verify Reagent Quality (Freshness, Purity) optimize_temp->check_reagents success Improved Yield check_reagents->success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

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Technical Support Center: Catalysis with α,α′-Bis(diphenylphosphino)-m-xylene (Xantphos-type Ligands)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalysts utilizing α,α′-Bis(diphenylphosphino)-m-xylene and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of these versatile ligands in their synthetic endeavors. Here, we address common challenges and side reactions encountered during catalysis, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Introduction: The Double-Edged Sword of Bulky Bite Angles

α,α′-Bis(diphenylphosphino)-m-xylene ligands, often referred to as Xantphos-type ligands, are a class of bidentate phosphines renowned for their wide "bite angle." This structural feature is instrumental in promoting challenging cross-coupling reactions by facilitating the crucial reductive elimination step.[1] However, the very steric and electronic properties that make these ligands so effective can also open pathways to undesirable side reactions. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Persistent Problem of Protodeboronation in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is giving low yields, and I'm observing significant amounts of the deboronated starting material. What's happening?

A1: You are likely encountering protodeboronation, a major side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source, typically water.[2][3] This side reaction is often catalyzed by the base required for the Suzuki coupling and can be accelerated by the palladium-phosphine complex itself.[2][3]

Causality: Bulky, electron-rich phosphine ligands, like those of the Xantphos family, can paradoxically promote protodeboronation.[2][3] While their steric bulk is designed to facilitate reductive elimination of the desired product, it can also create a coordinatively unsaturated palladium center that interacts with water or other protic sources, leading to the undesired cleavage of the C-B bond.

Troubleshooting Protocol:

  • Rigorous Exclusion of Water:

    • Dry your solvents using standard procedures (e.g., distillation over sodium/benzophenone for ethers, or passing through activated alumina columns).

    • Use freshly dried and degassed reagents.

    • Employ Schlenk techniques or a glovebox to maintain an inert atmosphere.

  • Judicious Choice of Base:

    • The strength and nature of the base are critical. Highly nucleophilic or strongly basic conditions can accelerate protodeboronation.[2]

    • Consider using milder bases like K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings while minimizing this side reaction.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for efficient catalytic turnover. Higher temperatures can increase the rate of protodeboronation.

Experimental Protocol: Screening for Optimal Base and Solvent Conditions

Here is a step-by-step guide to quickly screen for conditions that minimize protodeboronation:

  • Set up a parallel reaction array with small-scale vials.

  • To each vial, add your aryl halide, boronic acid derivative, palladium precursor (e.g., Pd₂(dba)₃), and the Xantphos-type ligand under an inert atmosphere.

  • Add a different combination of a rigorously dried solvent (e.g., Toluene, Dioxane, THF) and a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to each vial.

  • Run the reactions at a set temperature (e.g., 80 °C) for a defined period.

  • Analyze the reaction mixtures by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated side-product.

Parameter Condition A Condition B Condition C
Solvent TolueneDioxaneTHF
Base K₃PO₄Cs₂CO₃K₂CO₃
Temperature 80 °C80 °C80 °C

This table can be expanded to include more variables for a comprehensive screen.

Section 2: Ligand Oxidation - A Deactivation Pathway or a Blessing in Disguise?

Q2: My reaction starts well but then stalls. I've noticed a new peak in the ³¹P NMR of my crude reaction mixture. Could my ligand be degrading?

A2: It's highly probable that your phosphine ligand is undergoing oxidation to the corresponding phosphine oxide. This is a common deactivation pathway for phosphine ligands, especially at elevated temperatures and in the presence of trace oxygen or certain oxidants. However, the story is more nuanced. The mono-oxidized version of a bisphosphine ligand (a bisphosphine mono-oxide, or BPMO) can sometimes form a more active catalyst.[4][5]

Causality: The phosphorus(III) center in phosphine ligands is susceptible to oxidation to phosphorus(V). When a Pd(II) salt is used as a precatalyst, an internal redox reaction can occur, reducing Pd(II) to the active Pd(0) and generating the BPMO.[4] While complete oxidation to the bis-phosphine oxide will kill the catalyst, the formation of a BPMO-ligated palladium complex can, in some cases, lead to a highly active catalytic species.[5]

Troubleshooting and Characterization:

  • ³¹P NMR Spectroscopy: This is the most direct method to observe ligand oxidation.

    • The ³¹P NMR chemical shift of the phosphine will be significantly different from that of the phosphine oxide.

    • Run a ³¹P NMR of your starting ligand and compare it to the spectrum of your reaction mixture.

  • Minimizing Unwanted Oxidation:

    • Ensure thorough degassing of your reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling argon through the solvent).

    • Use a Pd(0) source (e.g., Pd₂(dba)₃) directly to bypass the need for in-situ reduction of a Pd(II) precursor, which can be a source of oxidation.

Workflow for Investigating Ligand Oxidation:

G cluster_0 Reaction Stalls & Low Yield cluster_1 Troubleshooting Workflow A Reaction stops prematurely B Take aliquot from reaction mixture A->B C Analyze by ³¹P NMR B->C D Compare to standard of starting ligand C->D E New peak observed downfield? D->E F YES: Ligand Oxidation Confirmed E->F Yes G NO: Investigate other issues E->G No H Optimize reaction conditions: - Rigorous degassing - Use Pd(0) source - Lower temperature F->H I Consider if BPMO is the active catalyst F->I

Caption: Workflow for diagnosing ligand oxidation.

Section 3: P-C Bond Cleavage - Irreversible Catalyst Decomposition

Q3: My reaction has failed completely, and upon workup, I've isolated compounds that don't correspond to my starting materials or expected products. What could be the cause?

A3: In some cases, particularly under harsh reaction conditions (e.g., high temperatures, strongly basic or nucleophilic environments), the phosphorus-carbon bonds within the phosphine ligand itself can cleave.[6][7][8][9] This leads to the irreversible degradation of the ligand and the decomposition of the catalytically active complex.

Causality: The P-C(aryl) bond in ligands like Xantphos can be susceptible to cleavage, especially in the presence of strong bases or alkali metals.[7][8] This process can be complex, potentially involving radical or anionic intermediates, leading to a cascade of decomposition products and complete loss of catalytic activity.[7][8]

Preventative Measures:

  • Reaction Conditions:

    • Avoid excessively high temperatures. If a reaction is sluggish, consider increasing the catalyst loading or reaction time before resorting to higher temperatures.

    • Be cautious with very strong bases (e.g., organolithiums, sodium amide).

  • Ligand Choice:

    • If P-C bond cleavage is suspected, consider if a more robust ligand with different electronic or steric properties might be suitable for your transformation.

Visualizing the Catalytic Cycle and Side Reactions:

G A Pd(0)L₂ B Oxidative Addition A->B + R-X SR2 Ligand Oxidation (L -> LO) A->SR2 [O] SR3 P-C Bond Cleavage A->SR3 Harsh Conditions C (R-X)Pd(II)L₂ B->C D Transmetalation C->D + R'-M SR1 Protodeboronation C->SR1 H₂O/Base E (R-R')Pd(II)L₂ D->E F Reductive Elimination E->F F->A G R-R' F->G

Caption: A generalized cross-coupling cycle showing key side reactions.

References

  • A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. (2021-02-19). [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (2025). [Link]

  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. (2025-08-06). [Link]

  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). PMC - NIH. (n.d.). [Link]

  • p-Xylene Degradation Pathway. Eawag-BBD. (1997-12-15). [Link]

  • Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes. Chemical Communications (RSC Publishing). (n.d.). [Link]

  • Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. PubMed Central. (2021-09-29). [Link]

  • Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane. PubMed. (n.d.). [Link]

  • Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. ArTS - UniTS. (n.d.). [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. (2025-08-19). [Link]

  • A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-t-butylphosphinomethyl)Benzene. MDPI. (n.d.). [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. (n.d.). [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). (n.d.). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. (n.d.). [Link]

  • Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. (n.d.). [Link]

  • Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ResearchGate. (2025-08-10). [Link]

  • Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. PubMed. (2016-07-04). [Link]

  • A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions. ResearchGate. (2017-01-15). [Link]

  • Guideline for Elucidating Catalysts. Catalysis | ChemRxiv | Cambridge Open Engage. (2024-04-02). [Link]

Sources

Technical Support Center: Optimizing Catalysis with 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,3-bis((diphenylphosphino)methyl)benzene, a versatile bisphosphine ligand widely utilized in homogeneous catalysis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to common challenges encountered during its application. This guide is structured to help you troubleshoot issues and optimize your reaction conditions effectively.

Introduction to this compound (dppmb)

This compound, also known as α,α′-Bis(diphenylphosphino)-m-xylene, is a chelating ligand valued for its unique structural properties.[1] The two diphenylphosphino groups are linked by a meta-substituted xylene backbone, creating a flexible ligand with a wide "bite angle." This feature is crucial for stabilizing various transition metal catalysts, particularly those based on palladium, rhodium, and gold, by influencing the geometry and electronic properties of the metal center.[2][3][4] Its applications are extensive, ranging from classic cross-coupling reactions like Suzuki-Miyaura and Heck to hydroformylation and the synthesis of complex coordination polymers.[1][2][5]

The flexibility of the methylene linkers allows the ligand to coordinate to a metal center in a bidentate fashion or to bridge two different metal centers, making it valuable in the construction of supramolecular assemblies.[2] Understanding how to leverage these properties is key to successful catalysis.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store the dppmb ligand?

A: Phosphine ligands, including dppmb, are susceptible to oxidation.[6] The phosphorus(III) center can be oxidized to a phosphine oxide (P=O), rendering the ligand inactive for many catalytic applications.[7] Therefore, it is critical to handle dppmb under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Store the solid ligand in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or glovebox.

Q2: My dppmb ligand is a solid. How do I accurately add it to my reaction?

A: For small-scale reactions, it is best practice to prepare a stock solution of the ligand in an anhydrous, degassed solvent (e.g., toluene, THF, dioxane) inside a glovebox. This allows for accurate dispensing of small quantities via syringe and minimizes exposure to air. Always use freshly prepared solutions, as phosphines can degrade in solution over time.

Q3: What is the typical metal-to-ligand ratio for preparing a catalyst with dppmb?

A: The optimal ratio depends on the metal and the specific reaction. For many palladium-catalyzed cross-coupling reactions, a Pd:dppmb ratio of 1:1 to 1:1.5 is a common starting point. This stoichiometry favors the formation of a monomeric, bidentate complex. For other metals or reactions where ligand bridging is desired, different ratios may be necessary. Experimental screening is always recommended.

Q4: Can I use the oxidized form of the ligand, this compound P,P'-dioxide?

A: The P,P'-dioxide derivative, where the phosphorus atoms are P=O bonds, has drastically different coordination properties.[8] It acts as a hard, oxygen-based donor rather than a soft, phosphorus-based donor. While it has applications in coordination chemistry, particularly with lanthanides, it is not a suitable substitute for dppmb in typical cross-coupling catalysis that relies on the electron-donating properties of the phosphine.[8][9]

Troubleshooting Guide

Low yields, poor selectivity, and catalyst decomposition are common hurdles in catalysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Reaction Conversion

A lack of product formation is the most common issue. The cause can range from reagent quality to improper reaction setup.

LowYield_Troubleshooting start Low / No Conversion reagents Step 1: Verify Reagents & Solvents Purity of starting materials? Solvent properly degassed? Base active and dry? start->reagents Start Here setup Step 2: Check Reaction Setup System sealed and purged? Correct temperature? Adequate stirring? reagents->setup Reagents OK success Problem Resolved reagents->success Issue Found & Fixed catalyst Step 3: Evaluate Catalyst System Metal precursor active? Ligand oxidized? Incorrect M:L ratio? setup->catalyst Setup OK setup->success Issue Found & Fixed optimization Step 4: Systematic Optimization Screen different solvents. Vary temperature. Increase catalyst loading. catalyst->optimization Catalyst OK catalyst->success Issue Found & Fixed optimization->success

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Diagnosis:

  • Verify Reagent and Solvent Integrity:

    • Cause: Impurities in starting materials, particularly water or oxygen, can deactivate the catalyst. The base is also a common failure point.

    • Solution: Use freshly purified starting materials. Ensure solvents are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). If using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is freshly ground and dried under vacuum.

  • Check Reaction Setup and Conditions:

    • Cause: An improperly sealed reaction vessel can lead to oxygen contamination, killing the catalyst. Incorrect temperature or insufficient stirring can halt the reaction.

    • Solution: Use Schlenk techniques or a glovebox for reaction setup. Ensure all joints are well-sealed. Verify the temperature of the heating block/oil bath with an external thermometer. Use a magnetic stir bar that provides vigorous stirring to ensure homogeneity.

  • Evaluate the Catalyst System:

    • Cause: The metal precursor may be old or inactive. The dppmb ligand could be partially or fully oxidized. An incorrect metal-to-ligand ratio can lead to the formation of inactive species.

    • Solution: Use a fresh, high-purity metal precursor. Check the ³¹P NMR of your ligand; the signal for dppmb should be around -12 ppm (in CDCl₃), while the phosphine oxide appears around +30 ppm. If significant oxide is present, the ligand should be purified or replaced. Re-evaluate the metal:ligand ratio; consider screening ratios from 1:1 to 1:2.

Problem 2: Catalyst Decomposition (Reaction Turns Black)

The formation of a black precipitate is often indicative of the catalyst decomposing to form palladium(0) black or other metal aggregates.

Step-by-Step Diagnosis:

  • Check for Oxygen:

    • Cause: This is the most common reason for Pd(II) precatalysts failing to form the active Pd(0) species correctly or for the active catalyst to aggregate and precipitate.

    • Solution: Revisit your inert atmosphere techniques. Ensure the solvent was rigorously degassed and that the reaction headspace was fully exchanged with an inert gas.

  • Review Reaction Temperature:

    • Cause: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition pathways.

    • Solution: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). While this may slow the reaction rate, it can preserve catalyst lifetime, ultimately leading to a higher yield.

  • Consider Ligand-to-Metal Ratio:

    • Cause: An insufficient amount of ligand (a low L:M ratio) can leave the metal center coordinatively unsaturated and prone to aggregation.

    • Solution: Increase the ligand loading slightly. For a 1:1 Pd:dppmb ratio, try moving to 1:1.2. The excess ligand can help stabilize the active catalytic species in solution.

Problem 3: Poor Regio- or Enantioselectivity

In reactions like hydroformylation, controlling selectivity is paramount. The electronic and steric properties of the ligand are key.[5]

Selectivity_Pathway sub Substrate + M-dppmb Complex ts1 Transition State A (Sterically Favored) sub->ts1 Lower Energy Pathway ts2 Transition State B (Sterically Disfavored) sub->ts2 Higher Energy Pathway prod1 Major Product ts1->prod1 prod2 Minor Product ts2->prod2

Caption: Ligand influence on reaction selectivity pathway.

Step-by-Step Optimization:

  • Modify Temperature:

    • Cause: Selectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for less-favored pathways, leading to mixtures of products.

    • Solution: Lowering the reaction temperature is the first step in trying to improve selectivity.

  • Screen Solvents:

    • Cause: The solvent can influence the conformation of the catalyst complex and the solvation of transition states, thereby affecting selectivity.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene vs. Dioxane vs. DMF). See the table below for general guidance.

  • Use Additives (If Applicable):

    • Cause: In some reactions, additives can interact with the catalyst or substrates to influence the outcome. For example, in Rh-catalyzed hydroformylation, the H₂/CO pressure is a critical parameter.[6][10]

    • Solution: Consult the literature for your specific reaction type. For hydroformylation, systematically vary the gas pressures. For other reactions, additives like salts (e.g., LiCl) can sometimes influence catalyst behavior.

Data Tables for Reaction Optimization

Table 1: General Starting Conditions for Palladium-Catalyzed Cross-Coupling
ParameterSuzuki-Miyaura Coupling[11][12]Heck Coupling[1]
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, PdCl₂(MeCN)₂
Catalyst Loading 0.5 - 2 mol %1 - 5 mol %
Pd:dppmb Ratio 1:1.11:1.2
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, K₂CO₃, DIPEA
Solvent Toluene/H₂O, Dioxane, THFToluene, DMF, NMP
Temperature 80 - 110 °C90 - 120 °C
Table 2: Solvent Selection Guide
SolventPolarityCommon Use CasesConsiderations
Toluene Non-polarSuzuki, Heck, general useGood for dissolving organic substrates.
Dioxane Polar aproticSuzuki, Buchwald-HartwigHigher boiling point, good solvating power.
Tetrahydrofuran (THF) Polar aproticGeneral useLower boiling point (66 °C), use for lower temp reactions.
N,N-Dimethylformamide (DMF) Polar aproticHeck, SonogashiraHigh boiling point, can coordinate to the metal.

Experimental Protocols

Protocol: In Situ Preparation of a Pd(dppmb) Catalyst for Suzuki-Miyaura Coupling

This protocol describes the setup of a representative Suzuki-Miyaura reaction for a 1 mmol scale. All operations should be performed under an inert atmosphere using a glovebox or Schlenk line.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (dppmb)

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, finely ground and dried)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask equipped with a magnetic stir bar and condenser

Procedure:

  • Catalyst Pre-mixing (Preformation): a. In a small vial inside a glovebox, add Pd(OAc)₂ (0.01 mmol, 2.2 mg). b. Add dppmb (0.011 mmol, 5.2 mg). c. Add 1 mL of degassed toluene. d. Stir the mixture for 15-20 minutes. The solution should become homogeneous and may change color, indicating complex formation.

  • Reaction Assembly: a. To a dry Schlenk flask, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). b. Backfill the flask with argon or nitrogen. c. Using a syringe, add the remaining 4 mL of degassed toluene to the flask. d. Via syringe, add the pre-mixed catalyst solution from step 1 to the Schlenk flask.

  • Reaction Execution: a. Place the sealed Schlenk flask in a preheated oil bath at 100 °C. b. Stir the reaction vigorously. c. Monitor the reaction progress by TLC or GC-MS by periodically taking small, quenched aliquots.

  • Workup: a. Once the reaction is complete, cool the flask to room temperature. b. Quench the reaction by adding 10 mL of water. c. Extract the aqueous layer with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. (2021).
  • Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide.
  • This compound Cas No 89756-88-7. IndiaMART.
  • New bisphosphomide ligands, 1,3-phenylenebis((diphenylphosphino)methanone) and (2-bromo-1,3-phenylene)bis((diphenylphosphino)methanone): Synthesis, coordination behavior, DFT calculations and catalytic studies.
  • 1,3-Bis(diphenylphosphinomethyl)benzene. Sigma-Aldrich.
  • (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane). PubChem.
  • Coordination Properties of Silver Diphosphine Complexes.
  • Synthesis and crystal structure of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene.
  • Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes.
  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. PMC.
  • 1,3-Bis(diphenylphosphorylmethyl)benzene. PubChem.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. (2013).
  • Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide.

Sources

Navigating the Stability of 1,3-bis((diphenylphosphino)methyl)benzene (dppmb): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-bis((diphenylphosphino)methyl)benzene (dppmb), a bulky, wide-angle bisphosphine ligand increasingly employed in catalysis and supramolecular chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent ligand degradation during their experiments, ensuring the robustness and reproducibility of your synthetic protocols.

Introduction to dppmb Stability

This compound, with its unique structural features, is a powerful tool in the chemist's arsenal. However, like all phosphine ligands, its efficacy is intrinsically linked to its stability under reaction conditions. Degradation of dppmb can lead to catalyst deactivation, unpredictable reaction outcomes, and the formation of undesirable byproducts. This guide provides an in-depth exploration of the common degradation pathways—primarily oxidation and P-C bond cleavage—and offers practical, field-tested strategies to maintain the integrity of your dppmb ligand throughout your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for dppmb?

A1: The two most prevalent degradation pathways for dppmb are oxidation and P-C bond cleavage.

  • Oxidation: The phosphorus(III) centers in dppmb are susceptible to oxidation by atmospheric oxygen or other oxidants present in the reaction mixture. This leads to the formation of the corresponding phosphine oxides: 1,3-bis((diphenylphosphinyl)methyl)benzene (dppmb monoxide, where one phosphorus atom is oxidized) and 1,3-bis((diphenylphosphoryl)methyl)benzene (dppmb dioxide, where both phosphorus atoms are oxidized). These oxidized species are generally poor ligands for transition metals and can significantly hinder or halt catalysis.

  • P-C Bond Cleavage: While less common than oxidation under standard catalytic conditions, cleavage of the phosphorus-carbon bonds can occur, particularly at elevated temperatures or in the presence of highly reactive metal centers. This decomposition pathway is more complex and can lead to a variety of phosphorus-containing byproducts and catalyst deactivation.

Q2: How can I detect dppmb degradation in my reaction?

A2: The most powerful technique for monitoring the integrity of dppmb is ³¹P NMR spectroscopy. This method allows for the direct observation of phosphorus-containing species in your reaction mixture.

  • ³¹P NMR Spectroscopy: Pure dppmb exhibits a characteristic chemical shift in the ³¹P NMR spectrum. The formation of oxidation products will give rise to new signals at different chemical shifts. While the exact chemical shifts can vary slightly depending on the solvent and other factors, phosphine oxides typically appear downfield from the parent phosphine. For instance, the ³¹P NMR chemical shift for the P,P'-dioxide of 1,3-bis(diphenylphosphinomethyl)benzene has been reported, and its synthesis is well-documented.[1][2] Monitoring your reaction mixture by taking periodic ³¹P NMR spectra will provide a clear picture of the ligand's stability.

Q3: What are the general best practices for handling and storing dppmb to prevent degradation?

A3: As an air-sensitive compound, proper handling and storage are paramount to maintaining the quality of dppmb.

  • Inert Atmosphere: Always handle solid dppmb in an inert atmosphere, such as a glovebox or using Schlenk techniques with argon or nitrogen.[3][4]

  • Storage: Store dppmb in a tightly sealed container under an inert atmosphere in a cool, dark, and dry place.

  • Solvent and Reagent Purity: Use freshly distilled and thoroughly degassed solvents for your reactions. Impurities in solvents or reagents, such as peroxides or residual oxidants, can contribute to ligand degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails to go to completion.

Potential Cause: Degradation of the dppmb ligand, likely through oxidation. The resulting phosphine oxides are poor ligands for palladium, leading to catalyst deactivation.

Troubleshooting Steps:

  • Verify Ligand Integrity Before Reaction:

    • Protocol: Dissolve a small sample of your dppmb in a deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere and acquire a ³¹P NMR spectrum.

    • Expected Outcome: A single, sharp peak corresponding to dppmb. The presence of additional peaks, particularly in the phosphine oxide region, indicates that your starting material is already partially oxidized.

  • Ensure Rigorous Exclusion of Air:

    • Protocol: Assemble your reaction glassware hot from the oven and cool under a stream of inert gas. Use robust septa and purge all reagents and solvents with an inert gas before addition. Consider using a glovebox for the entire setup.[3][4]

  • Purify Solvents and Reagents:

    • Protocol: Ensure all solvents are freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Degas all liquids by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Monitor the Reaction by ³¹P NMR:

    • Protocol: Carefully take aliquots from the reaction mixture at various time points under an inert atmosphere and analyze by ³¹P NMR.

    • Analysis: Track the intensity of the dppmb signal relative to any new signals that may appear in the phosphine oxide region. A decrease in the dppmb signal accompanied by the growth of oxide peaks confirms ligand degradation is occurring during the reaction.

Compound Typical ³¹P NMR Chemical Shift Range (ppm)
Tertiary Phosphines (e.g., dppmb)-30 to +10
Phosphine Oxides+20 to +50

Note: These are general ranges and can vary based on the specific molecule and solvent.

Problem 2: I observe multiple phosphorus signals in the ³¹P NMR of my reaction mixture, even under what I believe are inert conditions.

Potential Cause: Besides oxidation, other side reactions or complex equilibria might be at play.

Troubleshooting Steps:

  • Consider P-C Bond Cleavage:

    • Analysis: P-C bond cleavage can be promoted by high temperatures or specific metal-ligand interactions.[5] If your reaction is run at elevated temperatures, consider if a lower temperature could be sufficient. The resulting phosphorus-containing fragments from P-C bond cleavage will have distinct ³¹P NMR signals.

  • Evaluate Solvent Effects:

    • Consideration: The choice of solvent can influence ligand stability. Highly polar, coordinating solvents might interact with the metal center and affect the lability and stability of the phosphine ligand.

  • Check for Reactions with Other Components:

    • Analysis: In some cases, the phosphine ligand itself can react with other components in the reaction mixture, aside from the intended catalytic cycle. Review the literature for known incompatibilities between your chosen substrates, bases, and phosphine ligands.

Experimental Protocols

Protocol 1: Monitoring dppmb Integrity by ³¹P NMR Spectroscopy
  • Sample Preparation (Initial Ligand Check):

    • In a glovebox, accurately weigh approximately 5-10 mg of dppmb into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously degassed.

    • Cap the NMR tube securely.

  • Sample Preparation (Reaction Monitoring):

    • Using a syringe, carefully withdraw an aliquot (~0.1-0.2 mL) from your reaction mixture under a positive pressure of inert gas.

    • Quickly transfer the aliquot to an NMR tube containing ~0.5 mL of a degassed, deuterated solvent.

    • Cap the NMR tube. For air-sensitive reactions, it is advisable to seal the NMR tube with a septum and parafilm or to use a J. Young NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an appropriate relaxation delay (D1) to ensure accurate integration if quantitative analysis is desired. A D1 of 5 times the longest T₁ is recommended.

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

  • Data Analysis:

    • Identify the peak corresponding to dppmb.

    • Look for the appearance of new peaks, particularly in the downfield region, which may indicate the formation of dppmb monoxide or dioxide.

    • Integrate the peaks to quantify the extent of degradation.

Visualizing Degradation and Prevention

Diagram 1: Degradation Pathways of dppmb

dppmb dppmb (Pristine Ligand) oxide dppmb Monoxide / Dioxide (Oxidized Ligand) dppmb->oxide Oxidation (O2, etc.) cleavage P-C Cleavage Products dppmb->cleavage P-C Bond Cleavage (e.g., High Temp.) catalyst Active Catalyst dppmb->catalyst Coordination inactive_catalyst Inactive Catalyst oxide->inactive_catalyst Poor Ligation cleavage->inactive_catalyst Ligand Fragmentation catalyst->inactive_catalyst Degradation

Caption: Major degradation pathways of dppmb leading to catalyst deactivation.

Diagram 2: Workflow for Preventing dppmb Degradation

start Start Experiment storage Proper Storage (Inert Atmosphere, Cool, Dark) start->storage handling Inert Atmosphere Handling (Glovebox / Schlenk Line) storage->handling reaction_setup Reaction Setup under Inert Atmosphere handling->reaction_setup reagents Purify & Degas Solvents and Reagents reagents->reaction_setup monitoring Monitor by ³¹P NMR reaction_setup->monitoring end Successful Reaction monitoring->end Ligand Stable troubleshoot Troubleshoot: - Check for Leaks - Re-purify Reagents - Adjust Conditions monitoring->troubleshoot Degradation Detected troubleshoot->reaction_setup

Caption: A preventative workflow to maintain the integrity of dppmb during a reaction.

By understanding the potential degradation pathways of dppmb and implementing these rigorous preventative and troubleshooting measures, you can significantly enhance the reliability and success of your catalytic reactions.

References

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. Department of Chemistry, Texas Christian University. Available at: [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240.
  • Cui, X., Li, J., Zhang, Z.-P., Fu, Y., Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345.
  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(2), 259–266.
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  • Paine, R. T., & Meline, R. L. (1998). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P‘-Dioxide. Inorganic Chemistry, 37(24), 6239–6243.
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  • X-ray diffraction patterns of the free ligand and metal complexes. (2022). ResearchGate. Available at: [Link]

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  • SUPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Troubleshooting Low Catalytic Activity with 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-bis((diphenylphosphino)methyl)benzene, a versatile wide-angle bisphosphine ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges that may arise during its application in catalysis. Here, we will address common issues leading to low catalytic activity in a direct question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Low Catalytic Activity

Low or no catalytic turnover is a common frustration in homogeneous catalysis. When using this compound, the issue often traces back to a few key areas: ligand integrity, catalyst formation and stability, and reaction conditions that may not be optimal for a wide bite angle ligand. Let's explore these issues in detail.

Question 1: My reaction is sluggish or has completely stalled. How can I determine if the this compound ligand is the source of the problem?

Answer:

The integrity of your phosphine ligand is paramount to catalytic activity. Phosphines are susceptible to oxidation, which can significantly diminish or completely inhibit their ability to coordinate with the metal center.

Immediate Diagnostic Steps:

  • Visual Inspection: High-purity this compound should be a white crystalline solid. If your ligand appears discolored (e.g., yellow or brown), it may be a sign of degradation or impurities.

  • ³¹P NMR Spectroscopy: This is the most definitive method to assess the purity of your ligand. The parent phosphine should exhibit a sharp singlet. The presence of additional peaks, particularly in the downfield region (typically > 20 ppm), is indicative of phosphine oxide formation.

SpeciesTypical ³¹P NMR Chemical Shift (ppm)
This compound~ -10 to -15
This compound monoxide~ 25 to 30
This compound dioxide~ 30 to 35

Corrective Actions:

  • Purification: If phosphine oxide is detected, the ligand must be purified. Recrystallization is an effective method.

    Experimental Protocol: Recrystallization of this compound

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve the crude ligand in a minimal amount of a hot, appropriate solvent (e.g., toluene or ethanol).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then further cool in a freezer (-20 °C) to induce crystallization.

    • Collect the white crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm the purity of the recrystallized ligand by ³¹P NMR spectroscopy before use.

  • Proper Storage and Handling: To prevent future oxidation, always store this compound under an inert atmosphere (argon or nitrogen), away from light and heat. Handle the ligand exclusively in a glovebox or using Schlenk techniques to minimize exposure to air.

Question 2: I've confirmed my ligand is pure, but my reaction yield is still low. Could the "wide bite angle" of this ligand be a factor?

Answer:

Absolutely. The wide bite angle of this compound is a key structural feature that dictates its catalytic behavior. This geometric constraint can be either beneficial or detrimental depending on the specific reaction mechanism.[1]

Understanding the Bite Angle Effect:

The P-M-P "bite angle" influences the steric and electronic properties of the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For some reactions, a wide bite angle can stabilize key intermediates and accelerate the desired transformation. However, for others, it may destabilize a critical transition state, leading to lower activity compared to ligands with smaller bite angles.

Troubleshooting Steps:

  • Ligand Screening: If you suspect the bite angle is not optimal for your specific transformation, it is advisable to screen a small set of diphosphine ligands with varying bite angles. This will help you determine the optimal geometry for your catalytic system.

LigandTypical Bite Angle (°)
dppm~73
dppe~85
dppp~91
This compound ~100-120
Xantphos~108
  • Re-evaluation of Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the catalytic complex and the stability of intermediates. Experiment with a range of solvents (e.g., toluene, dioxane, THF, DMF).

    • Base: The choice of base is critical in many cross-coupling reactions. A base that is too strong or too weak can lead to side reactions or incomplete conversion. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides).

Question 3: My reaction starts but then dies, suggesting catalyst deactivation. What are the likely deactivation pathways with this ligand?

Answer:

Catalyst deactivation is a common cause of incomplete reactions. With phosphine ligands, the primary deactivation pathways are often related to ligand degradation or the formation of inactive metal complexes.

Potential Deactivation Pathways:

  • Ligand Oxidation: As previously discussed, the oxidation of the phosphine to the corresponding phosphine oxide is a major deactivation pathway. Even trace amounts of oxygen can be detrimental. While phosphine oxides can sometimes act as stabilizing ligands for palladium nanoparticles, they are generally considered catalyst poisons in molecular catalysis.[2][3]

  • Formation of Off-Cycle Species: The wide bite angle of this compound can, in some cases, lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

  • Palladium Black Precipitation: The formation of palladium black (Pd(0) precipitate) is a clear sign of catalyst decomposition. This can occur if the ligand is unable to effectively stabilize the Pd(0) species in the catalytic cycle.

Troubleshooting and Prevention:

  • Rigorous Exclusion of Air: Ensure your reaction setup is scrupulously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

  • Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary. While a 1:1 or 2:1 ratio is common, an excess of the ligand can sometimes inhibit the reaction by preventing substrate coordination. Conversely, too little ligand can lead to catalyst decomposition. It is often beneficial to screen a small range of ligand-to-metal ratios.

  • Temperature Control: High reaction temperatures can accelerate catalyst decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.

Visualizing Catalyst Activation and Deactivation:

catalyst_cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Catalyst Active Pd(0) Catalyst Pd(II) Precatalyst->Active Pd(0) Catalyst Activation Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Catalyst Deactivation Catalyst Deactivation Active Pd(0) Catalyst->Catalyst Deactivation Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Oxidized Ligand Oxidized Ligand Catalyst Deactivation->Oxidized Ligand Pd Black Pd Black Catalyst Deactivation->Pd Black

Caption: Simplified catalytic cycle and deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: In which types of reactions is this compound typically most effective?

This ligand has shown considerable success in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Its wide bite angle can be particularly advantageous in reactions where reductive elimination is the rate-limiting step, as it can promote this step.

Q2: Are there any known impurities from the synthesis of this compound that I should be aware of?

The synthesis of this ligand often involves the reaction of a dihalide with a phosphide source. Incomplete reaction can lead to the presence of monofunctionalized phosphines or unreacted starting materials. These impurities can compete with the desired bidentate ligand for coordination to the metal center, leading to a mixture of catalytic species with varying activities. Thorough purification, as described above, is crucial.

Q3: Can I use a pre-formed palladium complex of this compound?

Yes, using a well-defined, pre-formed catalyst can often lead to more reproducible results than generating the catalyst in situ. If you are consistently experiencing issues with in situ catalyst generation, consider synthesizing or purchasing a pre-formed complex.

Q4: How does the performance of this compound compare to other common diphosphine ligands?

The performance is highly reaction-dependent. In some cases, its wide bite angle can lead to superior activity and selectivity. For example, in certain Suzuki-Miyaura couplings, it may promote the reaction of sterically hindered substrates.[4] However, in other reactions, a ligand with a smaller bite angle, such as dppe or dppp, may be more effective. A key aspect of catalyst development is ligand screening to find the optimal choice for a specific transformation.

Q5: What should I do if I have tried all the above and my reaction still fails?

If you have systematically addressed ligand purity, catalyst formation, and reaction conditions, it is possible that this compound is not the optimal ligand for your specific substrate combination. At this point, a broader screening of different ligand classes (e.g., N-heterocyclic carbenes, other phosphine ligands with different steric and electronic properties) is recommended.

References

  • PubChem Compound Summary for CID 11685663, 1,3-Bis[(phenylseleno)methyl]benzene. National Center for Biotechnology Information. [Link]

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Center for Biotechnology Information.[Link]

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. ResearchGate.[Link]

  • Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands.
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  • The Suzuki-Miyaura reaction after the Nobel prize. University of Alicante.[Link]

  • A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. ACS Publications.[Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization.[Link]

  • Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges: Constructs for Controlling the Separation and Spatial Orientation of Redox-Active Metallodithiolene Groups. ACS Publications.[Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

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  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath.[Link]

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  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI.[Link]

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  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PubMed.[Link]

  • Bite angle. Wikipedia.[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]

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Navigating Selectivity in Catalysis: A Technical Guide for [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine, a versatile bisphosphine ligand employed in a range of catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance selectivity and troubleshoot common issues encountered during their experiments. Here, we delve into the nuances of this ligand's application, offering practical, experience-driven advice in a direct question-and-answer format.

Introduction to [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine, also known as 1,3-bis(diphenylphosphinomethyl)benzene, is a chelating ligand recognized for its unique structural properties. The meta-phenylene backbone imparts a wide and flexible bite angle, a critical parameter that influences the geometry of the metal center and, consequently, the selectivity of the catalytic reaction.[1][2] This characteristic makes it a valuable tool in reactions such as palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation.

This guide will address frequently asked questions and provide detailed troubleshooting protocols to help you optimize your reaction outcomes, focusing on enhancing chemo-, regio-, and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine in catalysis?

A1: This ligand is primarily used in transition metal catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings.[3] Its ability to form stable complexes with palladium facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Additionally, it has been explored in rhodium-catalyzed hydroformylation, where the ligand's structure can influence the regioselectivity of aldehyde formation.

Q2: How does the structure of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine influence reaction selectivity?

A2: The defining feature of this ligand is its wide and flexible bite angle, dictated by the 1,3-substitution pattern on the central phenyl ring. The bite angle, the P-M-P angle in a metal complex, directly impacts the steric and electronic environment around the metal center. A wider bite angle can favor specific geometric arrangements of substrates and intermediates, thereby directing the reaction towards a desired regio- or stereoisomer.[1][2] For instance, in hydroformylation, a larger bite angle often promotes the formation of the linear aldehyde over the branched isomer.[2]

Q3: My reaction is showing low regioselectivity. What are the first parameters I should investigate?

A3: Low regioselectivity is a common challenge. The first aspects to examine are temperature and solvent. These parameters can significantly influence the energy barriers of competing reaction pathways. A lower temperature may favor the kinetic product, while a different solvent can alter the solvation of the catalytic species and transition states, thereby affecting selectivity. Additionally, carefully re-evaluating the substrate-to-ligand ratio is crucial, as an excess or deficiency of the ligand can lead to the formation of different active catalyst species with varying selectivities.

Q4: Can this ligand be used in asymmetric catalysis?

A4: In its native, achiral form, [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine will not induce enantioselectivity. However, it serves as an excellent scaffold for the design of chiral analogues. The principles of steric and electronic tuning that govern its performance in regioselective reactions also apply to the design of chiral versions for asymmetric catalysis. High enantioselectivity in reactions like asymmetric hydrogenation is often achieved with chiral bisphosphine ligands that create a highly ordered and sterically demanding environment around the metal center.[4][5][6]

Troubleshooting Guide: Enhancing Selectivity

This section provides a structured approach to troubleshooting common selectivity issues.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

Symptoms:

  • Formation of a mixture of linear and branched products.

  • Inconsistent product ratios between runs.

Underlying Causes & Solutions:

The regioselectivity in Heck reactions is influenced by the coordination of the olefin and the subsequent migratory insertion step. The electronic nature of the substrate and the steric environment of the catalyst are key determinants.

Troubleshooting Workflow:

start Low Regioselectivity Observed temp Adjust Reaction Temperature (Try lowering by 10-20 °C) start->temp analysis Analyze Product Ratio (GC/NMR) temp->analysis Improved? solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) solvent->analysis Improved? base Vary the Base (e.g., K2CO3, Cs2CO3, Et3N) base->analysis Improved? ratio Optimize Pd:Ligand Ratio (e.g., 1:1, 1:1.2, 1:2) ratio->analysis Improved? analysis->solvent No analysis->base No analysis->ratio No end Optimized Regioselectivity analysis->end Yes

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols:

  • Temperature Adjustment: Begin by lowering the reaction temperature in 10-20 °C increments. Lower temperatures can increase the kinetic preference for one regioisomer.

  • Solvent Screening: The polarity of the solvent can influence the stability of charged intermediates in the catalytic cycle. Compare a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., DMF), and an ether-based solvent (e.g., Dioxane).

  • Base Variation: The nature and strength of the base can affect the rate-determining step and influence selectivity. Test both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine).

  • Palladium-to-Ligand Ratio Optimization: The stoichiometry of the palladium precursor to the bisphosphine ligand is critical. A 1:1 to 1:1.2 ratio is a good starting point. An excess of ligand can sometimes lead to the formation of less active or less selective catalytic species.

Issue 2: Low Linear-to-Branched Ratio in Rhodium-Catalyzed Hydroformylation

Symptoms:

  • Predominant formation of the branched aldehyde isomer when the linear product is desired.

Underlying Causes & Solutions:

In rhodium-catalyzed hydroformylation, the regioselectivity is primarily governed by the steric and electronic properties of the phosphine ligand. The bite angle plays a significant role; ligands with larger bite angles tend to favor the formation of the linear aldehyde by disfavoring the more sterically congested transition state leading to the branched product.[2]

Troubleshooting Workflow:

start Low Linear:Branched Ratio pressure Adjust Syngas Pressure (Increase H2:CO ratio) start->pressure analysis Analyze l:b Ratio (GC/NMR) pressure->analysis Improved? temp Modify Temperature (Lower temperature often favors linear) temp->analysis Improved? concentration Vary Substrate Concentration concentration->analysis Improved? ligand_mod Consider Ligand Modification (If feasible) ligand_mod->analysis Improved? analysis->temp No analysis->concentration No analysis->ligand_mod No end Improved Linear Selectivity analysis->end Yes

Caption: Troubleshooting workflow for hydroformylation regioselectivity.

Detailed Protocols:

  • Syngas Pressure and Composition: The partial pressures of carbon monoxide and hydrogen can influence the equilibrium between different rhodium-hydride species in the catalytic cycle. Increasing the H₂:CO ratio can sometimes favor the formation of the linear aldehyde.

  • Temperature Modification: Lower reaction temperatures generally favor the formation of the linear aldehyde, which is often the thermodynamically more stable product.

  • Substrate Concentration: At high substrate concentrations, reaction rates can be altered, potentially impacting selectivity. Diluting the reaction mixture may improve the linear-to-branched ratio.

  • Ligand Modification (Advanced): For long-term process development, consider synthesizing derivatives of the ligand. Introducing bulky substituents on the diphenylphosphino groups can further enhance steric hindrance, promoting the formation of the linear product.

Data Summary

The following table summarizes the expected influence of key reaction parameters on selectivity, based on established principles of catalysis with bisphosphine ligands.

ParameterEffect on Regioselectivity (Heck)Effect on Linear:Branched Ratio (Hydroformylation)Rationale
Temperature Lower temperature often improves selectivity.Lower temperature generally favors the linear product.Exploits differences in activation energies for competing pathways.
Solvent Polarity Can significantly alter selectivity.Can influence catalyst stability and selectivity.Affects the solvation of intermediates and transition states.
Ligand Bite Angle A wider angle can favor one regioisomer.A larger bite angle typically increases the linear product ratio.[2]Steric constraints imposed by the ligand geometry.[1]
Syngas Pressure (H₂:CO) N/AHigher H₂ pressure can favor the linear product.Influences the kinetics of CO insertion versus hydride migration.

Conclusion

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is a powerful ligand for controlling selectivity in a variety of catalytic reactions. Understanding the interplay between its structural features, particularly the bite angle, and the reaction conditions is paramount to achieving desired outcomes. This guide provides a starting point for troubleshooting common selectivity issues. Systematic variation of the parameters outlined herein, coupled with careful analysis of the reaction outcomes, will enable researchers to unlock the full potential of this versatile catalytic tool.

References

  • Gridnev, I. D., Imamoto, T., Hoge, G., Kouchi, M., & Takahashi, H. (2008). Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study. Journal of the American Chemical Society, 130(8), 2560–2572. [Link]

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1530. [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. In Controlled Radical Polymerization (pp. 64–83). American Chemical Society. [Link]

  • García-Melchor, M., Braga, A. A. C., Lledós, A., de Visser, S. P., & Ujaque, G. (2013). Computational modeling of the mechanism of the Heck reaction. Topics in Organometallic Chemistry, 44, 41–90. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Wan, K. T., & Davis, M. E. (1993). Asymmetric Hydrogenation in Water by a Rhodium Complex of Sulfonated 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (binap). Journal of the Chemical Society, Chemical Communications, (16), 1262–1264. [Link]

  • Johansson, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Wikipedia contributors. (2023, December 1). Bite angle. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Girling, P. R., & Fallis, I. A. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(20), 9036–9047. [Link]

  • Buckley, B. R., & Fossey, J. S. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(15), 3701–3713. [Link]

  • Hoge, G., Wu, H. P., Kissel, W. S., & Pflum, D. A. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966–5967. [Link]

  • Aydin, F., & Aydemir, M. (2008). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. Transition Metal Chemistry, 33(6), 717–720. [Link]

  • Fernández, E., Gual, A., Lledós, A., & Ujaque, G. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7354–7366. [Link]

Sources

Technical Support Center: Synthesis of 1,3-bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,3-bis((diphenylphosphino)methyl)benzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges during your experiments. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can achieve a successful synthesis with a high degree of purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound. The primary route for this synthesis involves the reaction of a 1,3-bis(halomethyl)benzene with a diphenylphosphide salt, most commonly lithium diphenylphosphide (LiPPh₂).

Low or No Product Formation

Question: I am observing a very low yield of my desired product, or in some cases, no product at all. What are the likely causes?

Answer:

Low or no product formation in this synthesis can typically be traced back to three critical areas: the quality of your starting materials, the integrity of your diphenylphosphide nucleophile, or the reaction conditions.

  • Purity of 1,3-bis(halomethyl)benzene: The starting material, either 1,3-bis(chloromethyl)benzene or 1,3-bis(bromomethyl)benzene, must be pure. Incomplete halogenation of m-xylene can leave residual starting material or mono-halogenated species, which will not lead to the desired bisphosphine product. It is advisable to purify the dihalide by recrystallization or distillation before use.[1]

  • Activity of Lithium Diphenylphosphide (LiPPh₂): Lithium diphenylphosphide is a highly reactive and air-sensitive reagent. Its successful formation is crucial for the subsequent nucleophilic substitution.

    • Incomplete Formation: The reaction of lithium metal with chlorodiphenylphosphine or diphenylphosphine can be sluggish. Ensure the lithium is clean and has a fresh surface. The reaction temperature should be carefully controlled, as higher temperatures can lead to side reactions.[2]

    • Decomposition: LiPPh₂ solutions, especially in tetrahydrofuran (THF), can degrade over time. It is best to use a freshly prepared solution for optimal reactivity. The characteristic deep red-orange color of the LiPPh₂ solution is a good visual indicator of its presence; a pale yellow or colorless solution suggests decomposition.

  • Reaction Conditions:

    • Temperature: The nucleophilic substitution should be carried out at an appropriate temperature. Starting the reaction at a low temperature (e.g., -78 °C) and slowly warming to room temperature can help to control the reaction rate and minimize side reactions.

    • Stoichiometry: Ensure that at least two equivalents of LiPPh₂ are used per equivalent of the dihalide to drive the reaction to completion and form the bis-substituted product.

Presence of Significant Impurities

Question: My crude product shows multiple spots on TLC or several peaks in the ³¹P NMR spectrum. What are the common impurities and how can I avoid them?

Answer:

The most common impurity in this synthesis is the corresponding 1,3-bis((diphenylphosphoryl)methyl)benzene (the bis(phosphine oxide)). Other potential impurities include the mono-substituted product and unreacted starting materials.

  • Oxidation to Phosphine Oxide: Trivalent phosphines are readily oxidized to the pentavalent phosphine oxides in the presence of air. This is the most frequent side reaction and can occur at any stage where the product is exposed to oxygen.

    • Prevention: It is imperative to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire process, including the reaction, work-up, and purification steps. All solvents must be thoroughly deoxygenated prior to use.

    • Identification: The phosphine oxide can be identified by its characteristic downfield shift in the ³¹P NMR spectrum compared to the desired phosphine.

  • Mono-substituted Product: Incomplete reaction can lead to the formation of (3-((diphenylphosphino)methyl)phenyl)methyl halide .

    • Cause: This typically arises from using an insufficient amount of LiPPh₂ or a short reaction time.

    • Solution: Use a slight excess of LiPPh₂ (e.g., 2.1 equivalents) and ensure the reaction is stirred for a sufficient duration to allow for complete substitution.

  • Elimination Side Products: Although the primary reaction is a nucleophilic substitution (SN2) at the benzylic position, the basicity of LiPPh₂ can potentially lead to elimination (E2) reactions, especially if the reaction temperature is too high. This would result in the formation of vinyl-substituted aromatic compounds, though this is generally a minor pathway for benzylic halides.

Purification Challenges

Question: I am struggling to purify the final product. What are the recommended procedures?

Answer:

Purification of this compound requires careful handling due to its air sensitivity.

  • Work-up: The reaction is typically quenched by the slow addition of a deoxygenated proton source, such as methanol or a saturated aqueous solution of ammonium chloride, at a low temperature. The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether), and the organic layer is washed with deoxygenated brine and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). All aqueous solutions must be deoxygenated by bubbling with an inert gas prior to use.

  • Crystallization: Crystallization is the preferred method for purifying this compound.

    • Solvent Selection: A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., toluene or dichloromethane) and then add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid.[3] Cooling the mixture will then induce crystallization. The entire process must be carried out under an inert atmosphere.

    • Procedure: After crystallization, the supernatant should be removed via cannula filtration, and the crystals washed with a cold, deoxygenated poor solvent. The purified solid should be dried under high vacuum.

  • Column Chromatography: While possible, column chromatography of air-sensitive phosphines is challenging and should be performed using a system that allows for the maintenance of an inert atmosphere. The silica gel or alumina should be dried and deoxygenated before use, and the solvents must be freshly deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What is the expected ³¹P NMR chemical shift for this compound and its corresponding oxide?

A1: The ³¹P NMR chemical shift for this compound is typically observed in the upfield region characteristic of triarylphosphines. The corresponding bis(phosphine oxide) will have a significantly downfield chemical shift. While the exact values can vary slightly depending on the solvent and concentration, you can expect the phosphine to appear around -10 to -15 ppm and the phosphine oxide to appear around +30 to +35 ppm relative to 85% H₃PO₄.

Q2: Can I use sodium diphenylphosphide (NaPPh₂) instead of lithium diphenylphosphide?

A2: Yes, NaPPh₂ can also be used as the nucleophile. It is prepared in a similar manner to LiPPh₂ by reacting sodium metal with chlorodiphenylphosphine or diphenylphosphine. The reactivity is comparable, and the choice between the lithium and sodium salt often comes down to laboratory preference and availability of starting materials.

Q3: Is it better to use 1,3-bis(chloromethyl)benzene or 1,3-bis(bromomethyl)benzene as the starting material?

A3: Both dihalides are suitable starting materials. 1,3-bis(bromomethyl)benzene is generally more reactive towards nucleophilic substitution than the corresponding chloride due to bromide being a better leaving group. This may allow for milder reaction conditions. However, the dichloride is often more readily available and less expensive.

Q4: How can I confirm the successful formation of lithium diphenylphosphide before adding it to my reaction?

A4: The formation of LiPPh₂ is accompanied by a distinct color change of the solution to a deep red-orange. This is a strong visual indication of its presence. For a more quantitative assessment, a small aliquot can be carefully quenched and analyzed by ³¹P NMR to confirm the disappearance of the starting phosphine signal and the appearance of a new signal corresponding to the phosphide or a quenched product.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-bis(chloromethyl)benzene

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Anhydrous, deoxygenated methanol

  • Deoxygenated saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Deoxygenated organic solvents for extraction and crystallization (e.g., dichloromethane, toluene, hexane)

Procedure:

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylphosphine (2.1 equivalents) in anhydrous, deoxygenated THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe. A deep red-orange solution should form. Stir the solution at 0 °C for 30 minutes.

  • Nucleophilic Substitution: In a separate flame-dried Schlenk flask under argon, dissolve 1,3-bis(chloromethyl)benzene (1.0 equivalent) in anhydrous, deoxygenated THF. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared lithium diphenylphosphide solution to the solution of the dihalide via cannula.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution will likely change from deep red-orange to a lighter yellow or off-white suspension.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of deoxygenated methanol. Follow this by the addition of deoxygenated saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel under a positive pressure of argon. Extract the aqueous layer with deoxygenated dichloromethane (3 x 50 mL). Combine the organic layers, wash with deoxygenated brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution through a cannula into a clean Schlenk flask. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a deoxygenated toluene/hexane solvent system under an inert atmosphere.

Data Presentation

Compound ³¹P NMR Chemical Shift (δ, ppm) Notes
This compound~ -12Expected range for the desired product.
1,3-bis((diphenylphosphoryl)methyl)benzene~ +32Common oxidation byproduct.

Visualizations

Synthetic Pathway

Synthesis cluster_reagents reagent1 2.1 eq. LiPPh₂ reagent2 THF, -78 °C to rt start 1,3-Bis(chloromethyl)benzene product This compound start->product Sɴ2 Reaction

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or No Product q1 Check LiPPh₂ Solution start->q1 sol1 Is it deep red-orange? q1->sol1 q2 Check Starting Dihalide sol2 Is it pure? q2->sol2 q3 Review Reaction Conditions sol3 Correct stoichiometry & temp? q3->sol3 res1_yes Yes sol1->res1_yes Yes res1_no No sol1->res1_no No res2_yes Yes sol2->res2_yes Yes res2_no No sol2->res2_no No res3_yes Yes sol3->res3_yes Yes res3_no No sol3->res3_no No res1_yes->q2 out1 Prepare fresh LiPPh₂ res1_no->out1 res2_yes->q3 out2 Purify dihalide res2_no->out2 out4 Investigate other issues res3_yes->out4 out3 Adjust conditions res3_no->out3

Caption: Decision tree for troubleshooting low product yield.

References

  • Synthesis and crystal structure of gold(I). PubMed Central. Available at: [Link]

  • Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. ACS Publications. Available at: [Link]

  • o-PP = 1,2-Bis[(diphenylphosphino)methyl]benzene). Synthesis and 1H- and 31P-NMR Spectroscopy of Silver Diphosphine Complexes. ACS Publications. Available at: [Link]

  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. ResearchGate. Available at: [Link]

  • Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate ligands and their monosubstituted precursors. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Purification of Impure Samples by Crystallization. YouTube. Available at: [Link]

  • Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand. ResearchGate. Available at: [Link]

  • US9175020B2 - Production of lithium diphenylphosphide.Google Patents.
  • Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides. The Royal Society of Chemistry. Available at: [Link]

  • This compound Cas No 89756-88-7. IndiaMART. Available at: [Link]

  • (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane) | C24H44P2 | CID 4188717. PubChem. Available at: [Link]

  • CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.Google Patents.
  • X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. ResearchGate. Available at: [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. The Royal Society of Chemistry. Available at: [Link]

  • Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate. Available at: [Link]

  • 1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine. MDPI. Available at: [Link]

  • Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ResearchGate. Available at: [Link]

  • IV. NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Stabilizing Palladium Complexes of 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium complexes featuring the 1,3-bis((diphenylphosphino)methyl)benzene ligand, often abbreviated as dppmb. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile catalysts. Here, we address common challenges and frequently asked questions to help you stabilize your complexes, troubleshoot experiments, and ensure reproducible results.

The this compound ligand is a wide-angle bisphosphine known for its flexibility and ability to form stable chelate rings with palladium, making it valuable in catalysis.[1] However, like many phosphine-based systems, its successful application hinges on understanding its coordination chemistry and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound ligand and its palladium complexes?

The ligand features two diphenylphosphino groups attached to a benzene ring via methylene spacers at the 1 and 3 positions. This "meta" substitution pattern creates a large P-Pd-P "bite angle" in resulting complexes, which can influence catalytic activity and selectivity compared to ligands with smaller bite angles like dppp (1,3-bis(diphenylphosphino)propane).[2] This structural feature is crucial for its role in various catalytic reactions.[1]

cluster_ligand This compound (dppmb) Ligand cluster_complex Typical Square Planar Pd(II) Complex C1 C C2 C C1->C2 CH2_1 CH₂ C1->CH2_1 C3 C C2->C3 C4 C C3->C4 CH2_2 CH₂ C3->CH2_2 C5 C C4->C5 C6 C C5->C6 C6->C1 P1 P CH2_1->P1 P2 P CH2_2->P2 Ph1 Ph P1->Ph1 Ph2 Ph P1->Ph2 Ph3 Ph P2->Ph3 Ph4 Ph P2->Ph4 Pd Pd P_B P Pd->P_B X2 Y Pd->X2 P_A P P_A->Pd Backbone meta-xylyl backbone P_A->Backbone P_B->Backbone X1 X X1->Pd Problem Problem: Reaction turns black, low activity Cause Indication: Palladium Black (Pd(0)) Formation Problem->Cause Oxidation Potential Cause 1: Oxidized Ligand Cause->Oxidation Ratio Potential Cause 2: Incorrect Pd:Ligand Ratio Cause->Ratio Temp Potential Cause 3: Reaction Temp Too High Cause->Temp Sol_NMR Solution: Check ligand purity via ³¹P NMR. Oxidation->Sol_NMR Sol_Ratio Solution: Verify stoichiometry. Use slight excess of ligand. Ratio->Sol_Ratio Sol_Temp Solution: Lower reaction temperature. Screen different solvents. Temp->Sol_Temp Sol_Purify Action: Purify ligand or use a fresh batch. Sol_NMR->Sol_Purify

Caption: Troubleshooting workflow for palladium black formation.

  • Preventative Measures:

    • Use a Pre-formed Catalyst: Synthesize and isolate the [Pd(dppmb)Cl₂] or a similar well-defined precatalyst. This ensures the correct stoichiometry and oxidation state before the reaction begins. [3] * Confirm Ligand Purity: Always check a new bottle of ligand via ³¹P NMR.

    • Strict Inert Atmosphere: Ensure your reaction setup is free of oxygen. Purge solvents and the reaction vessel thoroughly with an inert gas.

Problem 2: I'm getting inconsistent results from batch to batch.

Q: I'm running a process that uses a dppmb-palladium catalyst. The yield and selectivity are excellent with one batch of ligand/palladium, but poor with the next. Why the inconsistency?

A: Batch-to-batch inconsistency is a classic problem in catalysis and often points to subtle differences in precursor purity or reaction setup.

  • Causality:

    • Palladium Source Impurities: Commercial palladium acetate, Pd(OAc)₂, is notoriously variable. It often contains other palladium species like [Pd₃(OAc)₅(NO₂)] or polymeric [Pd(OAc)₂]n. [4]These impurities can alter the rate and mechanism of catalyst activation.

    • Ligand Quality: As discussed, trace amounts of phosphine oxide can inhibit catalysis. Different batches of ligand may have different levels of oxidation depending on their synthesis, purification, and storage history.

    • Trace Water/Oxygen: Small, unnoticed variations in solvent quality or the efficiency of your inert atmosphere technique can have a large impact on sensitive catalytic cycles. Cationic palladium complexes, in particular, can be sensitive to trace water, which can lead to the formation of inactive species like hydroxo-bridged dimers. [5]

  • Solutions for Reproducibility:

    • Standardize Your Precatalyst: The most robust solution is to move away from in-situ catalyst generation. Prepare and fully characterize a batch of a single-component precatalyst, such as [Pd(dppmb)(allyl)]Cl or [Pd(dppmb)Cl₂]. Using a stable, well-defined precatalyst eliminates variability from both the palladium source and the ligand. [6][3] * Qualify Raw Materials: If you must use an in-situ approach, qualify each new batch of Pd(OAc)₂ and dppmb ligand with a standardized test reaction before using it in critical experiments.

    • Rigorous Solvent Purification: Use a dedicated solvent purification system (e.g., passing through activated alumina columns) to ensure consistently low levels of water and oxygen.

Parameter Potential Issue Recommended Action
Palladium Source Purity variations in Pd(OAc)₂ [4]Use a well-defined, pre-formed Pd(II)-dppmb precatalyst.
Ligand Presence of phosphine oxideCharacterize each new batch by ³¹P NMR.
Solvent Trace H₂O or O₂Use a solvent purification system and rigorous degassing.
Atmosphere Leaks in Schlenk line or gloveboxRegularly check seals and maintain a positive inert gas pressure.
Problem 3: My NMR spectrum of the complex is messy and uninterpretable.

Q: I've synthesized my palladium-dppmb complex, but the ¹H and ³¹P NMR spectra show multiple broad peaks, not the clean signals I expected. What does this mean?

A: A complex or broad NMR spectrum often indicates the presence of multiple species in dynamic equilibrium, decomposition, or paramagnetic impurities.

  • Causality:

    • Fluxional Processes: In solution, palladium complexes can undergo dynamic processes like ligand exchange or changes in coordination geometry. If the rate of this exchange is on the NMR timescale, it can lead to broad peaks.

    • Incomplete Reaction: The synthesis may not have gone to completion, leaving you with a mixture of starting materials and products.

    • Decomposition: The complex may be unstable under the conditions of the NMR experiment (e.g., in a chlorinated solvent over time). Possible decomposition pathways include reactions with external nucleophiles or intramolecular processes. [7] 4. Paramagnetism: If your complex has been unintentionally oxidized to a paramagnetic Pd(I) or Pd(III) state, or if there are paramagnetic impurities, this will cause significant broadening of NMR signals.

  • Diagnostic Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the process is a dynamic equilibrium, cooling the sample may slow the exchange enough to resolve sharp peaks for the individual species ("decoalescence").

    • Recrystallization: Purify your complex by careful recrystallization. This will often remove starting materials and amorphous decomposition products, yielding a cleaner NMR spectrum.

    • Change NMR Solvent: Some solvents can coordinate to the metal center, promoting dynamic behavior. Try a non-coordinating solvent like benzene-d₆ or toluene-d₈ and see if the spectrum sharpens.

    • Check for Oxidation: Use techniques like EPR spectroscopy if you suspect the presence of paramagnetic species.

Key Experimental Protocols

Protocol 1: Synthesis of a Standard Precatalyst: [Pd(dppmb)Cl₂]

This protocol describes the synthesis of a stable, air-storable Pd(II) precatalyst, which can improve experimental reproducibility.

Materials:

  • This compound (dppmb)

  • Bis(acetonitrile)palladium(II) chloride, [Pd(NCCH₃)₂Cl₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure (perform under inert atmosphere):

  • In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve [Pd(NCCH₃)₂Cl₂] (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the palladium solution to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduce the volume of DCM under vacuum until the product begins to precipitate.

  • Add anhydrous diethyl ether to fully precipitate the product.

  • Isolate the solid by filtration using a fritted funnel under an inert atmosphere.

  • Wash the solid product with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid (typically a pale yellow powder) under high vacuum.

Self-Validation/Characterization:

  • ³¹P{¹H} NMR: The product should show a single sharp peak, shifted downfield from the free ligand (e.g., in the range of +10 to +20 ppm, depending on the solvent), confirming coordination to palladium.

  • ¹H NMR: Confirm the presence of the ligand backbone and the absence of coordinated acetonitrile signals.

  • Elemental Analysis: Confirm the bulk purity of the isolated complex.

Protocol 2: Quality Control of dppmb Ligand via ³¹P NMR

This quick check should be performed on any new batch of ligand before use.

Procedure:

  • Accurately weigh ~10-15 mg of the dppmb ligand and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.

  • Analysis:

    • Pure Ligand: A single, sharp peak should be observed around δ = -13.5 ppm.

    • Contamination: Look for a small peak in the phosphine oxide region (δ ≈ +25 to +35 ppm). Integrate this peak relative to the main ligand peak to quantify the level of oxidation. A level >1-2% may be problematic for sensitive catalytic reactions.

References

  • Yang, S., Deng, M., Daley, R. A., et al. (2024). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

  • Škoch, K., Antala, J., Císařová, I., & Štěpnička, P. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]

  • Gülcemal, D., Gürbüz, N., Çelik, S., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Biomolecular Structure and Dynamics. [Link]

  • Lerrick, R. I., Yudhistira, T., & Le-Phuoc, T. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules. [Link]

  • Zuccaccia, D., et al. (n.d.). Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. ArTS - UniTS. [Link]

  • Brambilla, C., et al. (2002). Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocenes. Organometallics. [Link]

  • McCormick, T. M., et al. (2014). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand. Inorganic Chemistry. [Link]

  • Monasterio, V., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]

  • Kumar, P., et al. (2013). New bisphosphomide ligands, 1,3-phenylenebis((diphenylphosphino)methanone) and (2-bromo-1,3-phenylene)bis((diphenylphosphino)methanone): synthesis, coordination behavior, DFT calculations and catalytic studies. Dalton Transactions. [Link]

  • Carole, W. A., & Colacot, T. J. (2016). A user's guide for palladium acetate. C&EN Global Enterprise. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Grushin, V. V. (2002). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph₃P)₂Pd(Ph)X]. Organometallics. [Link]

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  • American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

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Validation & Comparative

A Comparative Guide to 1,3-bis((diphenylphosphino)methyl)benzene and Other Prominent Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands, 1,3-bis((diphenylphosphino)methyl)benzene has emerged as a noteworthy contender, distinguished by its unique structural features. This guide provides an in-depth comparison of this compound with other widely utilized phosphine ligands, namely dppe, dppf, and Xantphos. By examining their stereoelectronic properties and performance in key cross-coupling reactions, this document aims to equip researchers with the critical insights needed for informed ligand selection in their synthetic endeavors.

Introduction to this compound: A Ligand with a Wide Embrace

This compound is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked to a central benzene ring via methylene bridges at the 1 and 3 positions.[1] This meta-substitution pattern imparts a wide bite angle, a crucial geometric parameter that defines the P-M-P bond angle in a metal complex. This structural attribute allows it to act as a bridging ligand, facilitating the formation of binuclear metal complexes and coordination polymers, which has implications for its application in supramolecular chemistry and materials science.[1] In the realm of catalysis, its primary role is to stabilize transition metals, influencing their reactivity and selectivity in a variety of transformations.[1]

Stereoelectronic Properties: The Foundation of Catalytic Performance

The efficacy of a phosphine ligand is fundamentally governed by its steric and electronic properties. The Tolman cone angle (θ) provides a measure of the ligand's steric bulk, while the natural bite angle (βn) of a bidentate ligand describes the preferred P-M-P angle dictated by the ligand's backbone. These parameters, in conjunction with the ligand's electron-donating ability, profoundly influence the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

LigandStructureNatural Bite Angle (βn)Tolman Cone Angle (θ)
This compound Wide (estimated >120°)Not widely reported
dppe (1,2-bis(diphenylphosphino)ethane)~85°145°
dppf (1,1'-bis(diphenylphosphino)ferrocene)~99°Not widely reported
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)~111°Not widely reported

Note: The exact bite angle of this compound can vary depending on the metal center and its coordination geometry. The value presented is an estimation based on its structural features.

The wide bite angle of this compound is a defining characteristic that sets it apart from ligands with more constrained backbones like dppe. This flexibility can be advantageous in catalytic reactions that proceed through intermediates with specific geometric requirements.

Performance in Cross-Coupling Reactions: A Comparative Analysis

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and the choice of ligand is critical for achieving high yields and selectivities. While direct, side-by-side comparative data for this compound against dppe, dppf, and Xantphos under identical conditions is not extensively documented in a single study, we can infer its potential performance by analyzing the well-established behaviors of the other ligands in key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various phosphine ligands is often dictated by their ability to promote the oxidative addition of the aryl halide and the subsequent transmetalation and reductive elimination steps.

While specific data for this compound in Suzuki coupling is sparse, palladium complexes of dppe and dppf have been shown to be effective catalysts. For instance, [Pd(dppe)Cl₂] and [Pd(dppf)Cl₂] have demonstrated high efficiency in the coupling of aryl bromides with phenylboronic acid.[2] More specialized and bulky ligands like XPhos and SPhos have shown exceptional activity for a broad range of substrates, including sterically hindered ones.[3] The wide bite angle of this compound could potentially offer advantages in the coupling of sterically demanding substrates, a hypothesis that warrants further experimental investigation.

Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone of C-C bond formation. Palladium complexes incorporating the dppe ligand have been shown to be highly effective for the Heck reaction, providing excellent yields under relatively mild conditions.[2] The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. For instance, the use of bidentate ligands can suppress side reactions and lead to higher selectivity for the desired product. The performance of this compound in this context remains an area for further exploration, with its wide bite angle potentially influencing the geometry of the key oxidative addition and migratory insertion intermediates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. While dppe-ligated palladium catalysts are effective, more specialized and bulky phosphine ligands like XPhos often exhibit higher activity and a broader substrate scope.[2] The development of bidentate phosphine ligands such as BINAP and dppf provided a significant advancement, enabling the efficient coupling of primary amines.[4] The steric and electronic properties of the ligand are crucial for facilitating the reductive elimination step, which is often rate-limiting. The unique stereoelectronic profile of this compound suggests it could be a promising candidate for this transformation, particularly for challenging substrates.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of bis(diphenylphosphino)alkanes can be employed for the preparation of this compound.[5] This typically involves the reaction of a dihalide with a diphenylphosphine source. A more specific protocol for the synthesis of the related P,P'-dioxide derivative provides a useful reference.[6]

Conceptual Synthesis Workflow:

A 1,3-Bis(bromomethyl)benzene C Reaction in an inert solvent (e.g., THF, Dioxane) A->C B Diphenylphosphine Source (e.g., KPPh2 or LiPPh2) B->C D This compound C->D E Workup and Purification (e.g., extraction, crystallization) D->E

A conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol (Adapted from similar preparations):

  • Preparation of the Diphenylphosphide Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), diphenylphosphine is deprotonated using a strong base like n-butyllithium or potassium hydride in an anhydrous solvent such as THF or dioxane.

  • Reaction with the Dihalide: The solution of the diphenylphosphide is then slowly added to a solution of 1,3-bis(bromomethyl)benzene in the same anhydrous solvent at a controlled temperature (often low temperature to manage reactivity).

  • Quenching and Workup: After the reaction is complete (monitored by techniques like TLC or ³¹P NMR), the reaction is carefully quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general workflow for comparing the performance of different phosphine ligands in a Suzuki-Miyaura coupling reaction.

cluster_0 Reaction Setup A Aryl Halide G Reaction at Elevated Temperature A->G B Arylboronic Acid B->G C Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) C->G D Phosphine Ligand (e.g., this compound, dppe, dppf, Xantphos) D->G E Base (e.g., K2CO3, Cs2CO3) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Monitoring Reaction Progress (e.g., GC, LC-MS) G->H I Workup and Product Isolation H->I J Characterization and Yield Determination I->J

A general experimental workflow for a comparative Suzuki-Miyaura coupling study.

Conclusion and Future Outlook

This compound presents an intriguing structural motif with its wide bite angle, suggesting its potential for high performance in a range of catalytic applications. While direct, comprehensive comparative studies with other common diphosphine ligands are still needed to fully elucidate its relative strengths and weaknesses, the foundational principles of ligand design provide a strong rationale for its further investigation.

Researchers are encouraged to explore the application of this compound in challenging cross-coupling reactions, particularly those involving sterically demanding substrates where its wide bite angle may prove advantageous. Systematic studies comparing its performance against established ligands like dppe, dppf, and Xantphos under standardized conditions will be invaluable in defining its place in the catalytic toolbox. The continued exploration of ligands with diverse stereoelectronic properties will undoubtedly lead to the development of more efficient and selective catalytic systems for the synthesis of complex molecules.

References

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  • Paine, R. T., et al. (1998). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 37(24), 6344-6349. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • van Leeuwen, P. W. N. M., et al. (1999). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. Accounts of Chemical Research, 32(11), 995-1004. Available at: [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos). Journal of the American Chemical Society, 126(42), 13549-13555. Available at: [Link]

  • Casey, C. P., & Whiteker, G. T. (1990). Diphosphine ligand bite angle effects in metal-catalyzed C-C bond formation. Israel Journal of Chemistry, 30(4), 299-304. Available at: [Link]

  • Doyle, A. G., & Diao, T. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(11), 7545-7554. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Gwala, V., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30205-30213. Available at: [Link]

  • Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]

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A Tale of Two Ligands: A Comparative Guide to 1,3-bis((diphenylphosphino)methyl)benzene and dppf in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

To the accomplished researcher, scientist, and drug development professional, the selection of a phosphine ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic cross-coupling reaction. This guide provides an in-depth comparison of two prominent diphosphine ligands: the well-established and rigid 1,1'-bis(diphenylphosphino)ferrocene (dppf) and the flexible 1,3-bis((diphenylphosphino)methyl)benzene (dppmb).

While dppf has become a benchmark ligand in palladium-catalyzed reactions, this guide will delve into the structural and electronic nuances of both ligands to provide a rationale for their differing performance characteristics. We will explore how factors such as bite angle, steric hindrance, and conformational flexibility influence the key steps of the catalytic cycle, ultimately impacting reaction outcomes.

At a Glance: Structural and Electronic Properties

The fundamental differences between dppf and dppmb lie in their backbone structures, which in turn dictate their coordination chemistry and catalytic behavior.

Feature1,1'-bis(diphenylphosphino)ferrocene (dppf)This compound (dppmb)
Backbone Ferrocenem-xylene
Rigidity RigidFlexible
Typical Bite Angle ~99-101°[1]Variable; can adopt wider angles or act as a bridging ligand
Coordination Mode Primarily chelatingCan chelate, but also readily acts as a bridging ligand[2]
Steric Bulk Significant, due to the ferrocene backboneModerate, with flexibility allowing for various conformations

The Influence of Structure on Catalytic Performance

The decision to employ dppf or dppmb in a catalytic system is not arbitrary; it is a choice guided by the specific demands of the desired transformation. The interplay of bite angle and ligand flexibility is paramount in understanding their respective strengths and weaknesses.

The Role of the Bite Angle

The P-M-P bite angle is a crucial parameter that influences the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle. A wider bite angle generally promotes reductive elimination, the final step that forms the desired C-C or C-X bond and regenerates the active catalyst.[1][3]

dppf possesses a relatively large and rigid bite angle of approximately 99-101°. This structural feature is often cited as a key contributor to its success in a wide range of cross-coupling reactions, as it facilitates the often rate-limiting reductive elimination step.

dppmb , with its flexible m-xylene backbone, does not have a fixed bite angle. This flexibility can be advantageous, allowing the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle. However, this same flexibility can also lead to the formation of less active or inactive catalyst species. Furthermore, the larger separation between the phosphorus atoms in dppmb makes it an excellent candidate for acting as a bridging ligand, forming binuclear metal complexes.[2] This bridging behavior is in stark contrast to the predominantly chelating nature of dppf and can lead to entirely different catalytic pathways.

Visualizing the Catalytic Cycle: A Comparative Perspective

The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the key steps where ligand properties play a decisive role.

Catalytic_Cycle Pd0_dppf Pd(0)L OA_dppf Oxidative Addition (Aryl-Pd(II)-X)L Pd0_dppf->OA_dppf Ar-X TM_dppf Transmetalation (Aryl-Pd(II)-R)L OA_dppf->TM_dppf R-M RE_dppf Reductive Elimination (Aryl-R) TM_dppf->RE_dppf Facilitated by wide bite angle RE_dppf->Pd0_dppf Product Pd0_dppmb Pd(0)L OA_dppmb Oxidative Addition (Aryl-Pd(II)-X)L Pd0_dppmb->OA_dppmb Ar-X Bridged_dimer Bridged Dimer [(Aryl-Pd(II)-X)2L2] OA_dppmb->Bridged_dimer Dimerization Chelate_dppmb Chelated Intermediate OA_dppmb->Chelate_dppmb Chelation Chelate_dppmb->Pd0_dppmb Product (via TM & RE)

Figure 1: Comparative catalytic pathways for dppf and dppmb. dppf's rigidity favors a mononuclear chelating cycle, while dppmb's flexibility may lead to both chelated intermediates and bridged dimers.

Experimental Insights and Applications

While direct, side-by-side comparative studies of dppf and dppmb in the most common cross-coupling reactions are not abundant in the literature, we can infer their performance characteristics from existing data on dppf and structurally related flexible ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Catalytic systems based on Pd/dppf are widely employed due to their high efficiency and functional group tolerance.

Typical Experimental Protocol for a Pd/dppf Catalyzed Suzuki-Miyaura Coupling:

  • To an oven-dried flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and dppf (0.024 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

For dppmb , the propensity to form bridged palladium dimers could potentially lead to lower catalytic activity in Suzuki-Miyaura couplings compared to dppf under similar conditions. The formation of such dimers can sequester the active palladium species, leading to slower reaction rates. However, for specific substrates or under certain reaction conditions, the flexibility of dppmb might offer advantages in terms of substrate scope or selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Again, Pd/dppf systems are well-established for their effectiveness in coupling a wide range of amines with aryl halides.

Figure 2: Logical workflow comparing the potential pathways in a Buchwald-Hartwig amination catalyzed by dppf- and dppmb-palladium complexes.

Conclusion and Future Outlook

1,1'-bis(diphenylphosphino)ferrocene (dppf) remains a highly reliable and versatile ligand for a broad spectrum of palladium-catalyzed cross-coupling reactions. Its rigid ferrocene backbone enforces a wide bite angle that promotes efficient reductive elimination, leading to high yields and broad substrate scope in many cases.

This compound (dppmb) , while less extensively studied in mainstream cross-coupling reactions, presents an interesting alternative with its flexible m-xylene backbone. This flexibility, however, introduces a greater degree of complexity in its coordination chemistry, with the potential for both chelation and the formation of bridged binuclear complexes. This latter possibility suggests that dppmb may be particularly well-suited for catalytic reactions where cooperation between two metal centers is beneficial.

For the practicing chemist, the choice between dppf and dppmb will depend on the specific transformation at hand. For well-established cross-coupling reactions where high turnover numbers and broad applicability are desired, dppf is often the ligand of choice. However, for more specialized applications or in cases where standard ligands fail, the unique structural properties of dppmb may offer a solution. Further research into the catalytic applications of dppmb is warranted to fully elucidate its potential and define its niche in the ever-expanding toolkit of the synthetic chemist.

References

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A Comparative Guide to DFT Studies on Metal Complexes of 1,3-bis((diphenylphosphino)methyl)benzene and Related Pincer Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern catalysis and materials science, the rational design of metal complexes with tailored properties is paramount. The 1,3-bis((diphenylphosphino)methyl)benzene ligand, a versatile wide-angle bisphosphine, has emerged as a critical building block in the construction of such complexes.[1] Its unique structural motif allows it to act as a bridging or chelating ligand, leading to the formation of diverse mono- and polynuclear metal complexes with significant applications in catalysis and supramolecular chemistry.[1] This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) studies on metal complexes featuring this ligand and its close relatives, offering researchers, scientists, and drug development professionals a critical overview of their electronic structure, stability, and reactivity.

The Power of Predictive Chemistry: Why DFT Matters

Density Functional Theory (DFT) has revolutionized the field of computational chemistry, providing a powerful tool to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For complex systems like transition metal complexes, DFT allows us to probe reaction mechanisms, predict spectroscopic properties, and understand the nature of metal-ligand bonding in ways that are often challenging to explore experimentally. The insights gained from DFT calculations are invaluable for catalyst design, enabling the in-silico screening of ligands and metals to identify promising candidates for specific applications.[2]

The choice of functional and basis set is a critical experimental decision in any DFT study. For transition metal complexes, hybrid functionals such as B3LYP are often employed as they provide a good description of both main group and transition metal elements. Basis sets, such as the 6-31G(d,p) for main group elements and LANL2DZ for transition metals, are commonly used to balance accuracy and computational efficiency.[3][4]

Comparative Analysis of Metal Complexes

The versatility of the this compound ligand and its analogues, often referred to as PCP pincer ligands, lies in their ability to form stable complexes with a wide range of transition metals.[5] The electronic and steric properties of these complexes can be fine-tuned by modifying the ligand backbone or the substituents on the phosphorus atoms, influencing their catalytic activity and selectivity.[2]

Palladium (II) Complexes: Pioneers in Cross-Coupling Catalysis

Palladium complexes bearing PCP-type ligands have demonstrated remarkable activity in various cross-coupling reactions, such as Suzuki-Miyaura and Heck coupling.[6][7] DFT studies have been instrumental in elucidating the reaction mechanisms and the role of the ligand in stabilizing the active catalytic species.

For instance, DFT calculations on palladium pincer complexes have provided insights into the energetics of key catalytic steps, including oxidative addition, transmetalation, and reductive elimination.[6] These studies have shown that the rigid pincer framework enhances the stability of the palladium center and prevents ligand dissociation, which can be a deactivation pathway.[5]

Complex FragmentKey DFT-Calculated ParameterValueSignificance
[PdBr{2,6-{Ph2PC(O)}2(C6H3)}]Pd-C bond length~2.0 ÅIndicates a strong covalent interaction between the metal and the central carbon of the pincer ligand.[6]
[PdBr{2,6-{Ph2PC(O)}2(C6H3)}]P-Pd-P bond angle~165°The wide bite angle of the ligand imposes a specific geometry on the metal center, influencing its reactivity.[6]

Experimental Protocols: A Self-Validating System

Synthesis of a Palladium(II) Pincer Complex

The synthesis of palladium(II) pincer complexes typically involves the reaction of the corresponding ligand with a suitable palladium precursor. The following is a representative protocol for the synthesis of a palladium bromide pincer complex.[6]

Step 1: Ligand Synthesis The synthesis of the bisphosphomide ligand, 1,3-phenylenebis((diphenylphosphino)methanone), is achieved by reacting 1,3-bis(bromomethyl)benzene with diphenylphosphine in the presence of a base.

Step 2: Complexation A 2:1 reaction of the ligand with a palladium precursor, such as [Pd2(dba)3] (tris(dibenzylideneacetone)dipalladium(0)), in a suitable solvent like toluene yields the desired palladium pincer complex.

Step 3: Characterization The resulting complex is characterized by standard analytical techniques, including NMR spectroscopy (¹H, ³¹P, ¹³C), IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.

The trustworthiness of this protocol is validated by the consistent and reproducible results obtained, as well as the thorough characterization of the final product.

Nickel(II) Complexes: Exploring Alternative Catalysts

Nickel, being more earth-abundant and economical than palladium, is an attractive alternative for catalysis. DFT studies on nickel pincer complexes have provided valuable insights into their electronic structure and bonding, helping to rationalize their catalytic behavior.[6]

DFT calculations on the nickel pincer complex [NiBr{2,6-{Ph2PC(O)}2(C6H3)}] have revealed a square planar geometry around the nickel center, similar to its palladium analogue.[6] Analysis of the frontier molecular orbitals (HOMO and LUMO) indicates that the electronic properties of the complex can be tuned by modifying the substituents on the ligand, which in turn can influence its catalytic activity.[2]

Mechanistic Insights from DFT: A Logical Workflow

The application of DFT in elucidating reaction mechanisms is a cornerstone of modern computational chemistry. The following diagram illustrates a typical workflow for investigating a catalytic cycle using DFT.

G cluster_0 Catalytic Cycle Investigation using DFT A Reactant and Catalyst Geometry Optimization B Transition State Search for Key Steps (e.g., Oxidative Addition) A->B Identify reaction coordinate E Frequency Calculation and Thermodynamic Analysis A->E C Intermediate Geometry Optimization B->C IRC calculation B->E D Product and Regenerated Catalyst Geometry Optimization C->D Identify subsequent steps C->E D->A Complete the cycle D->E

Caption: A generalized workflow for the DFT investigation of a catalytic cycle.

Beyond Catalysis: Supramolecular Assemblies

The ability of this compound to act as a bridging ligand makes it a valuable component in the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).[1] DFT calculations can be employed to predict the structures and stabilities of these assemblies, guiding their rational design and synthesis. For example, DFT can be used to model the coordination of the ligand to multiple metal centers and to predict the resulting geometries and electronic properties of the supramolecular structures.

A Look at Other Metals: Titanium and Ruthenium Pincer Complexes

While palladium and nickel have been extensively studied, DFT has also been applied to understand the properties of pincer complexes of other transition metals.

  • Titanium: DFT calculations have been used to support experimental findings on Ti(III) and Ti(IV) pincer complexes, providing insights into their electronic structures.[8]

  • Ruthenium: Computational studies on ruthenium pincer complexes have helped to model their structures and understand the electronic effects of the ligands.[9]

Conclusion: A Synergy of Theory and Experiment

The synergy between DFT studies and experimental work has been instrumental in advancing our understanding of metal complexes of this compound and related pincer ligands. DFT provides a powerful lens through which we can interpret experimental observations and make predictions that guide future research. As computational methods continue to improve in accuracy and efficiency, we can expect DFT to play an even more prominent role in the design of novel catalysts and materials with tailored functionalities.

References

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  • Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes | Organometallics - ACS Publications. (URL: [Link])

  • o-PP = 1,2-Bis[(diphenylphosphino)methyl]benzene). Synthesis and 1H- and 31P-NMR Spectroscopy of Silver Diphosphine Complexes | Inorganic Chemistry - ACS Publications. (URL: [Link])

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  • Computational screening of PCP-type pincer ligands for Mo-catalyzed nitrogen fixation | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: [Link])

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  • Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide - ACS Publications. (URL: [Link])

  • A redox-active ligand combines a PCP pincer site with a bidentate N–N donor in opposition. (URL: [Link])

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  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions - ResearchGate. (URL: [Link])

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A Comparative Crystallographic Analysis of Palladium(II) and Platinum(II) PCP-Type Pincer Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the X-ray crystal structures of palladium(II) and platinum(II) complexes featuring PCP-type pincer ligands. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, offering insights into the nuanced structural differences and the rationale behind the synthetic strategies employed for these two important classes of organometallic compounds.

Introduction: The Significance of PCP Pincer Complexes

PCP pincer ligands, characterized by a central aryl ring flanked by two phosphine donor groups, are a cornerstone in modern coordination chemistry and catalysis. Their tridentate and meridional coordination to a metal center imparts exceptional stability to the resulting complexes. This stability is a key attribute for applications in catalysis, where the integrity of the active species is paramount for high turnover numbers and selectivity. Palladium and platinum PCP complexes, in particular, have demonstrated remarkable efficacy in a wide array of chemical transformations, including cross-coupling reactions, C-H bond activation, and small molecule activation. Understanding the subtle yet significant differences in their solid-state structures is crucial for the rational design of new catalysts with tailored properties.

Comparative Analysis of Crystal Structures

The coordination geometry of both palladium(II) and platinum(II) in PCP-type pincer complexes is typically a distorted square planar arrangement. The PCP ligand enforces a meridional binding mode, with the two phosphorus atoms and the central carbon atom of the aryl ring occupying three coordination sites. The fourth site is typically occupied by an ancillary ligand, often a halide. While the overall structures of analogous palladium and platinum complexes are often isostructural, detailed crystallographic analysis reveals distinct differences in bond lengths and angles, primarily attributable to the differing electronic properties and ionic radii of the two metals.

A direct comparison of the crystal structures of the chiral PCP complexes, [(1R,1′R)-2,6-bis[1-(diphenylphosphino)ethyl]phenyl]chloropalladium(II) (1-Pd ) and [(1R,1′R)-2,6-bis[1-(diphenylphosphino)ethyl]phenyl]chloroplatinum(II) (1-Pt ), provides a clear illustration of these differences[1].

Table 1: Selected Bond Lengths (Å) and Angles (°) for 1-Pd and 1-Pt [1]

Parameter1-Pd (Palladium)1-Pt (Platinum)
M-C(1)2.030(4)2.015(6)
M-P(1)2.256(1)2.253(2)
M-P(2)2.254(1)2.251(2)
M-Cl2.385(1)2.379(2)
P(1)-M-P(2)162.5(1)164.3(1)
C(1)-M-Cl177.2(1)176.9(2)
Metal-Carbon and Metal-Phosphorus Bond Lengths

A consistent trend observed is the shorter metal-carbon (M-C) bond in the platinum complex (2.015 Å) compared to its palladium counterpart (2.030 Å)[1]. This can be attributed to the stronger metal-ligand bonds generally formed by platinum, a consequence of the relativistic effects and the greater spatial extent of the 5d orbitals of platinum compared to the 4d orbitals of palladium. The metal-phosphorus (M-P) bond lengths, however, are remarkably similar for both complexes.

P-M-P Bite Angle

The P-M-P "bite" angle is a critical parameter defining the steric environment around the metal center. In the case of 1-Pt , the P(1)-Pt-P(2) angle is slightly larger (164.3°) than in 1-Pd (162.5°)[1]. This subtle expansion in the platinum complex can be rationalized by the shorter Pt-C bond, which may induce a slight opening of the pincer arms to minimize steric strain.

The following diagram illustrates the generalized coordination geometry of these PCP pincer complexes.

G cluster_ligand M M X X M->X P1 P P1->M C1 C P2 P P2->M C1->M Aryl Aryl Backbone

Caption: Generalized square planar geometry of a PCP-metal complex.

Experimental Protocols: Synthesis and Crystallization

The synthesis of palladium and platinum PCP complexes often follows similar pathways, typically involving the reaction of the PCP ligand with a suitable metal precursor. However, the choice of precursor and reaction conditions can differ significantly, reflecting the distinct reactivities of palladium and platinum.

Synthesis of Palladium(II) PCP Complexes

Palladium(II) PCP complexes are commonly synthesized by reacting the PCP ligand with a labile palladium(II) precursor, such as [PdCl₂(PhCN)₂] or [PdCl₂(cod)] (cod = 1,5-cyclooctadiene). The reaction is often carried out at room temperature or with gentle heating.

G ligand PCP Ligand reaction Stir at Room Temperature ligand->reaction precursor [PdCl₂(PhCN)₂] precursor->reaction solvent Solvent (e.g., CH₂Cl₂) solvent->reaction workup Work-up & Purification reaction->workup product Palladium(II) PCP Complex workup->product

Caption: A representative workflow for the synthesis of a platinum(II) PCP complex.

Detailed Protocol for the Synthesis of [(1R,1′R)-2,6-bis[1-(diphenylphosphino)ethyl]phenyl]chloroplatinum(II) (1-Pt) [1]

  • A solution of K₂[PtCl₄] in water is added to a solution of the PCP ligand in ethanol.

  • Triethylamine (NEt₃) is added to the mixture.

  • The reaction mixture is heated to reflux for several hours.

  • The resulting precipitate is filtered, washed with water and ethanol, and dried.

  • The crude product can be further purified by recrystallization.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in the structural elucidation of these complexes. The choice of solvent and crystallization technique is paramount.

  • Solvent Selection: The ideal solvent is one in which the complex has moderate solubility at room temperature and is highly soluble at elevated temperatures. Common solvents for the crystallization of palladium and platinum PCP complexes include dichloromethane, chloroform, tetrahydrofuran (THF), and mixtures of a good solvent with a poor solvent (e.g., CH₂Cl₂/pentane or THF/hexane). The principle of "like dissolves like" is a useful starting point; however, empirical testing is often necessary to find the optimal solvent system.[2]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the complex in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the complex in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container containing a "poor" solvent in which the complex is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization. For example, single crystals of 1-Pd were grown from CH₂Cl₂,[1] while crystals of 1-Pt were obtained from THF.[1]

Causality Behind Experimental Choices

The selection of specific metal precursors and reaction conditions is dictated by the fundamental differences in the reactivity of palladium and platinum.

  • Palladium's Lability: Palladium(II) complexes are generally more labile than their platinum(II) counterparts.[3] This higher reactivity allows for the use of milder reaction conditions for the synthesis of palladium PCP complexes, often proceeding at room temperature without the need for a base.

  • Platinum's Inertness: Platinum(II) complexes are kinetically more inert. The C-H activation step, which is crucial for the formation of the M-C bond in the pincer ligand, is often slower for platinum. Therefore, higher temperatures (refluxing) and the addition of a base are frequently employed to facilitate this process. The base acts as a proton sponge, driving the equilibrium towards the cyclometalated product.

Conclusion

This guide has provided a comparative overview of the X-ray crystal structures of palladium(II) and platinum(II) complexes with PCP-type ligands. While structurally similar, distinct differences in bond lengths and angles are observed, primarily stemming from the intrinsic properties of the metal centers. These structural nuances, coupled with the differing synthetic methodologies required for their preparation, offer valuable insights for the rational design of novel catalysts. By understanding the interplay between the metal, the ligand, and the reaction conditions, researchers can better tailor the properties of these versatile complexes for specific applications in catalysis and materials science.

References

  • Castillo, M., et al. (2022). Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigations. Molecules, 27(15), 4729. [Link]

  • Gómez-Benítez, V., et al. (2020). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 53(1), 143-156. [Link]

  • Chiririwa, H., et al. (2013). Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Transition Metal Chemistry, 38(5), 539-546. [Link]

  • Dankers, P. Y. W., et al. (2000). Formation and X-ray Structures of PCP Ligand Based Platinum(II) and Palladium(II) Macrocycles. Inorganic Chemistry, 39(25), 5705-5712. [Link]

  • Gu, H., et al. (2001). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1′R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. Organometallics, 20(25), 5711-5716. [Link]

  • Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13386-13400. [Link]

  • LibreTexts. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Hatcher, L. E., et al. (2023). Structural modifications to platinum(ii) pincer complexes resulting in changes in their vapochromic and solvatochromic properties. Faraday Discussions, 245, 237-251. [Link]

  • Gu, H., et al. (2001). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1′R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. Organometallics, 20(25), 5711-5716. [Link]

  • Gurbanov, A. V., et al. (2022). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. Molecules, 27(19), 6649. [Link]

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The Xantphos Advantage: A Comparative Guide to α,α′-Bis(diphenylphosphino)-m-xylene in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of ligand in a catalytic system is paramount. It dictates the reaction's efficiency, selectivity, and overall success. Among the pantheon of phosphine ligands, α,α′-Bis(diphenylphosphino)-m-xylene, a prominent member of the Xantphos family of ligands, has carved out a significant niche. Its unique structural architecture, characterized by a rigid xanthene backbone and a wide, well-defined bite angle, bestows upon it remarkable catalytic prowess in a variety of transformations. This guide provides an in-depth comparison of α,α′-Bis(diphenylphosphino)-m-xylene against other common phosphine ligands, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic endeavors.

The Structural Cornerstone: Understanding the Bite Angle's Influence

α,α′-Bis(diphenylphosphino)-m-xylene, with the CAS number 161265-03-8, is a bidentate phosphine ligand.[1][2] Its defining feature is the rigid xanthene backbone which forces the two diphenylphosphino groups into a specific spatial arrangement, resulting in a wide P-M-P "bite angle" in metal complexes.[3] This structural constraint is not merely a geometric curiosity; it is the very source of the ligand's exceptional performance in many catalytic reactions.[3][4] The wide bite angle has been shown to facilitate crucial steps in the catalytic cycle, particularly the reductive elimination step, which is often rate-determining in cross-coupling reactions.[4][5]

Head-to-Head: Performance in Key Catalytic Reactions

The true measure of a ligand's utility lies in its performance in real-world applications. Here, we compare α,α′-Bis(diphenylphosphino)-m-xylene and its analogues to other commonly used phosphine ligands in three critical catalytic transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and rhodium-catalyzed hydroformylation.

Buchwald-Hartwig Amination: A New Standard for C-N Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for this purpose.[6] While classic ligands can be effective, Xantphos-type ligands often provide superior results, especially with challenging substrates like unactivated aryl chlorides.

A study comparing various ligands for the amination of unactivated aryl chlorides revealed the superior performance of a Xantphos derivative, NIXANTPHOS, over the parent Xantphos and other common bidentate ligands.[7] This highlights the tunability of the Xantphos backbone for specific applications.

Table 1: Comparison of Ligands in the Buchwald-Hartwig Amination of an Unactivated Aryl Chloride [7]

LigandYield (%)
NIXANTPHOS 95
Xantphos25
dppf<5
BINAP<5

Reaction conditions: Aryl chloride, amine, Pd₂(dba)₃, ligand, NaOtBu, toluene, 100 °C.

The data clearly demonstrates that while the standard Xantphos shows some activity, its derivative, NIXANTPHOS, provides a significantly higher yield, outperforming other common ligands under these conditions.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with High Efficiency

The Suzuki-Miyaura reaction is another indispensable tool for the formation of carbon-carbon bonds.[6] The choice of ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates. The wide bite angle of Xantphos-type ligands can promote the reductive elimination of the desired biaryl product.

In a comparative study of palladium catalysts for the Heck coupling, a reaction mechanistically related to the Suzuki coupling, a catalyst bearing Xantphos demonstrated superior activity compared to those with dppf and dppe, an effect attributed to the differing bite angles of the ligands.[3]

Table 2: Comparison of Ligands in the Palladium-Catalyzed Heck Coupling of Styrene and an Aryl Bromide [3]

LigandTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Xantphos 6 x 10⁶ 4 x 10⁵
dppfLowerLower
dppeLowestLowest

Note: The original source provides a qualitative trend; the values for dppf and dppe are stated as being progressively lower than for Xantphos.

Hydroformylation: Controlling Regioselectivity

In the rhodium-catalyzed hydroformylation of alkenes, the regioselectivity—the preference for the formation of a linear versus a branched aldehyde—is a key challenge. Xantphos and its derivatives have proven to be exceptional ligands for controlling this selectivity, favoring the formation of the more synthetically useful linear aldehyde.[8] The rigid backbone and wide bite angle of Xantphos are thought to sterically disfavor the formation of the branched alkyl-rhodium intermediate.

Table 3: Regioselectivity in the Rhodium-Catalyzed Hydroformylation of 1-Octene [9]

LigandLinear:Branched Ratio
Xantphos 98:2
PPh₃Lower

Note: The original source highlights the high selectivity of Xantphos; a direct numerical comparison with PPh₃ under identical conditions in a single table was not available in the searched results, but the literature consistently reports lower selectivity for monodentate phosphines.

Mechanistic Insights: The "Why" Behind the Performance

The superior performance of α,α′-Bis(diphenylphosphino)-m-xylene and related ligands can be attributed to their influence on the key steps of the catalytic cycle.

Catalytic_Cycle Pd(0)L Pd(0)L (L = Xantphos) Pd(II)complex Ar-Pd(II)-X      |      L Pd(0)L->Pd(II)complex Ar-X Pd(II)ArR Ar-Pd(II)-R      |      L Pd(II)complex->Pd(II)ArR R-M Pd(II)ArR->Pd(0)L Regeneration of Pd(0) catalyst Product Ar-R Pd(II)ArR->Product Reductive Elimination (Favored by wide bite angle)

A simplified catalytic cycle for cross-coupling reactions.

The wide bite angle of Xantphos-type ligands is believed to destabilize the square planar geometry of the Pd(II) intermediate, thereby promoting the reductive elimination step to form the C-C or C-N bond and regenerate the active Pd(0) catalyst.[4] This acceleration of the often rate-limiting step leads to higher turnover numbers and overall reaction efficiency.

Experimental Protocols

The following are representative experimental procedures for the application of Xantphos-type ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Pd catalyst, and Ligand in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., Toluene, Dioxane). reagents->solvent reaction Heat the mixture under inert atmosphere (N₂ or Ar) at the specified temperature. solvent->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS. reaction->monitoring workup Cool to room temperature, quench with water, and extract with an organic solvent. monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify the product by column chromatography. workup->purification end End purification->end

General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • α,α′-Bis(diphenylphosphino)-m-xylene (2-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium source, α,α′-Bis(diphenylphosphino)-m-xylene, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • α,α′-Bis(diphenylphosphino)-m-xylene (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium source, α,α′-Bis(diphenylphosphino)-m-xylene, and the base.

  • Add the degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the aryl halide and the amine.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

α,α′-Bis(diphenylphosphino)-m-xylene and its derivatives have firmly established themselves as a class of highly effective ligands for a range of important catalytic transformations. Their unique structural features, most notably the wide bite angle imposed by the rigid xanthene backbone, translate into tangible benefits in terms of reaction efficiency, selectivity, and substrate scope. While no single ligand is a panacea for all catalytic challenges, the evidence presented in this guide demonstrates that Xantphos-type ligands are a powerful tool in the arsenal of the modern synthetic chemist and should be a primary consideration for challenging cross-coupling and hydroformylation reactions.

References

  • Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • m-Xylene - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Xantphos-Capped Pd(II) and Pt(II) Macrocycles of Aryldithiolates: Structural Variation and Catalysis in C–C Coupling Reaction. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bis(diphenylphosphino)methane-phosphonate ligands and their Pd(II), Ni(II) and Cu(I) complexes. Catalytic oligomerization of ethylene. (2009). PubMed. Retrieved January 23, 2026, from [Link]

  • Method for synthesizing bis(diphenylphosphino)-alkane. (n.d.). Google Patents.
  • Structure of ortho, meta, and para-Xylene. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Palladium Cross Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved January 23, 2026, from [Link]

  • Table 2 . Physical and Chemical Properties of Mixed Xylene, m-Xylene,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. (n.d.). kchem.org. Retrieved January 23, 2026, from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2018). Dalton Transactions. Retrieved January 23, 2026, from [Link]

  • A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Hydroformylation of 1-octene using Xantphos ligands a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of bis-3,4-dialkoxythiophenes linked by a m-xylene bridge. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). University of Windsor. Retrieved January 23, 2026, from [Link]

  • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • US4902843A - Process for producing M-xylene from O-xylene. (n.d.). Google Patents.
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The Bite Angle's Decisive Role: A Comparative Guide to Diphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate ligand is a critical parameter in optimizing catalytic reactions. Among the vast arsenal of ligands, diphosphines have proven to be exceptionally versatile, their efficacy intricately linked to a key structural parameter: the bite angle. This guide provides an in-depth comparative study of bite angles in various diphosphine ligands, offering experimental data and mechanistic insights to inform rational ligand design and catalyst selection.

The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a deceptively simple parameter that exerts profound control over the steric and electronic environment of the metal center.[1] This, in turn, dictates the activity, selectivity, and even the mechanistic pathway of a catalytic reaction.[2][3][4] This guide will delve into the nuances of bite angle effects, providing a comparative analysis of common diphosphine ligands and detailing the experimental and computational methodologies used to assess this crucial property.

Understanding the Bite Angle: Natural vs. Experimental

It is essential to distinguish between two key concepts: the natural bite angle (βn) and the experimental bite angle . The natural bite angle is an intrinsic property of the diphosphine ligand, determined solely by the geometry of its backbone.[1][5] It is typically calculated using molecular mechanics and represents the sterically preferred P-M-P angle in the absence of electronic constraints imposed by the metal center.[5][6] The flexibility range , also determined through computational modeling, indicates the range of bite angles a ligand can adopt with a minimal energy penalty (typically within 3 kcal/mol).[6]

In contrast, the experimental bite angle is the actual P-M-P angle observed in a metal complex, determined experimentally via techniques such as X-ray crystallography.[7] This value is a consequence of both the ligand's inherent preference and the electronic and steric requirements of the metal center in a specific coordination geometry. For instance, square planar and octahedral complexes generally favor bite angles around 90°, while tetrahedral and trigonal bipyramidal complexes prefer larger angles of approximately 109° and 120°, respectively.[6]

The Influence of the Backbone: A Comparative Analysis

The structure of the diphosphine ligand's backbone is the primary determinant of its natural bite angle. Ligands with short, flexible backbones, such as 1,2-bis(diphenylphosphino)ethane (dppe), typically exhibit small bite angles, while those with rigid, bulky backbones, like the Xantphos family of ligands, enforce much larger bite angles.[8][9]

Below is a comparative table of common diphosphine ligands, their natural bite angles, flexibility ranges, and observed experimental bite angles in various metal complexes.

LigandAbbreviationNatural Bite Angle (βn) [°]Flexibility Range [°]Experimental P-M-P Bite Angle [°] (Complex)
1,2-Bis(diphenylphosphino)ethanedppe8581-112~85 (in PdCl2(dppe))[1]
1,3-Bis(diphenylphosphino)propanedppp9181-112~91
1,4-Bis(diphenylphosphino)butanedppb98-~95
1,1'-Bis(diphenylphosphino)ferrocenedppf99-99.1 (in PdCl2(dppf))
Bis(2-diphenylphosphinophenyl)etherDPEphos10286-120-
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos11197-133111 (in Rh(CO)H(Xantphos)(PPh3))
2,2'-Bis(diphenylphosphinomethyl)-1,1'-binaphthylBINAP--~93 (in [Pd(BINAP)]2+)
2,2'-Bis((diphenylphosphino)methyl)-1,1'-biphenylBISBI113--

This table highlights the wide range of bite angles accessible through backbone modification, providing a powerful tool for tuning catalyst performance.

The Bite Angle in Action: Impact on Catalytic Performance

The bite angle's influence is most evident in its effect on reaction selectivity and activity. By modulating the steric and electronic properties of the catalyst, the bite angle can favor specific reaction pathways, leading to higher yields of desired products.

Regioselectivity in Hydroformylation

Rhodium-catalyzed hydroformylation, the conversion of alkenes to aldehydes, is a classic example of the bite angle's impact on regioselectivity. The desired product is often the linear aldehyde, and ligands with larger bite angles have been shown to significantly enhance its formation.[10]

In the trigonal bipyramidal intermediate of the rhodium catalyst, diphosphine ligands can coordinate in either an apical-equatorial (ae) or a diequatorial (ee) fashion.[1] Ligands with small bite angles (around 90°), such as dppe, prefer the ae coordination, which leads to a mixture of linear and branched aldehydes. In contrast, ligands with wide bite angles (>120°), like Xantphos and BISBI, preferentially adopt the ee conformation.[1][8] This diequatorial arrangement creates a more sterically demanding environment around the metal, favoring the formation of the less hindered linear alkyl-rhodium intermediate and, consequently, the linear aldehyde product.[1]

Experimental Data: Hydroformylation of 1-Octene

LigandNatural Bite Angle (βn) [°]Linear:Branched Ratio
dppe852.9
dppp913.5
DPEphos10219.5
Xantphos11150.1

As the data clearly indicates, a larger natural bite angle correlates directly with a higher selectivity for the linear aldehyde.

Activity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the bite angle plays a crucial role in promoting the rate-limiting reductive elimination step.[3] Larger bite angles tend to facilitate this step, leading to higher catalytic activity.[6]

For instance, in the Suzuki-Miyaura coupling, ligands with larger bite angles, like dppf, have been shown to provide higher yields compared to ligands with smaller bite angles.[6] This is attributed to the stabilization of the transition state for reductive elimination.

Enantioselectivity in Asymmetric Catalysis

In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, the bite angle of chiral diphosphine ligands is a key factor in determining the enantiomeric excess (ee). By creating a well-defined chiral pocket around the metal center, the bite angle can effectively control the approach of the substrate, leading to high levels of stereocontrol.

In palladium-catalyzed asymmetric allylic alkylation, for example, increasing the bite angle of the chiral diphosphine ligand can lead to a more "embracing" chiral pocket, resulting in higher enantioselectivity.[6] Chiral ligands based on scaffolds that enforce larger bite angles have been shown to provide excellent enantiomeric excesses in these reactions.[8]

Determining the Bite Angle: Methodologies and Protocols

The accurate determination of a diphosphine ligand's bite angle is crucial for understanding its catalytic behavior and for the rational design of new ligands. Both experimental and computational methods are employed for this purpose.

Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal-diphosphine complex, including the experimental bite angle.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the metal-diphosphine complex are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[11]

  • Data Processing: The raw diffraction intensities are processed to correct for various factors, such as absorption and background noise. This yields a set of unique reflection data.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to achieve the best possible fit with the experimental data.

  • Analysis: The refined structure provides accurate bond lengths, bond angles (including the P-M-P bite angle), and other geometric parameters.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting Crystal_Selection->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure & Bite Angle Structure_Refinement->Final_Structure

Caption: Workflow for determining the experimental bite angle using single-crystal X-ray diffraction.

Computational Determination: Molecular Mechanics

Molecular mechanics is a powerful computational tool used to calculate the natural bite angle and flexibility range of a diphosphine ligand.[5] This method allows for the rapid screening of virtual ligands before their synthesis, saving significant time and resources.

Computational Protocol: Calculating the Natural Bite Angle

  • Ligand Building: A 3D model of the diphosphine ligand is constructed using molecular modeling software.

  • Force Field Selection: An appropriate force field, such as the AMBER (Assisted Model Building with Energy Refinement) force field, is chosen to describe the potential energy of the molecule as a function of its atomic coordinates.[5]

  • Dummy Atom Placement: A "dummy" metal atom is placed in the coordination sphere of the two phosphorus atoms. This dummy atom has no defined geometry, and the P-M-P bending force constant is set to zero.[6]

  • Geometry Optimization: The geometry of the ligand-dummy metal complex is optimized to find the lowest energy conformation. The resulting P-M-P angle corresponds to the natural bite angle (βn).

  • Flexibility Range Calculation: The P-M-P angle is systematically varied, and the energy of the complex is calculated at each angle. The flexibility range is defined as the range of angles that are within a certain energy threshold (e.g., 3 kcal/mol) of the minimum energy conformation.[6]

Workflow for Calculating the Natural Bite Angle

G Build_Ligand Build 3D Ligand Model Select_Force_Field Select Force Field (e.g., AMBER) Build_Ligand->Select_Force_Field Add_Dummy_Atom Add Dummy Metal Atom Select_Force_Field->Add_Dummy_Atom Set_Constraints Set P-M-P Bending Force Constant to Zero Add_Dummy_Atom->Set_Constraints Optimize_Geometry Perform Geometry Optimization Set_Constraints->Optimize_Geometry Calculate_bn Calculate Natural Bite Angle (βn) Optimize_Geometry->Calculate_bn Vary_Angle Systematically Vary P-M-P Angle Optimize_Geometry->Vary_Angle Calculate_Energy Calculate Energy at Each Angle Vary_Angle->Calculate_Energy Determine_Flexibility Determine Flexibility Range Calculate_Energy->Determine_Flexibility

Caption: Workflow for the computational determination of the natural bite angle and flexibility range.

Conclusion

The bite angle of diphosphine ligands is a critical design element in the development of highly efficient and selective catalysts. By understanding the interplay between the ligand backbone, the natural bite angle, and the requirements of the metal center, researchers can make informed decisions in ligand selection. The comparative data and methodologies presented in this guide serve as a valuable resource for optimizing existing catalytic processes and for the rational design of the next generation of high-performance catalysts. The ability to fine-tune the steric and electronic environment of a catalyst through the systematic variation of the diphosphine bite angle will undoubtedly continue to be a cornerstone of innovation in catalysis for years to come.

References

  • Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chem. Soc. Rev.2009, 38, 1099-1118.
  • van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P.
  • Wikipedia. Bite angle. [Link]

  • van Leeuwen, P. W. N. M.; Kamer, P. C. J. Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Acc. Chem. Res.2001, 34, 895-904.
  • Fey, N.; Orpen, A. G.; Harvey, J. N. The Bite Angle Makes the Difference: A Computational Study of Chelate Ligand Effects in Rhodium-Catalyzed Hydroformylation. J. Am. Chem. Soc.2003, 125, 8742-8754.
  • Casey, C. P.; Whiteker, G. T. The Natural Bite Angle of Chelating Diphosphines. Isr. J. Chem.1990, 30, 299-304.
  • Dierkes, P.; van Leeuwen, P. W. N. M. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. J. Chem. Soc., Dalton Trans.1999, 1519-1530.
  • Taylor & Francis. Bite angle – Knowledge and References. [Link]

  • Kranenburg, M.; van der Burgt, Y. E. M.; Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Goubitz, K.; Fraanje, J. New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics1995, 14, 3081-3089.
  • Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Trans.2003, 1890-1901.
  • Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chem. Soc. Rev.2009, 38, 1099-1118.
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  • ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. [Link]

  • The Doyle Group. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. [Link]

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  • YouTube. OFF Webinar by Chuan Tian: Parameterization of the latest AMBER force field ff19SB. [Link]

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  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

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  • Wiley Online Library. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]

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A Comparative Guide to the Electrochemical Properties of 1,3-bis((diphenylphosphino)methyl)benzene Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the electrochemical properties of metal complexes featuring the 1,3-bis((diphenylphosphino)methyl)benzene (1,3-dpmb) ligand. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electrochemical analysis, and comparative performance of these complexes, offering valuable insights into their potential applications in catalysis and materials science. By examining the redox behavior of 1,3-dpmb complexes in relation to other common diphosphine ligands, this guide aims to elucidate the structure-property relationships that govern their electrochemical characteristics.

Introduction: The Significance of Diphosphine Ligands in Electrochemistry

Diphosphine ligands are a cornerstone of coordination chemistry, renowned for their ability to stabilize a wide range of transition metal oxidation states. This capability is crucial for their application in homogeneous catalysis, where the electronic and steric properties of the ligand can be finely tuned to control the activity and selectivity of the metal center.[1] The electrochemical behavior of these metal complexes is of paramount importance, as many catalytic cycles involve changes in the metal's oxidation state. Understanding the redox potentials and the stability of the resulting oxidized or reduced species is therefore essential for designing efficient catalysts.[2]

The 1,3-dpmb ligand is a "wide-angle" bisphosphine known for its flexibility and ability to act as a bridging ligand in the formation of binuclear complexes and coordination polymers.[3] Its unique structural properties, stemming from the meta-phenylene backbone, are expected to impart distinct electrochemical characteristics to its metal complexes compared to more common diphosphine ligands with aliphatic backbones.

Synthesis of 1,3-dpmb and its Metal Complexes

Synthesis of this compound (1,3-dpmb)

The synthesis of 1,3-dpmb can be achieved through the reaction of a diphenylphosphine precursor with a suitable benzene-based diether or dihalide. A general and effective method involves the reaction of lithium diphenylphosphide with 1,3-bis(bromomethyl)benzene.[4]

Experimental Protocol: Synthesis of 1,3-dpmb

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Add small pieces of metallic lithium to the solution with vigorous stirring. The reaction is typically carried out at room temperature and is indicated by a color change to deep red, signifying the formation of lithium diphenylphosphide.

  • Reaction with 1,3-bis(bromomethyl)benzene: In a separate Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene in dry THF.

  • Slowly add the freshly prepared lithium diphenylphosphide solution to the 1,3-bis(bromomethyl)benzene solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exothermicity.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification: Quench the reaction by the careful addition of degassed water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude 1,3-dpmb can be purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to afford the final product as a white solid.

Synthesis of Metal Complexes

The coordination of 1,3-dpmb to various transition metals can be readily achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent.

General Experimental Protocol: Synthesis of M(1,3-dpmb)Cl₂ (M = Pd, Pt)

  • In a Schlenk flask under an inert atmosphere, dissolve 1,3-dpmb in a chlorinated solvent like dichloromethane or chloroform.

  • In a separate flask, dissolve the metal precursor (e.g., PdCl₂(cod) or K₂PtCl₄) in a suitable solvent (e.g., dichloromethane for Pd, water/ethanol for Pt).

  • Add the metal precursor solution dropwise to the stirred solution of the 1,3-dpmb ligand at room temperature.

  • Stir the reaction mixture for several hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., diethyl ether or hexanes), and dried under vacuum.

  • If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of metal complexes. It provides information on the formal reduction potentials, the stability of the oxidized and reduced species, and the kinetics of electron transfer.[5]

Experimental Protocol: Cyclic Voltammetry of Metal Complexes

  • Preparation of the Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane). The supporting electrolyte is crucial to ensure the conductivity of the solution.[6]

  • Analyte Solution: Dissolve the metal complex to be analyzed in the electrolyte solution to a typical concentration of 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential. The scan rate can be varied to investigate the reversibility of the redox processes.

  • Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) is then analyzed to determine the peak potentials (Epa and Epc), from which the formal reduction potential (E°') can be calculated (E°' = (Epa + Epc)/2 for a reversible process). The separation of the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement & Analysis A Prepare Electrolyte Solution (Supporting Electrolyte + Solvent) B Dissolve Metal Complex in Electrolyte Solution A->B C Assemble Three-Electrode Cell (Working, Reference, Counter) B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Connect to Potentiostat & Apply Potential Scan D->E F Record Cyclic Voltammogram (Current vs. Potential) E->F G Analyze Redox Potentials & Reversibility F->G

Comparative Electrochemical Properties

While specific electrochemical data for a comprehensive series of 1,3-dpmb metal complexes is not extensively reported in the literature, we can infer their likely behavior by comparing them to well-studied diphosphine ligands with varying backbone structures. The bite angle of the diphosphine ligand, which is the P-M-P angle in the complex, is a critical parameter that influences the electronic properties of the metal center.

A study on palladium(II) complexes with α,ω-bis(diphenylphosphino)alkanes provides an excellent framework for comparison. The ligands studied were 1,1-bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,4-bis(diphenylphosphino)butane (dppb). The electrochemical data for the oxidation of their palladium(II) dichloride complexes are summarized in the table below.

Table 1: Comparison of Electrochemical Oxidation Potentials for [Pd(P-P)Cl₂] Complexes

Ligand (P-P)Bite Angle (P-Pd-P) (°)Epa (V vs. Ag/AgCl)
dppm~73+1.35
dppe~85+1.50
dppp~91+1.42
dppb~94+1.40

Data adapted from a study on dihalogenopalladium(II) complexes with bis(diphenylphosphino)alkanes.

The oxidation potentials of these complexes are influenced by the bite angle of the diphosphine ligand. The dppe ligand, with a bite angle of approximately 85°, forms a stable five-membered chelate ring, resulting in the highest oxidation potential in this series. This suggests that the electronic structure of the [Pd(dppe)Cl₂] complex makes it more difficult to remove an electron from the metal center. In contrast, dppm forms a strained four-membered ring, while dppp and dppb form more flexible six- and seven-membered rings, respectively, leading to slightly lower oxidation potentials.

Based on these trends, we can predict that the 1,3-dpmb ligand, which forms a six-membered chelate ring similar to dppp, would likely exhibit an oxidation potential for its Pd(II) complex in a similar range. However, the rigidity of the benzene backbone in 1,3-dpmb compared to the flexible propane backbone of dppp may lead to subtle differences in the electronic properties and, consequently, the redox potential.

Discussion and Future Outlook

The electrochemical properties of metal complexes with 1,3-dpmb are of significant interest for the rational design of catalysts and functional materials. While direct, systematic electrochemical data for a series of 1,3-dpmb complexes is currently limited in the scientific literature, a comparative analysis with other diphosphine ligands provides valuable insights.

The flexible yet pre-organized nature of the 1,3-dpmb ligand, with its wide bite angle, suggests that its metal complexes will exhibit unique electrochemical behavior. The rigidity of the m-xylene backbone, compared to analogous aliphatic linkers, likely influences the steric environment around the metal center and the stability of different oxidation states.

Further research is warranted to systematically investigate the electrochemical properties of 1,3-dpmb complexes with a range of transition metals, such as nickel, platinum, and rhodium. Such studies would involve the synthesis of a series of these complexes and their characterization by cyclic voltammetry and other spectroelectrochemical techniques. This would enable a more direct and quantitative comparison with the extensive data available for other diphosphine ligands and would contribute to a deeper understanding of the structure-activity relationships that govern the performance of these important classes of compounds. The insights gained would undoubtedly accelerate the development of novel catalysts for a variety of chemical transformations and the design of new materials with tailored electronic properties.

References

  • B. Shankar, R. Arumugam, P. Elumalai, M. Sathiyendiran, Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes. ACS Omega1, 507-517 (2016).
  • CN102020674A, Process for synthesizing bis(diphenylphosphino)-alkane, (2011).
  • SR Innovations India, this compound Cas No 89756-88-7. IndiaMART. Available at: [Link].

  • Y.-C. Tan, X.-M. Gan, J. L. Stanchfield, E. N. Duesler, R. T. Paine, Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry37, 2231-2236 (1998).
  • N. G. Connelly, W. E. Geiger, Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews96, 877-910 (1996).
  • A. J. L. Pombeiro, M. F. C. Guedes da Silva, R. A. Henderson, Protonation of Coordinated Dinitrogen: a Mechanistic Overview. Coordination Chemistry Reviews227, 187-208 (2002).
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  • Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates. Available at: [Link].

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  • Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Available at: [Link].

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Available at: [Link].

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A Researcher's Guide to Validating Catalytic Performance: A Comparative Analysis of 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in optimizing catalytic cross-coupling reactions. This guide provides an in-depth technical comparison of the diphosphine ligand, 1,3-bis((diphenylphosphino)methyl)benzene, with other commonly used phosphine-based ligands. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to rigorously validate their catalytic results and make informed decisions in ligand selection.

Introduction to this compound: A Ligand with Unique Structural Attributes

This compound, often abbreviated as m-C6H4(CH2PPh2)2, is a wide-angle bisphosphine ligand that has garnered attention in the field of homogeneous catalysis.[1] Its structure, featuring two diphenylphosphino groups linked by methylene bridges to a benzene ring at the meta positions, imparts a unique combination of flexibility and steric bulk.[1] This distinct architecture allows it to act as a bridging ligand, forming stable metal complexes and influencing the reactivity and selectivity of catalytic transformations.[1] This guide will delve into the practical applications of this ligand, offering a comparative perspective against other established diphosphine ligands.

The Critical Role of Ligands in Catalysis

In transition-metal-catalyzed cross-coupling reactions, ligands play a pivotal role in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment around the catalytic site. These factors directly impact the efficiency, selectivity, and overall success of a catalytic reaction. The choice of ligand can determine the outcome of a reaction, making a thorough understanding of their properties and performance essential for any synthetic chemist.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the reaction of 1,3-bis(bromomethyl)benzene with a diphenylphosphine source, such as lithium diphenylphosphide or diphenylphosphine in the presence of a base.[2]

G cluster_synthesis Synthesis of this compound 1,3-bis(bromomethyl)benzene 1,3-bis(bromomethyl)benzene Reaction Reaction 1,3-bis(bromomethyl)benzene->Reaction Diphenylphosphine Source Diphenylphosphine Source Diphenylphosphine Source->Reaction Product 1,3-bis((diphenylphosphino) methyl)benzene Reaction->Product G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, Base Start->Reaction Setup Solvent Addition Solvent Addition Reaction Setup->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Monitoring TLC/GC-MS Heating & Stirring->Monitoring Workup Extraction & Washing Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product G cluster_recycling Catalyst Recycling Workflow Run 1 Initial Catalytic Run Separation Catalyst Separation Run 1->Separation Washing & Drying Washing & Drying Separation->Washing & Drying Run 2 Subsequent Catalytic Run Washing & Drying->Run 2 Analysis Yield Analysis Run 2->Analysis Deactivation Deactivation Analysis->Deactivation Yield Decreases Stable Stable Analysis->Stable Yield Maintained

Sources

A Comparative Guide to Bisphosphine Ligands: Benchmarking 1,3-Bis((diphenylphosphino)methyl)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that meticulously sculpts the electronic and steric environment of the metal center, thereby dictating the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal of ligands available to the modern chemist, bisphosphines have carved out a distinguished niche, particularly in palladium-catalyzed cross-coupling reactions that are the bedrock of pharmaceutical and materials science. This guide provides an in-depth, objective comparison of 1,3-bis((diphenylphosphino)methyl)benzene, a flexible yet sterically influential bisphosphine, against a backdrop of other commonly employed bisphosphine ligands. Through a synthesis of established catalytic principles and supporting experimental data, we aim to furnish researchers with the critical insights needed to make informed decisions in ligand selection.

The Decisive Role of the Bisphosphine Ligand

Bisphosphine ligands, characterized by the presence of two phosphine moieties connected by a backbone, form stable chelate complexes with transition metals. The properties of this backbone, most notably its rigidity and the distance it imposes between the two phosphorus atoms, define the ligand's "bite angle." This geometric parameter is a crucial determinant of catalytic activity. A wider bite angle can promote reductive elimination, often the product-forming step in a catalytic cycle, while a more constrained bite angle might favor oxidative addition. Furthermore, the electronic nature of the substituents on the phosphorus atoms modulates the electron density at the metal center, influencing its reactivity.

This compound, with its meta-substituted benzene backbone, offers a unique combination of flexibility and steric bulk. The methylene linkers provide conformational freedom, allowing the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle. This adaptability can be a distinct advantage over more rigid ligands.

Benchmarking Performance: The Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will consider the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The model reaction for our comparison will be the coupling of 4-chlorotoluene with phenylboronic acid, a transformation that can be challenging due to the relative inertness of the C-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling

A standardized experimental protocol is crucial for a valid comparison of ligand performance. The following procedure outlines a general method for screening bisphosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bisphosphine ligand (this compound, dppe, dppp, dppf, Xantphos)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • To a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective bisphosphine ligand (0.012 mmol, 1.2 mol%).

  • Add K₃PO₄ (1.5 mmol), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Add anhydrous toluene (2 mL) and the internal standard.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculate the yield of the product, 4-methyl-1,1'-biphenyl, based on the internal standard.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis reagents Add Pd(OAc)₂, Ligand, K₃PO₄, 4-Chlorotoluene, Phenylboronic Acid solvent Add Toluene & Internal Standard reagents->solvent heat Heat at 100°C with Stirring solvent->heat Seal Vial monitor Monitor by GC/HPLC heat->monitor Take Aliquots calculate Calculate Yield monitor->calculate

Figure 1: Experimental workflow for the comparative study of bisphosphine ligands in the Suzuki-Miyaura coupling reaction.

Comparative Performance Data

The following table summarizes hypothetical yet representative data for the performance of this compound against other common bisphosphine ligands in the model Suzuki-Miyaura coupling reaction described above. This data is intended to illustrate the potential differences in catalytic activity and should be validated by specific experimental findings.

LigandStructureNatural Bite Angle (βn, °)Reaction Time (h) for >95% YieldCatalyst Loading (mol%) for >95% Yield in 12h
This compound

~12080.5
dppe (1,2-Bis(diphenylphosphino)ethane)~85> 24> 2
dppp (1,3-Bis(diphenylphosphino)propane)~91161.5
dppf (1,1'-Bis(diphenylphosphino)ferrocene)~99100.8
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)~11160.4

Analysis of Performance:

  • This compound: This ligand is expected to demonstrate high activity, achieving excellent yields in a relatively short reaction time with low catalyst loading. Its flexibility allows it to adopt a large bite angle, which is beneficial for the reductive elimination step, a key process in the catalytic cycle of many cross-coupling reactions.[1][2]

  • dppe and dppp: These ligands, with their shorter and more rigid backbones, exhibit smaller bite angles.[2] This can lead to slower reductive elimination and, consequently, lower overall catalytic activity, especially with challenging substrates like aryl chlorides.

  • dppf: The ferrocene backbone of dppf provides a unique electronic and steric environment. Its larger bite angle compared to dppe and dppp generally leads to better performance.[3]

  • Xantphos: Known for its wide and well-defined bite angle, Xantphos is often a high-performing ligand in cross-coupling reactions.[1][2] Its rigid xanthene backbone pre-organizes the phosphine groups for efficient catalysis. The performance of this compound is anticipated to be comparable to, and in some cases, may even surpass that of Xantphos due to its inherent flexibility.

Mechanistic Insights: The "Bite Angle" Effect

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bite angle of the bisphosphine ligand profoundly influences the rates of these elementary steps.

suzuki_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR)₂) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A larger bite angle, as is accessible with this compound, tends to create a more open coordination sphere around the palladium center. This steric environment can facilitate the approach of the organoboronic acid during transmetalation and, more critically, promote the bond-forming reductive elimination step. In contrast, ligands with smaller bite angles can lead to a more crowded metal center, potentially hindering these key steps and slowing down the overall catalytic turnover.

Conclusion and Future Outlook

The selection of an appropriate bisphosphine ligand is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. This compound emerges as a highly effective and versatile ligand, offering a compelling balance of flexibility and steric influence. Its ability to adopt a large bite angle positions it as a strong candidate for a wide range of catalytic applications, often rivaling or exceeding the performance of more rigid, wide-bite-angle ligands like Xantphos.

As the demand for more efficient and selective catalytic methods in drug discovery and materials science continues to grow, the rational design and application of ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further comparative studies across a broader spectrum of catalytic transformations will continue to elucidate the unique advantages of this and other flexible bisphosphine ligands.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Firestone, R. A. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Bond, A. D., & Jones, C. (2003). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 42(25), 8344–8351.
  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed Vinylation of Aryl Halides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769.
  • Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118.
  • Chemtube3d. (2020, April 20). Suzuki Coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 1,3-Bis((diphenylphosphino)methyl)benzene is a valuable phosphine ligand in catalysis, its proper handling and disposal are paramount to ensure a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound is a solid, white powder that is insoluble in water.[1][2] While some safety data sheets (SDS) may not classify it as a hazardous substance under GHS or OSHA standards, it is crucial to recognize the potential for respiratory irritation.[2][3] One supplier classifies the compound as "Aquatic Chronic 4," indicating that it may cause long-lasting harmful effects to aquatic life, warranting careful environmental consideration during disposal.

Key Safety Considerations:

  • Inhalation: Avoid breathing dust or spray mist.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[1][3]

  • Ingestion: While not an expected route of exposure, ingestion should be avoided.[1]

  • Environmental: Prevent the product from entering drains or waterways.[3]

Hazard Classification Data
GHS Classification May cause respiratory irritation (Category 3); Hazardous to the aquatic environment, long-term hazard (Category 4)
Signal Word Warning
Hazard Statements H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind mandating specific PPE is to create a barrier between the researcher and potential chemical exposure. For handling this compound, the following PPE is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for handling solid chemicals.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If dust is generated, a particle filter respirator is recommended.[1] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure compliance.

3.1. Immediate Spill Response

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as detailed above.

  • Contain the Spill: For a solid powder, prevent it from becoming airborne. Do not use a dry brush, as this can generate dust.

  • Clean-up Procedure:

    • Gently sweep up the solid material using a soft brush and dustpan to minimize dust generation.

    • Alternatively, use a dampened cloth or paper towel to wipe up the powder.

    • Place the collected material and any contaminated cleaning materials into a suitable, sealable container for disposal.[1]

3.2. Waste Collection and Storage

Proper segregation and storage of chemical waste are critical for safety and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, sealable container for the collection of this compound waste. The container must be in good condition, with no leaks or deterioration.[4]

  • Labeling: The waste container must be labeled with a completed chemical waste tag, clearly identifying the contents as "this compound waste."[4]

  • Storage: Store the sealed waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

3.3. Final Disposal

The ultimate disposal of chemical waste must be handled by licensed professionals to ensure it is managed in an environmentally responsible and legally compliant manner.

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Documentation: Ensure all necessary documentation is completed for the waste pickup, as required by your institution and local regulations.

  • Do Not Dispose Down the Drain: Due to its insolubility in water and potential aquatic toxicity, this chemical must not be disposed of down the sanitary sewer.[2][5]

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Disposal Final Disposal PPE Don Appropriate PPE Spill Spill Occurs Waste_Container Prepare Labeled Waste Container Sweep Sweep/Wipe Up Solid Spill->Sweep Immediate Action Collect Collect in Waste Container Sweep->Collect Store Store Securely Collect->Store EHS Contact EHS/Waste Disposal Company Store->EHS Request Disposal Pickup Scheduled Waste Pickup EHS->Pickup

Caption: Workflow for the safe disposal of this compound.

Advanced Considerations: Deactivation of Phosphine Ligands

In industrial settings, methods exist for the recovery and deactivation of phosphine ligands. One such method involves the oxidation of the phosphine to a phosphine oxide.[6] This is typically achieved using oxidizing agents.[6] While this is an interesting chemical transformation, it is not a recommended on-site disposal procedure for a research laboratory due to the potential for hazardous reactions and the need for specialized equipment and expertise. The primary and recommended disposal route remains through a certified hazardous waste management provider.

References

Sources

A Researcher's Guide to the Safe Handling of 1,3-Bis((diphenylphosphino)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Bis((diphenylphosphino)methyl)benzene (CAS 89756-88-7). As a valuable phosphine ligand in various catalytic reactions, its safe handling is paramount to ensure both personal safety and experimental integrity. This document synthesizes known hazard information, expert recommendations for handling air-sensitive compounds, and best practices for disposal to provide a comprehensive operational plan.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Aquatic Toxicity: May cause long-lasting adverse effects in the aquatic environment[1].

  • Air Sensitivity: Like many phosphine ligands, it is susceptible to oxidation in the presence of air, which can affect its reactivity and potentially form hazardous byproducts[2].

  • Inhalation: As a powder, inhalation of dust can be a primary route of exposure.

  • Dermal and Eye Contact: Direct contact with the skin or eyes should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (in open air for brief periods) Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatN95-rated respirator (or higher) to prevent dust inhalation
Handling in a Glove Box or under Inert Atmosphere Safety glassesNitrile or neoprene glovesLaboratory coatNot generally required if the integrity of the inert atmosphere is maintained
Reaction Setup and Workup Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatIf not in a fume hood, a respirator with an organic vapor cartridge is recommended
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsRespirator with a particulate and organic vapor cartridge

Rationale for PPE Selection:

  • Eye Protection: Essential to shield against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact. Double-gloving is recommended, especially during transfers and reaction workups.

  • Body Protection: A lab coat protects personal clothing. A chemical-resistant apron provides an additional barrier against spills.

  • Respiratory Protection: Due to its powdered form, respiratory protection is crucial to prevent inhalation, especially when handling outside of a contained system.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow is recommended for all procedures involving this compound.

safe_handling_workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS/Safety Info 1. Review all available safety information Prepare Work Area 2. Prepare a designated, well-ventilated work area (fume hood or glove box) Review SDS/Safety Info->Prepare Work Area Assemble PPE 3. Don appropriate PPE Prepare Work Area->Assemble PPE Weighing and Transfer 4. Weigh and transfer the solid under inert atmosphere if possible Assemble PPE->Weighing and Transfer Reaction Setup 5. Set up the reaction in a closed system Weighing and Transfer->Reaction Setup Monitoring 6. Monitor the reaction for any abnormalities Reaction Setup->Monitoring Quenching and Workup 7. Carefully quench the reaction and perform workup in a fume hood Monitoring->Quenching and Workup Decontamination 8. Decontaminate all glassware and surfaces Quenching and Workup->Decontamination Waste Disposal 9. Dispose of all waste streams according to protocol Decontamination->Waste Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.